1-(3-Methoxyphenyl)cyclopentanecarboxylic acid
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-16-11-6-4-5-10(9-11)13(12(14)15)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUMKMDZDPHFJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Characterization of 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: In the landscape of drug discovery and materials science, a comprehensive understanding of a molecule's physical properties is the bedrock upon which successful development is built. This guide is dedicated to 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid, a compound of interest for its potential applications stemming from its unique structural motif. It is imperative to note at the outset that, despite a thorough review of the scientific literature and chemical databases, experimentally determined physical property data for this specific compound remains elusive. This guide, therefore, takes a two-pronged approach. Firstly, it presents the most reliable in silico predicted properties to offer a foundational understanding of the molecule's expected behavior. Secondly, and more critically, it provides detailed, field-proven experimental protocols for the determination of these core physical properties. This serves as a practical manual for researchers who may be the first to characterize this compound, ensuring a robust and reproducible approach. The methodologies are presented not merely as a set of instructions, but with an emphasis on the underlying scientific principles and the rationale behind each step, reflecting a commitment to scientific integrity and excellence.
Compound Identity and Computed Physicochemical Properties
1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is a carboxylic acid derivative featuring a cyclopentane ring and a methoxy-substituted phenyl group. Its chemical structure dictates its potential for various intermolecular interactions, influencing its physical behavior.
| Property | Value | Source |
| Molecular Formula | C13H16O3 | PubChem[1] |
| Molecular Weight | 220.26 g/mol | PubChem[1] |
| CAS Number | 43050-39-1 (Note: This CAS number is also associated with the para-isomer)[2] | Multiple Chemical Suppliers |
| XLogP3 | 2.8 | PubChem (Predicted)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Predicted)[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Predicted)[1] |
| Rotatable Bond Count | 3 | PubChem (Predicted)[1] |
| Topological Polar Surface Area | 46.5 Ų | PubChem (Predicted) |
| Exact Mass | 220.109944368 | PubChem (Predicted) |
Note on Isomerism: It is crucial to distinguish the target compound, the meta-isomer, from its structural isomer, 1-(4-methoxyphenyl)cyclopentanecarboxylic acid (the para-isomer). The para-isomer has a reported melting point of 151-156 °C, which can serve as a useful, albeit rough, point of comparison.
Experimental Determination of Physical Properties: A Methodological Guide
The following sections provide detailed protocols for the experimental determination of the key physical properties of a solid organic acid like 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid.
Melting Point Determination
The melting point is a critical indicator of purity. For a pure crystalline solid, a sharp melting range of 0.5-1°C is expected. Impurities typically depress and broaden the melting range.
Methodology: Capillary Melting Point Determination
This method is chosen for its accuracy and the small amount of sample required.
Protocol:
-
Sample Preparation: Ensure the sample is completely dry. A small amount of the crystalline solid is finely powdered on a watch glass.
-
Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used to determine a rough estimate.
-
Accurate Determination: A fresh sample is heated at a slower rate (1-2 °C/min) starting from about 20 °C below the estimated melting point.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is the end of the range.
Causality in Experimental Choices:
-
Dry Sample: The presence of solvent can act as an impurity, leading to a depressed and broadened melting range.
-
Fine Powder: A finely powdered sample ensures uniform heat distribution.
-
Slow Heating Rate: A slow heating rate near the melting point allows for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
Workflow Diagram:
Boiling Point Determination
As 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is expected to be a solid at room temperature, its boiling point will be significantly higher and may require vacuum distillation to prevent decomposition.
Methodology: Small-Scale Distillation under Reduced Pressure
This method is suitable for determining the boiling point of a small quantity of a high-boiling-point compound.
Protocol:
-
Apparatus Setup: A small-scale distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum source with a manometer to monitor the pressure.
-
Sample and Boiling Chips: The sample and a few boiling chips or a magnetic stir bar are placed in the distillation flask.
-
Evacuation: The system is slowly evacuated to the desired pressure.
-
Heating: The distillation flask is heated gently.
-
Boiling Point Reading: The temperature is recorded when the liquid is boiling and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.
-
Correction to Atmospheric Pressure (Optional): The observed boiling point can be corrected to atmospheric pressure using a nomograph or the Clausius-Clapeyron equation if desired.
Causality in Experimental Choices:
-
Reduced Pressure: Many high-molecular-weight organic compounds decompose at their atmospheric boiling points. Reducing the pressure lowers the boiling point, allowing for distillation without decomposition.
-
Boiling Chips/Stir Bar: These prevent bumping and ensure smooth boiling.
-
Steady Condensation: A steady rate of distillation indicates that the system is at equilibrium and the observed temperature is the true boiling point at that pressure.
Workflow Diagram:
Solubility Profile
The solubility of a compound in various solvents provides insights into its polarity and potential for formulation.
Methodology: Qualitative Solubility Testing
This method systematically assesses the solubility of the compound in a range of solvents of varying polarity and pH.
Protocol:
-
General Procedure: In a small test tube, add approximately 10-20 mg of the solid sample. Add 1 mL of the solvent. Stir or vortex the mixture for 1-2 minutes. Observe if the solid dissolves completely.
-
Solvents for Testing:
-
Water: To assess hydrophilicity.
-
5% w/v Sodium Bicarbonate (NaHCO₃) solution: Solubility with effervescence indicates a relatively strong acid (carboxylic acid).
-
5% w/v Sodium Hydroxide (NaOH) solution: Solubility indicates an acidic compound (carboxylic acid or phenol).
-
5% v/v Hydrochloric Acid (HCl) solution: To test for basic functional groups (not expected for this compound).
-
Organic Solvents: A range of organic solvents should be tested, such as methanol (polar protic), acetone (polar aprotic), and toluene (non-polar).
-
Causality in Experimental Choices:
-
Solvent Selection: The choice of solvents covers a wide range of polarities and acid-base properties, providing a comprehensive solubility profile.
-
Aqueous Base and Acid: The use of basic and acidic solutions helps to identify ionizable functional groups. Carboxylic acids will deprotonate in a basic solution to form a more soluble carboxylate salt.
Workflow Diagram:
Conclusion
While experimentally determined physical properties for 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid are not currently available in the public domain, this guide provides a solid foundation for its characterization. The in silico predictions offer valuable initial estimates, and the detailed experimental protocols presented herein equip researchers with the necessary tools to perform a thorough and accurate physicochemical analysis. The rigorous application of these methodologies will undoubtedly contribute to a deeper understanding of this compound and facilitate its potential applications in scientific research and development.
References
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PubChem. 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. National Center for Biotechnology Information. [Link]
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PubChem. 1-(3-methoxyphenyl)cyclopentanecarboxylic acid. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid, a molecule of interest in contemporary chemical and pharmaceutical research. We will delve into its chemical structure, synthesis, and spectroscopic characterization, providing insights grounded in established chemical principles and experimental evidence. This document is designed to be a practical resource for researchers engaged in the synthesis and application of novel carboxylic acid derivatives.
Introduction: The Significance of the Aryl Cyclopentane Carboxylic Acid Scaffold
The 1-aryl-cyclopentanecarboxylic acid motif is a privileged scaffold in medicinal chemistry. The rigid cyclopentyl ring system serves to orient the aromatic and carboxylic acid functionalities in a defined three-dimensional space, facilitating specific interactions with biological targets. The methoxy substituent on the phenyl ring can modulate the electronic and lipophilic properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profiles. While direct biological data for 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is not extensively published, related cyclopentanecarboxylic acid derivatives have shown promise as inhibitors of the LPA1 receptor, potentially for the treatment of atherosclerosis, and as leukotriene B4 antagonists with anti-inflammatory properties. This suggests that the title compound may hold untapped potential in various therapeutic areas.
Physicochemical and Structural Properties
1-(3-Methoxyphenyl)cyclopentanecarboxylic acid possesses the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol .[1] Key structural and physicochemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-(3-methoxyphenyl)cyclopentane-1-carboxylic acid | PubChem |
| CAS Number | 43050-39-1 | [1][2] |
| Molecular Formula | C₁₃H₁₆O₃ | [1][2] |
| Molecular Weight | 220.26 g/mol | [1] |
| Boiling Point | 384.3±35.0°C at 760 mmHg | [3] |
| Predicted XlogP | 2.8 | [4] |
| Monoisotopic Mass | 220.10994 Da | [4] |
| Predicted pKa | 4.54±0.20 | ChemicalBook |
| Appearance | White solid (predicted) | - |
Structural Identifiers:
-
SMILES: COC1=CC=CC(=C1)C2(CCCC2)C(=O)O[4]
-
InChI: InChI=1S/C13H16O3/c1-16-11-6-4-5-10(9-11)13(12(14)15)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3,(H,14,15)[4]
Synthesis of 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid
A logical and experimentally validated approach to the synthesis of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid involves a two-step process: the formation of the precursor nitrile, 1-(3-methoxyphenyl)cyclopentanecarbonitrile, followed by its hydrolysis to the desired carboxylic acid.
Synthesis of the Nitrile Precursor
The key intermediate, 1-(3-methoxyphenyl)cyclopentanecarbonitrile, can be synthesized via the alkylation of (3-methoxyphenyl)acetonitrile with 1,4-dibromobutane. This reaction proceeds via the formation of a carbanion at the benzylic position of the acetonitrile, which then acts as a nucleophile to displace one of the bromine atoms of 1,4-dibromobutane, followed by an intramolecular cyclization to form the cyclopentyl ring.
Reaction Scheme:
Caption: Synthesis of 1-(3-methoxyphenyl)cyclopentanecarbonitrile.
Experimental Protocol (Based on related literature):
A mixture of (3-methoxyphenyl)acetonitrile and 1,4-dibromobutane is heated with sodium hydroxide at a temperature of 110-120°C for 12 hours.[5] The reaction mixture is then cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 1-(3-methoxyphenyl)cyclopentanecarbonitrile.
Hydrolysis of the Nitrile to the Carboxylic Acid
The final step in the synthesis is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[6][7] Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon workup.
Reaction Scheme:
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An In-depth Technical Guide to 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid (CAS: 43050-39-1)
Executive Summary
This technical guide provides a comprehensive overview of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid, a molecule of significant interest in synthetic and medicinal chemistry. With its distinct structural motifs—a quaternary carbon center, a cyclopentyl ring conferring lipophilicity and rigidity, a methoxy-substituted aromatic ring for potential receptor interactions, and a carboxylic acid handle for further derivatization—this compound serves as a valuable building block for complex molecular architectures. This document delves into the logical synthesis pathways, detailed experimental protocols, robust analytical characterization methods, and the rationale behind its application in drug discovery and development. It is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this compound.
Molecular Profile and Physicochemical Properties
1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is a carboxylic acid derivative featuring a cyclopentane ring and a 3-methoxyphenyl group attached to the alpha-carbon. This substitution pattern creates a sterically hindered quaternary center, which can be a desirable feature in drug design to modulate metabolic stability.
Table 1: Compound Identifiers and Properties
| Property | Value | Source |
| CAS Number | 43050-39-1 | [1][2] |
| Molecular Formula | C₁₃H₁₆O₃ | [3] |
| Molecular Weight | 220.26 g/mol | [2] |
| IUPAC Name | 1-(3-methoxyphenyl)cyclopentane-1-carboxylic acid | [4] |
| Monoisotopic Mass | 220.10994 Da | [3] |
| XLogP3-AA (Predicted) | 2.8 | [3] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 3 | [5] |
| Topological Polar Surface Area | 46.5 Ų | [5] |
| Storage | Sealed in dry, Room Temperature | [2] |
Synthesis and Mechanistic Rationale
The most reliable and common synthetic route to 1-(3-methoxyphenyl)cyclopentanecarboxylic acid involves the hydrolysis of its corresponding nitrile precursor, 1-(3-methoxyphenyl)cyclopentanecarbonitrile (CAS: 74316-83-9).[6] This two-step approach (nitrile formation followed by hydrolysis) is often favored for its efficiency and the commercial availability of starting materials.
Retrosynthetic Analysis & Pathway Justification
A retrosynthetic analysis points to the carbon-carboxyl bond as a key disconnection. While the direct carboxylation of a Grignard reagent is a classic method for acid synthesis, creating the necessary quaternary Grignard reagent (1-(3-methoxyphenyl)cyclopentylmagnesium bromide) is challenging. A more robust approach is to form the carbon-carbon bond first and then convert a stable functional group, like a nitrile, into the carboxylic acid. The nitrile group is an excellent "masked" carboxylate; it is stable to many reaction conditions, including those used for its own synthesis, yet can be reliably hydrolyzed under strong acidic or basic conditions.[7][8]
Step 1: Synthesis of 1-(3-Methoxyphenyl)cyclopentanecarbonitrile
The precursor nitrile is typically synthesized via a nucleophilic addition to a ketone. A well-established method involves the reaction of cyclopentanone with 3-methoxyphenylmagnesium bromide (a Grignard reagent) to form the tertiary alcohol, 1-(3-methoxyphenyl)cyclopentanol. This alcohol can then be converted to the nitrile, although a more direct route from a ketone to an α-aryl nitrile can also be employed. An alternative powerful method is the reaction of a Grignard reagent with a benzonitrile, which forms a ketone after hydrolysis.[9][10][11]
Step 2: Hydrolysis of the Nitrile Precursor
The conversion of the nitrile to the carboxylic acid is the final and critical step. This transformation can be catalyzed by either acid or base, with both methods proceeding via an amide intermediate.[12]
Mechanistic Insight: Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is often preferred as it directly yields the free carboxylic acid upon workup, avoiding the need for a separate acidification step that is required in base-catalyzed hydrolysis.[13] The mechanism involves the following key stages:[7][14]
-
Protonation: The nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack: A water molecule attacks the activated nitrile carbon.
-
Proton Transfer: A series of proton transfers (tautomerization) leads to the formation of a protonated amide.
-
Amide Hydrolysis: The amide intermediate is then hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium salt. This final step is effectively irreversible as the ammonia byproduct is immediately protonated, preventing it from acting as a nucleophile.[14]
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-(3-methoxyphenyl)cyclopentanecarbonitrile (1.0 eq).
-
Reagent Addition: Add a 1:1 mixture of concentrated sulfuric acid and water (e.g., 10 mL per gram of nitrile). Causality: The high concentration of strong acid and the presence of water are essential for driving the reaction, which has a significant activation energy.[14]
-
Heating: Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the final product as a crystalline solid.
Spectroscopic and Analytical Characterization
Validation of the structure and purity of the synthesized 1-(3-methoxyphenyl)cyclopentanecarboxylic acid is achieved through a combination of standard analytical techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. The disappearance of the nitrile peak (C≡N) around 2200-2250 cm⁻¹ and the appearance of strong carboxylate absorptions are primary indicators of a successful reaction.
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Predicted Frequency (cm⁻¹) | Characteristics |
| O-H (Carboxylic Acid) | 3400–2800 | Very broad, often overlaps C-H stretches |
| C-H (sp³ Aliphatic) | 2980–2850 | Medium to strong |
| C-H (sp² Aromatic) | 3100–3000 | Weak to medium |
| C=O (Carboxylic Acid) | 1715–1700 | Strong, sharp |
| C=C (Aromatic) | 1600, 1500 | Two medium absorptions |
| C-O (Acid & Ether) | 1300–1200 | Strong |
| Source: General IR Spectroscopy Data Tables.[15] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, confirming the connectivity of the carbon skeleton and the precise arrangement of protons.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Carboxyl | ~11-12 | Broad Singlet | 1H | -COOH |
| Aromatic | 6.8 - 7.3 | Multiplet | 4H | Ar-H |
| Methoxy | ~3.8 | Singlet | 3H | -OCH₃ |
| Cyclopentyl | 1.6 - 2.5 | Multiplet | 8H | -C₅H₈- |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| Carbonyl | ~180-185 | -C OOH | ||
| Aromatic | 110 - 160 | C -O, C -C, C -H | ||
| Quaternary | ~55-65 | Ar-C -(CH₂)₄ | ||
| Methoxy | ~55 | -OC H₃ | ||
| Cyclopentyl | 25 - 45 | -C H₂- | ||
| Source: Based on general NMR chemical shift data and analysis of similar structures.[16][17] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.
Table 4: Predicted Mass Spectrometry Data (ESI)
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 221.11722 |
| [M+Na]⁺ | 243.09916 |
| [M-H]⁻ | 219.10266 |
| Source: PubChemLite.[3] |
Applications in Research and Drug Development
1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is not merely a laboratory chemical; it is a strategic building block in the synthesis of high-value pharmaceutical compounds. Its utility stems from its combination of structural features that are highly sought after in modern drug design.
-
Scaffold for Bioactive Molecules: The nitrile precursor and the acid itself are used as intermediates to build more complex molecules. The nitrile group allows for transformations into primary amines (via reduction) or carboxylic acids (via hydrolysis), providing multiple pathways for library synthesis.[8]
-
Modulation of Physicochemical Properties: The cyclopentyl group provides a rigid, lipophilic scaffold that can improve a drug candidate's membrane permeability and metabolic stability. Its conformational constraint can also lead to higher binding affinity for a biological target.
-
CNS and PDE4 Inhibitor Research: The core structure bears a resemblance to known neuroactive scaffolds and compounds targeting the central nervous system (CNS).[8] Furthermore, related structures have been investigated as potential inhibitors of phosphodiesterase-4 (PDE-4), an enzyme family that is a key target for treating inflammatory diseases like asthma and COPD.[18] The 3-methoxyphenyl moiety is a common feature in many biologically active compounds, where it can participate in hydrogen bonding or hydrophobic interactions within a receptor's active site.
Safety and Handling
While specific toxicity data is limited, compounds of this class should be handled with standard laboratory precautions. Based on data for similar structures, it may be harmful if swallowed and can cause skin and eye irritation.[19]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]
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An In-depth Technical Guide to 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is a substituted aromatic carboxylic acid that holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a central cyclopentyl ring tethered to a methoxy-substituted phenyl group and a carboxylic acid moiety, presents multiple points for chemical modification. This guide provides a comprehensive overview of its physicochemical properties, proposes a robust synthetic route, outlines a detailed analytical characterization strategy, and discusses potential avenues for research and application. The molecular structure and fundamental properties serve as the foundation for its utility in complex molecular design.
The core structure consists of a quaternary carbon on the cyclopentane ring, which can introduce significant conformational rigidity, a desirable trait in drug design for optimizing ligand-receptor interactions. The methoxy group on the phenyl ring at the meta position influences the electronic properties of the aromatic system and provides a handle for potential derivatization or metabolic interaction studies.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a compound is critical for its application in synthesis and biological screening. The key identifiers and computed properties for 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid are summarized below.
Molecular Identity and Data
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₃ | [1][2] |
| Molecular Weight | 220.26 g/mol | [1][2] |
| CAS Number | 43050-39-1 | [2] |
| Monoisotopic Mass | 220.10994 Da | [1] |
| Predicted XlogP | 2.8 | [1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Chemical Structure
The structural formula of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is crucial for understanding its chemical reactivity and steric profile.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: A Self-Validating System
Part A: Synthesis of 1-Bromo-1-(3-methoxyphenyl)cyclopentane (Precursor)
-
Reaction Setup: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (3-methoxyphenyl)cyclopentanone (1 equiv.). Dissolve in anhydrous tetrahydrofuran (THF, ~0.5 M).
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add methylmagnesium bromide (1.1 equiv., 3.0 M solution in diethyl ether) dropwise via syringe, maintaining the internal temperature below 10 °C. The causality here is to favor the 1,2-addition to the ketone over side reactions.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system, visualizing with a UV lamp and a potassium permanganate stain. The disappearance of the starting ketone spot validates completion.
-
Quench and Extraction: Carefully quench the reaction by slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel, extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-(3-methoxyphenyl)cyclopentanol.
-
Bromination: Dissolve the crude alcohol in glacial acetic acid. Add hydrobromic acid (48% aqueous solution, 2-3 equiv.) and heat the mixture to 60-70 °C for 4-6 hours. The acidic conditions facilitate the SN1 reaction, where the tertiary alcohol is protonated, leaves as water, and the resulting stable tertiary carbocation is trapped by the bromide ion.
-
Purification: Cool the reaction mixture, pour it into ice water, and extract with dichloromethane. Wash the organic layer with saturated NaHCO₃ solution until neutral, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure bromo-precursor.
Part B: Grignard Carboxylation to Final Product
-
Grignard Reagent Formation: In a flame-dried, three-neck flask equipped with a condenser and dropping funnel, place magnesium turnings (1.5 equiv.). Add a small crystal of iodine to initiate the reaction. Add a small portion of a solution of the bromo-precursor (1 equiv.) in anhydrous THF. Gentle heating may be required to initiate. Once the reaction begins (exotherm, disappearance of iodine color), add the remaining precursor solution dropwise to maintain a gentle reflux. After addition is complete, reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. Add crushed dry ice (solid CO₂) in excess, portion-wise, allowing the temperature to remain low. The low temperature is critical to prevent side reactions, such as the Grignard reagent reacting with the newly formed carboxylate salt.
-
Acidic Workup: Allow the mixture to slowly warm to room temperature. Quench by carefully adding 1 M HCl solution until the aqueous layer is acidic (pH ~1-2). This protonates the carboxylate salt to form the desired carboxylic acid.
-
Isolation and Purification: Transfer the mixture to a separatory funnel. Extract the product into ethyl acetate (3 x 150 mL). Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid.
Analytical Characterization Strategy
Post-synthesis, a rigorous analytical workflow is essential to confirm the identity, purity, and structure of the final compound.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Aromatic protons (m, ~6.7-7.2 ppm), Methoxy singlet (~3.8 ppm), Cyclopentyl protons (m, ~1.6-2.5 ppm). The carboxylic acid proton will be a broad singlet at high chemical shift (>10 ppm). |
| ¹³C NMR | Carbon Skeleton Confirmation | Carboxyl carbon (~180 ppm), Aromatic carbons (~110-160 ppm), Quaternary sp³ carbon, Methoxy carbon (~55 ppm), Cyclopentyl carbons (~25-45 ppm). |
| FT-IR | Functional Group ID | Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹), C-O stretches (~1200-1300 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹). |
| Mass Spec (ESI-) | Molecular Weight | Expected [M-H]⁻ peak at m/z 219.10. |
| HPLC | Purity Assessment | A single major peak (>95% area) using a reverse-phase C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid. [3] |
Potential Applications and Avenues for Research
While 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is not yet widely cited in application-focused literature, its structural motifs are present in compounds with significant biological activity. This suggests it is a valuable scaffold for discovery chemistry.
-
Neuropathic Pain and Ion Channel Modulation: The cyclopentane carboxylic acid moiety has been identified as a key pharmacophore in potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a high-interest target for the treatment of pain. [4]The subject molecule could serve as a starting point for developing novel analgesics.
-
Anti-Inflammatory Agents: Other complex cyclopentane carboxylic acid derivatives have been developed as highly potent antagonists of the leukotriene B4 receptor, which is implicated in inflammatory responses. [5]This suggests a potential role for this scaffold in immunology and inflammation research.
-
CNS Disorders: The development of novel ligands for Central Nervous System (CNS) targets often involves the exploration of diverse chemical space. Multi-component reactions (MCRs) are frequently used to rapidly generate libraries of compounds for screening against CNS pathologies like Alzheimer's or Parkinson's disease. [6]The carboxylic acid group on this molecule makes it an ideal input for MCRs (e.g., the Ugi reaction), allowing for the rapid synthesis of a diverse library of more complex derivatives for screening.
Safety and Handling
As a novel chemical entity, 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid should be handled with appropriate care, assuming it is potentially hazardous until proven otherwise. Safety data for structurally similar compounds indicate potential for irritation. [7][8]
-
GHS Hazard Classification (Predicted):
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2)
-
May cause respiratory irritation (STOT SE 3)
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile gloves and a lab coat. Avoid prolonged or repeated contact.
-
-
Handling and Storage:
-
Store in a cool, dry, well-ventilated area in a tightly sealed container. [2] * Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.
-
If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
References
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PubChemLite. 1-(3-methoxyphenyl)cyclopentanecarboxylic acid (C13H16O3). Available from: [Link].
- Yahya-Meymandi, A., et al. "Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor." Iranian Journal of Pharmaceutical Research, vol. 10, no. 1, 2011, pp. 67-72.
-
SIELC Technologies. 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. Available from: [Link].
- Sun, S., et al. "Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7." Bioorganic & Medicinal Chemistry Letters, vol. 116, 2025, p. 130033.
- Koch, K., et al. "(+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model." Journal of Medicinal Chemistry, vol. 37, no. 20, 1994, pp. 3197-9.
- Brandão, P., et al. "Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies." Future Medicinal Chemistry, 2024.
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- 3. 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid | SIELC Technologies [sielc.com]
- 4. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
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1-(3-Methoxyphenyl)cyclopentanecarboxylic acid IUPAC name
An In-depth Technical Guide to 1-(3-Methoxyphenyl)cyclopentane-1-carboxylic Acid
Authored by: Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(3-Methoxyphenyl)cyclopentane-1-carboxylic acid, a key intermediate in pharmaceutical synthesis and organic chemistry research. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its nomenclature, properties, synthesis, and applications.
IUPAC Nomenclature and Structural Analysis
The formal name for the compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is 1-(3-methoxyphenyl)cyclopentane-1-carboxylic acid . The common name, 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid, is also frequently used in literature and commercial listings[1][2]. The inclusion of the locant "1" for the carboxylic acid group is critical for unambiguously defining the attachment point on the cyclopentane ring.
Key Identifiers:
-
Canonical SMILES: COC1=CC=CC(=C1)C2(CCCC2)C(=O)O[1]
The molecule's structure consists of a central cyclopentane ring substituted at the C1 position with both a carboxylic acid group and a 3-methoxyphenyl group. This unique arrangement of a lipophilic carbocycle, a polar functional group, and an aromatic moiety makes it a versatile scaffold in medicinal chemistry.
Caption: Chemical structure of 1-(3-methoxyphenyl)cyclopentane-1-carboxylic acid.
Physicochemical Properties
The compound's physical and chemical properties are critical for its handling, storage, and application in synthetic protocols. Below is a summary of key data sourced from chemical databases.
| Property | Value | Source |
| Molecular Weight | 220.26 g/mol | [2][4][5] |
| Molecular Formula | C₁₃H₁₆O₃ | [1][2][3] |
| Boiling Point | 384.3 ± 35.0 °C at 760 mmHg | [5] |
| Storage | Room temperature, dry and sealed | [2][5] |
| XLogP3 | 2.8 | [1] |
Synthesis Protocol and Mechanistic Rationale
While multiple synthetic routes are possible, a common and reliable laboratory-scale approach involves the alkylation of a phenylacetonitrile precursor followed by vigorous hydrolysis. This method is advantageous as it utilizes readily available starting materials.
Experimental Protocol
Step 1: Synthesis of (3-Methoxyphenyl)acetonitrile
-
To a solution of 3-methoxybenzyl chloride (1.0 eq) in a suitable solvent like acetone or ethanol/water, add sodium cyanide (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and a nonpolar organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrile, which can be purified by vacuum distillation.
Step 2: Dialkylation with 1,4-Dibromobutane
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), prepare a solution of a strong base such as sodium hydride (2.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add (3-methoxyphenyl)acetonitrile (1.0 eq) dropwise. Allow the mixture to stir for 30 minutes to ensure complete deprotonation.
-
Add 1,4-dibromobutane (1.1 eq) dropwise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours. The formation of the cyclized product, 1-(3-methoxyphenyl)cyclopentane-1-carbonitrile, occurs via intramolecular cyclization after the first alkylation.
-
Quench the reaction carefully with water, and extract the product with diethyl ether. Dry the combined organic layers and concentrate. Purify the resulting carbonitrile by column chromatography.
Step 3: Hydrolysis to the Carboxylic Acid
-
Combine the 1-(3-methoxyphenyl)cyclopentane-1-carbonitrile (1.0 eq) with a concentrated solution of potassium hydroxide (e.g., 6M KOH, 10-15 eq) in a high-boiling solvent like ethylene glycol.
-
Heat the mixture to a high temperature (e.g., 150-180 °C) for 24-48 hours. The harsh conditions are necessary to hydrolyze the sterically hindered tertiary nitrile.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Wash with a nonpolar solvent (e.g., hexane or ether) to remove any unreacted starting material or non-acidic byproducts.
-
Acidify the aqueous layer to a pH of ~2 with concentrated HCl. The carboxylic acid product should precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-(3-methoxyphenyl)cyclopentane-1-carboxylic acid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Caption: A generalized workflow for the synthesis of the target compound.
Spectroscopic Characterization Profile
While experimental spectra should be obtained for confirmation, the expected spectroscopic data can be predicted based on the molecule's structure. This is invaluable for reaction monitoring and structural verification.
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic Protons: Multiple signals between 6.8-7.3 ppm. Methoxy Protons: A sharp singlet around 3.8 ppm (3H). Cyclopentane Protons: A complex series of multiplets between 1.6-2.5 ppm (8H). Carboxylic Acid Proton: A broad singlet, typically >10 ppm, which is D₂O exchangeable. |
| ¹³C NMR | Carbonyl Carbon: Signal around 180-185 ppm. Aromatic Carbons: Signals between 110-160 ppm (including the C-O at ~159 ppm). Quaternary Carbon (C1): Signal around 45-55 ppm. Cyclopentane Carbons: Signals in the aliphatic region, typically 25-40 ppm. Methoxy Carbon: Signal around 55 ppm. |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹. C-O Stretch (Ether & Acid): Bands in the 1200-1300 cm⁻¹ region. Aromatic C=C Stretches: Medium intensity bands around 1450-1600 cm⁻¹. |
Applications in Research and Drug Development
1-(3-Methoxyphenyl)cyclopentane-1-carboxylic acid serves primarily as a sophisticated building block in the synthesis of pharmacologically active compounds[5]. Its structural motifs are found in molecules targeting a range of diseases.
-
Scaffold for Receptor Antagonists: The cyclopentanecarboxylic acid framework is a known structural element in various receptor antagonists. For instance, related structures have been investigated as potent and selective leukotriene B4 antagonists, which have potential applications in treating inflammatory diseases like arthritis[6].
-
Neurotransmitter Transporter Inhibitors: Derivatives of this scaffold have been synthesized and evaluated as inhibitors for GABA transporters (GATs), particularly for their potential in treating neurological disorders[7]. The lipophilic cyclopentyl group can enhance blood-brain barrier penetration, a critical factor for CNS-active drugs.
-
Cardiovascular Drug Discovery: Fused cyclopentanecarboxylic acid derivatives have been patented as inhibitors of the LPA1 receptor, which is implicated in cardiovascular diseases such as atherosclerosis and heart failure[8].
The synthetic utility of this compound lies in the ability to chemically modify its three key regions: the carboxylic acid group (for amide coupling, esterification), the aromatic ring (via electrophilic substitution), and the methoxy group (for demethylation to a phenol, enabling further derivatization).
Caption: Role of the title compound as a versatile scaffold for drug discovery.
References
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Vertex AI Search Result[] : CAS 1176042-70-8 1-(3,5-Dimethoxyphenyl)cyclopentanecarboxylic Acid. Google Cloud.
- PubChem: 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid | C13H16O3 | CID 98630.
- Chemspace: 1-(3-methoxyphenyl)-3-methylcyclopentane-1-carboxylic acid - C14H18O3. Chemspace.
- MySkinRecipes: 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid. MySkinRecipes.
- PubChemLite: 1-(3-methoxyphenyl)cyclopentanecarboxylic acid (C13H16O3). PubChemLite.
- ChemScene: 923172-11-6 | 1-(3-Methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid. ChemScene.
- Sunway Pharm Ltd: 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid - CAS:43050-39-1. Sunway Pharm Ltd.
- PubChem: Cyclopentanecarboxylic acid | C6H10O2 | CID 18840.
- CAS Common Chemistry: 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid. American Chemical Society.
- ChemicalBook: Cyclopentanecarboxylic acid | 3400-45-1. ChemicalBook.
- PubMed Central: Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
- PrepChem.com: Synthesis of 1-[(3-Mercaptopropanoyl)amino]cyclopentane carboxylic acid. PrepChem.com.
- ChemicalBook: Cyclopentanecarboxylic acid(3400-45-1) 1H NMR spectrum. ChemicalBook.
- LabNetwork: 1-(3-Methoxyphenyl)Cyclopentane-1-Carboxylic Acid, 95% Purity, C13H16O3, 1 gram. LabNetwork.
- SpectraBase: 1-(p-Methoxyphenyl)cyclohexanecarboxylic acid - Optional[1H NMR] - Spectrum. John Wiley & Sons, Inc.
- PubChem: 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid | C8H12O4 | CID 242320.
- BLDpharm: 1892130-47-0|1-(3-(Methoxymethyl)phenyl)cyclopentane-1-carboxylic acid. BLDpharm.
- Google Patents: EP1015408B1 - Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters.
- SIELC Technologies: 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. SIELC Technologies.
- PubMed: (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model.
- PubMed: Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4.
- Google Patents: WO2009135590A1 - Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals.
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A Spectroscopic Guide to 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid: Elucidating Molecular Structure
For Immediate Release
This technical guide provides a comprehensive analysis of the spectral data for 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid, a molecule of interest in synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. By integrating established spectroscopic principles with data from analogous structures, this guide serves as a practical reference for the characterization of this and related compounds.
Molecular Structure and Spectroscopic Overview
1-(3-Methoxyphenyl)cyclopentanecarboxylic acid (C₁₃H₁₆O₃, Molecular Weight: 220.26 g/mol ) is a carboxylic acid featuring a cyclopentane ring and a 3-methoxyphenyl substituent attached to the same carbon atom.[1][2] This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the identity, purity, and structure of the molecule in various experimental settings.
This guide will systematically deconstruct the expected ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. While direct experimental spectra for this specific isomer are not widely published, a robust analysis can be constructed by examining the spectra of its constituent parts and closely related analogues, most notably the 4-methoxy isomer.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, a detailed picture of the molecular structure can be assembled.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, the cyclopentane ring protons, and the acidic proton of the carboxylic acid. The predicted chemical shifts (δ) are presented in Table 1.
Table 1: Predicted ¹H NMR Data for 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | Singlet (broad) | 1H | -COOH | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet far downfield. |
| ~7.2 - 7.3 | Triplet | 1H | Ar-H | Aromatic protons on the substituted ring will exhibit splitting patterns dependent on their position relative to the substituents. |
| ~6.8 - 7.0 | Multiplet | 3H | Ar-H | The electron-donating methoxy group will shield the ortho and para protons, shifting them upfield relative to benzene. |
| 3.81 | Singlet | 3H | -OCH₃ | The protons of the methoxy group are shielded and appear as a sharp singlet. |
| ~1.6 - 2.2 | Multiplet | 8H | Cyclopentane -CH₂- | The eight protons of the cyclopentane ring are diastereotopic and will appear as a complex multiplet. |
Note: Predicted values are based on analogous compounds and standard chemical shift tables. The solvent is typically CDCl₃.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid are summarized in Table 2.
Table 2: Predicted ¹³C NMR Data for 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~180 | -COOH | The carbonyl carbon of a carboxylic acid is highly deshielded. |
| ~159 | Ar-C-OCH₃ | The aromatic carbon attached to the oxygen of the methoxy group is deshielded. |
| ~140 | Ar-C (quaternary) | The quaternary aromatic carbon attached to the cyclopentane ring. |
| ~129 | Ar-CH | Aromatic methine carbon. |
| ~118 | Ar-CH | Aromatic methine carbon. |
| ~112 | Ar-CH | Aromatic methine carbon. |
| ~55 | -OCH₃ | The carbon of the methoxy group. |
| ~50 | C (quaternary) | The quaternary carbon of the cyclopentane ring. |
| ~35 | Cyclopentane -CH₂- | The methylene carbons of the cyclopentane ring. |
| ~25 | Cyclopentane -CH₂- | The methylene carbons of the cyclopentane ring. |
Note: Predicted values are based on analogous compounds and standard chemical shift tables. The solvent is typically CDCl₃.
Experimental Protocol for NMR Spectroscopy
The acquisition of high-quality NMR spectra is paramount for accurate structural elucidation. The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra of a small organic molecule like 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: A generalized workflow for NMR spectroscopy.
The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. Tetramethylsilane (TMS) is often used as an internal standard for calibrating the chemical shift to 0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is expected to show characteristic absorption bands for the carboxylic acid and the substituted benzene ring.
Table 3: Predicted IR Absorption Bands for 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300-2500 | Broad, Strong | O-H stretch | The hydroxyl group of the carboxylic acid exhibits a very broad absorption due to hydrogen bonding.[5] |
| ~2960 | Medium | C-H stretch (aliphatic) | Corresponds to the C-H bonds of the cyclopentane ring. |
| ~1710 | Strong | C=O stretch | The carbonyl group of the carboxylic acid shows a strong absorption in this region.[5] |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) | Characteristic absorptions for the carbon-carbon double bonds in the benzene ring. |
| ~1250 | Strong | C-O stretch | Corresponds to the C-O single bond of the carboxylic acid and the ether linkage of the methoxy group. |
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) FTIR is a common and convenient method for obtaining the IR spectrum of a solid sample.
Workflow for ATR-FTIR Spectroscopy
Caption: A simplified workflow for ATR-FTIR spectroscopy.
This technique requires minimal sample preparation and is non-destructive.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which can be used to determine the molecular weight and deduce structural features.
Predicted Mass Spectrum Data
For 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid, the predicted mass spectrum would show a molecular ion peak ([M]⁺) at an m/z corresponding to its molecular weight.
Table 4: Predicted Mass Spectrometry Data for 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid
| Adduct | m/z |
| [M+H]⁺ | 221.11722 |
| [M+Na]⁺ | 243.09916 |
| [M-H]⁻ | 219.10266 |
| [M]⁺ | 220.10939 |
Data sourced from PubChem's predicted collision cross-section values.[6]
Common fragmentation patterns for this molecule would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the cyclopentane ring.
Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like carboxylic acids.
Workflow for ESI Mass Spectrometry
Caption: A generalized workflow for ESI Mass Spectrometry.
This technique is highly sensitive and can provide accurate mass measurements, which are essential for confirming the elemental composition of a molecule.
Conclusion
The spectroscopic analysis of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid, through the combined application of NMR, IR, and MS, allows for a definitive structural confirmation. The predicted data presented in this guide, based on established principles and analysis of analogous compounds, provides a robust framework for researchers working with this molecule. The detailed experimental protocols offer practical guidance for obtaining high-quality spectral data, ensuring the integrity and reliability of experimental results in synthetic chemistry and drug development.
References
- 1. 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid - CAS:43050-39-1 - Sunway Pharm Ltd [3wpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid | C13H16O3 | CID 98630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4-Methoxyphenyl)-1-cyclopentanecarboxylic acid [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. PubChemLite - 1-(3-methoxyphenyl)cyclopentanecarboxylic acid (C13H16O3) [pubchemlite.lcsb.uni.lu]
A Technical Guide to 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid: From Historical Synthesis to Modern Context
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide delves into the discovery and history of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid, a molecule at the intersection of classic organic synthesis and the enduring quest for novel therapeutic agents. While a singular, celebrated moment of discovery for this specific compound is not prominent in the annals of chemical literature, its existence is a logical outcome of systematic explorations in medicinal chemistry. This guide, therefore, reconstructs its probable genesis, grounded in the established synthetic methodologies of the time and the pharmacological rationale that likely drove its creation.
Part 1: The Intellectual Genesis - A Convergence of Structure and Function
The story of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is not one of a sudden breakthrough but of a logical progression in chemical synthesis and pharmacological screening. The mid-20th century was a period of intense activity in the synthesis of novel organic compounds for potential therapeutic use. Two key structural motifs present in this molecule would have made it a compound of interest: the methoxyphenyl group and the cyclopentanecarboxylic acid moiety.
-
The Methoxyphenyl Moiety: The presence of a methoxy group on a phenyl ring is a classic feature in many biologically active compounds. Its influence on lipophilicity, metabolic stability, and receptor interaction has been a cornerstone of medicinal chemistry for decades. The meta substitution pattern, in particular, offered a specific isomeric configuration to explore in structure-activity relationship (SAR) studies.
-
Cycloalkane Carboxylic Acids: The rigid, three-dimensional structure of cycloalkane rings, such as cyclopentane, provided a scaffold to orient appended functional groups in defined spatial arrangements. The carboxylic acid group, a common pharmacophore, could be positioned to interact with biological targets.
It is within this context of systematic chemical exploration that the synthesis of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid was likely first undertaken. Researchers of the era would have been synthesizing libraries of related compounds to probe the effects of ring size, substituent position, and the nature of the acidic function on biological activity, likely in the fields of analgesic, anti-inflammatory, or other central nervous system research.
Part 2: Plausible Historical Synthetic Pathways
While the exact first synthesis is not readily documented, the chemical literature of the mid-20th century provides a clear picture of the likely methods that would have been employed. The construction of a quaternary carbon center on a cyclopentane ring, bearing both an aryl group and a carboxylic acid, is a non-trivial synthetic challenge. The following represents a plausible and historically relevant synthetic approach.
Key Synthetic Strategy: α-Arylation of a Cyclopentanone Precursor followed by Functional Group Interconversion
A common and effective strategy would involve the generation of an α-aryl cyclopentanone intermediate, which could then be converted to the target carboxylic acid.
Step 1: Formation of 1-(3-Methoxyphenyl)cyclopentan-1-ol
The synthesis would likely commence with the Grignard reaction, a robust and well-established method for carbon-carbon bond formation. 3-Bromoanisole would be converted to the corresponding Grignard reagent, which would then be reacted with cyclopentanone to yield the tertiary alcohol.
Caption: Grignard reaction to form the tertiary alcohol intermediate.
Step 2: Conversion of the Tertiary Alcohol to the Nitrile
The resulting tertiary alcohol is a key intermediate. A common subsequent transformation would be its conversion to a nitrile, which can then be hydrolyzed to the carboxylic acid. This could be achieved via a nucleophilic substitution reaction, for example, by converting the alcohol to a good leaving group (e.g., a tosylate or a halide) and then reacting with a cyanide salt. A more direct historical method might involve treatment with a mixture of a cyanide source and acid.
Caption: Conversion of the tertiary alcohol to the corresponding nitrile.
Step 3: Hydrolysis of the Nitrile to the Carboxylic Acid
The final step would be the hydrolysis of the nitrile to the carboxylic acid. This is a standard and efficient transformation, typically achieved by heating the nitrile in the presence of a strong acid or base.
Caption: Hydrolysis of the nitrile to the final carboxylic acid product.
Alternative Historical Synthetic Approach: α-Arylation of a Cyclopentanecarboxylate Derivative
An alternative, though potentially more challenging, approach would involve the direct α-arylation of a cyclopentanecarboxylate derivative.
Step 1: Preparation of a Cyclopentanecarboxylate Enolate
A suitable starting material, such as ethyl cyclopentanecarboxylate, would be treated with a strong base to generate the corresponding enolate.
Step 2: Arylation of the Enolate
The enolate would then be reacted with an activated 3-methoxyphenyl electrophile. However, direct arylation of enolates with aryl halides was not as developed in the mid-20th century as it is today. This step would have been a significant hurdle, possibly requiring harsh reaction conditions or specific, less common reagents.
Step 3: Hydrolysis of the Ester
If the arylation was successful, the final step would be the straightforward hydrolysis of the ester to the carboxylic acid.
Due to the challenges of direct α-arylation of esters at the time, the first synthetic route via the Grignard reaction and nitrile intermediate is the more historically plausible pathway for the initial synthesis of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid.
Part 3: Characterization and Physicochemical Properties
The identity and purity of a newly synthesized compound like 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid would have been confirmed using the analytical techniques of the era.
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₃ |
| Molecular Weight | 220.26 g/mol |
| CAS Number | 43050-39-1 |
| Appearance | Likely a white to off-white solid |
Historical Characterization Techniques:
-
Melting Point: A sharp melting point would have been a key indicator of purity.
-
Elemental Analysis: Combustion analysis to determine the empirical formula would have been a standard procedure.
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl stretch (C=O) from the carboxylic acid and characteristic peaks for the aromatic ring and methoxy group would have been key diagnostic features.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As NMR spectroscopy became more widely available, ¹H and ¹³C NMR would have provided definitive structural confirmation.
Part 4: Modern Context and Future Directions
While the specific historical impact of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is not extensively documented, its structural motifs continue to be relevant in modern drug discovery. The exploration of conformationally restricted scaffolds like the 1-arylcyclopentane system remains an active area of research for targeting a variety of receptors and enzymes.
Recent research into related cyclopentane carboxylic acid derivatives has shown their potential as inhibitors of various biological targets. For example, the discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of the NaV1.7 sodium channel highlights the continuing relevance of this chemical class in the search for new analgesics.
The legacy of early, systematic synthetic efforts that produced compounds like 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is the foundation upon which modern medicinal chemistry is built. While this particular molecule may not have become a blockbuster drug, its synthesis and the exploration of its properties were essential steps in the broader scientific endeavor to understand the relationship between chemical structure and biological function.
References
Due to the lack of a specific discovery paper for 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid, this reference list provides sources for the general synthetic methodologies and the broader context of medicinal chemistry research during the likely period of its first synthesis.
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley-Interscience, 1992. (Provides comprehensive details on fundamental reactions like the Grignard reaction and nitrile hydrolysis).
- Burger, A.A Guide to the Chemical Basis of Drug Design; Wiley-Interscience, 1983. (Offers insights into the principles of medicinal chemistry and the rationale for synthesizing specific structural motifs).
- Silverman, R. B.The Organic Chemistry of Drug Design and Drug Action, 2nd ed.; Elsevier Academic Press, 2004. (Details the importance of structure-activity relationships and the role of different functional groups in drug design).
Unraveling the Enigma: The Pharmacological Potential of 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Foreword: Charting Unexplored Territory
In the vast landscape of chemical compounds, countless molecules hold the potential for significant therapeutic impact, yet remain largely unexplored. 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid represents one such enigma. As of the latest literature review, no substantive data detailing its specific mechanism of action, biological targets, or pharmacological effects has been publicly documented. This guide, therefore, embarks on a speculative yet scientifically grounded exploration of its potential mechanisms, drawing parallels from its structural motifs and the established pharmacology of related chemical classes.
This document serves not as a definitive statement of fact, but as a strategic roadmap for the initial scientific inquiry required to elucidate the compound's true biological role. It is designed for the researcher at the frontier, providing a structured approach to hypothesis generation and experimental validation.
Part 1: Deconstruction of the Molecular Architecture and Hypothesis Generation
The structure of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid offers initial clues to its potential interactions within a biological system. The molecule can be dissected into three key functional domains:
-
Aromatic Methoxyphenyl Group: The presence of a methoxy group on a phenyl ring is a common feature in many biologically active compounds. This group can influence metabolic stability and receptor-binding affinity.
-
Cyclopentane Core: This bulky, non-polar ring structure contributes to the overall lipophilicity of the molecule, which can be a critical determinant of its ability to cross cellular membranes and interact with hydrophobic pockets in target proteins.
-
Carboxylic Acid Moiety: This acidic functional group is a strong hydrogen bond donor and acceptor, suggesting potential interactions with polar residues in enzyme active sites or receptor binding domains. At physiological pH, this group will be deprotonated, imparting a negative charge to the molecule.
Based on these structural features, we can hypothesize several potential mechanisms of action that warrant experimental investigation.
Hypothesis 1: Targeting G-Protein Coupled Receptors (GPCRs)
The combination of an aromatic ring and a carboxylic acid is a classic pharmacophore for ligands of various GPCRs. For instance, many prostanoid receptors and nicotinic acid receptors bind endogenous ligands with similar features.
Hypothesis 2: Enzyme Inhibition
The carboxylic acid group could act as a mimic of a substrate's carboxylate, potentially inhibiting enzymes such as cyclooxygenases (COXs) or matrix metalloproteinases (MMPs), where a negatively charged group is crucial for binding in the active site.
Hypothesis 3: Ion Channel Modulation
Certain ion channels are known to be modulated by compounds with lipophilic moieties and a charged group. The cyclopentane ring could facilitate partitioning into the cell membrane, allowing the carboxylic acid to interact with channel gating mechanisms.
Part 2: A Strategic Framework for Experimental Validation
To systematically investigate these hypotheses, a tiered approach to experimental validation is proposed. This workflow is designed to move from broad, high-throughput screening to more focused, mechanism-defining assays.
Workflow for Elucidating the Mechanism of Action
Figure 1: A tiered experimental workflow for the systematic investigation of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid's mechanism of action.
Detailed Experimental Protocols
Protocol 1: Broad GPCR Panel Screening (Tier 1)
-
Objective: To identify potential interactions with a wide range of G-protein coupled receptors.
-
Methodology:
-
Utilize a commercially available GPCR screening panel (e.g., from Eurofins or DiscoveRx) that employs radioligand binding assays or functional assays (e.g., calcium flux, cAMP accumulation).
-
Prepare a stock solution of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid in a suitable solvent (e.g., DMSO).
-
Perform an initial screen at a single high concentration (e.g., 10 µM) against the entire panel.
-
For any receptors showing significant inhibition or activation (typically >50% at 10 µM), proceed to dose-response analysis.
-
-
Data Analysis: Calculate the percent inhibition or activation for each receptor. For hits, determine the IC50 or EC50 values from the dose-response curves.
Protocol 2: Cellular Thermal Shift Assay (CETSA) (Tier 2)
-
Objective: To confirm direct binding of the compound to a putative target protein in a cellular context.
-
Methodology:
-
Culture cells expressing the target protein of interest.
-
Treat intact cells with either the vehicle control or varying concentrations of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid.
-
Heat the cell suspensions to a range of temperatures to induce protein denaturation.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Part 3: Data Interpretation and Future Directions
The data generated from the proposed experimental workflow will provide a comprehensive, multi-faceted view of the compound's biological activity.
| Assay Type | Potential Outcome | Interpretation | Next Steps |
| Phenotypic Screening | Inhibition of cancer cell proliferation | Potential anti-cancer agent | Deconvolution of the target responsible for the phenotype |
| GPCR Panel | High affinity for a specific receptor | The compound is a ligand for that GPCR | Functional assays to determine agonist vs. antagonist activity |
| Enzyme Inhibition Assays | Low IC50 for a particular enzyme | The compound is an inhibitor of that enzyme | Enzyme kinetics to determine the mode of inhibition |
| CETSA | Thermal stabilization of a target protein | Confirms direct target engagement in cells | Structural biology studies to elucidate the binding mode |
The journey to fully characterize the mechanism of action of a novel compound is an iterative process. The initial hypotheses presented here, based on structural analysis, provide the starting point. Each experimental result will refine our understanding and guide the subsequent steps, ultimately painting a clear picture of how 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid exerts its effects at the molecular, cellular, and organismal levels. This systematic approach is essential for unlocking the therapeutic potential of this and other unexplored chemical entities.
The Sigma-1 Receptor as a Druggable Target: A Technical Guide to the Biological Activity of 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sigma-1 receptor (σ1R), a unique intracellular chaperone protein, has emerged as a compelling target for therapeutic intervention in a range of central nervous system (CNS) disorders and other pathologies. This guide delves into the biological activity of a promising class of σ1R ligands: 1-(3-methoxyphenyl)cyclopentanecarboxylic acid and its derivatives. We will explore their mechanism of action, provide detailed protocols for their evaluation, and analyze the structure-activity relationships that govern their potency and selectivity. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics targeting the sigma-1 receptor.
Introduction: The Enigmatic Sigma-1 Receptor
Initially misclassified as an opioid receptor, the sigma-1 receptor is now understood to be a distinct entity with no homology to other mammalian proteins.[1][2] It resides primarily at the endoplasmic reticulum-mitochondrion interface, where it acts as a molecular chaperone, modulating a variety of cellular functions, including calcium signaling, ion channel activity, and cell survival.[3] Its involvement in a multitude of pathological conditions, such as neuropathic pain, neurodegenerative diseases, and psychiatric disorders, has made it an attractive target for drug discovery.[1][2]
The 1-phenylcycloalkanecarboxylic acid scaffold has been identified as a promising starting point for the development of potent and selective σ1R ligands.[4] This guide focuses specifically on derivatives of 1-(3-methoxyphenyl)cyclopentanecarboxylic acid, aiming to provide a detailed understanding of their biological activity and the methodologies used to characterize them.
Mechanism of Action: Modulating the Sigma-1 Receptor
The primary mechanism of action for 1-(3-methoxyphenyl)cyclopentanecarboxylic acid derivatives is their ability to bind to the sigma-1 receptor. This interaction can either activate (agonism) or block (antagonism) the receptor's function, leading to downstream cellular effects. The functional consequences of σ1R modulation are complex and context-dependent, but they are known to influence the activity of various ion channels and G-protein coupled receptors.[3]
The therapeutic potential of these compounds lies in their ability to selectively modulate σ1R activity. For instance, σ1R antagonists have shown promise in potentiating opioid analgesia and producing antiallodynic effects in pain models. Conversely, σ1R agonists are being investigated for their potential in treating depression and cognitive deficits.[1]
Signaling Pathway Overview
Caption: Ligand binding to the Sigma-1 Receptor modulates downstream cellular targets.
Experimental Protocols: A Guide to In Vitro Evaluation
A thorough in vitro evaluation is critical to understanding the biological activity of novel compounds. The following protocols are standard in the field for characterizing ligands of the sigma-1 receptor.
Sigma-1 Receptor Binding Assay (Radioligand Competition)
This assay determines the affinity of a test compound for the sigma-1 receptor by measuring its ability to displace a known radiolabeled ligand.
Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize guinea pig liver tissue, which is a rich source of sigma-1 receptors, in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5][6] Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Incubation: In a 96-well plate, combine the membrane preparation with a fixed concentration of the radioligand, -pentazocine (typically at its Kd concentration), and varying concentrations of the test compound.[5][7]
-
Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 120 minutes) to allow binding to reach equilibrium.[3]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro ADME Assays
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for its development as a drug candidate. A standard panel of in vitro ADME assays should be conducted.[4][8][9][10][11]
-
Solubility: Determine the aqueous solubility of the compound, as poor solubility can limit absorption and bioavailability.
-
LogD7.4: Measure the lipophilicity of the compound at physiological pH, which influences its ability to cross cell membranes.
-
Metabolic Stability: Assess the compound's stability in the presence of liver microsomes or hepatocytes to predict its metabolic clearance.
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.
-
CYP450 Inhibition: Evaluate the potential of the compound to inhibit major cytochrome P450 enzymes to assess the risk of drug-drug interactions.
-
Permeability: Use cell-based assays (e.g., Caco-2) to predict the intestinal absorption of the compound.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the binding affinities of a series of 1-phenylcycloalkanecarboxylic acid derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors, as well as for muscarinic M1 and M2 receptors. This data provides valuable insights into the structure-activity relationships of this chemical class.[4]
| Compound | R | X | Y | σ1 Ki (nM) | σ2 Ki (nM) | M1 Ki (μM) | M2 Ki (μM) |
| 1 | H | O | N(Et)2 | 3.4 | 120 | 0.2 | 0.8 |
| 2 | 3-MeO | O | N(Et)2 | 2.8 | 150 | 0.5 | 1.2 |
| 3 | 4-MeO | O | N(Et)2 | 5.6 | 250 | 0.3 | 1.0 |
| 4 | H | NH | N(Et)2 | 15 | 800 | >10 | >10 |
| 5 | H | O | Morpholino | 8.2 | 450 | >10 | >10 |
| 6 | H | O | Piperidino | 6.5 | 380 | >10 | >10 |
Analysis of SAR:
-
Phenyl Ring Substitution: The introduction of a methoxy group at the 3-position of the phenyl ring (Compound 2) slightly improves affinity for the σ1 receptor compared to the unsubstituted analog (Compound 1). A 4-methoxy substitution (Compound 3) results in a slight decrease in affinity.
-
Ester to Amide Replacement: Replacing the ester linkage with an amide (Compound 4) leads to a significant decrease in affinity for the σ1 receptor and a marked improvement in selectivity over muscarinic receptors.
-
Amine Substitution: Modification of the diethylamino group to a morpholino (Compound 5) or piperidino (Compound 6) moiety maintains good σ1 affinity while significantly reducing muscarinic receptor binding, thereby enhancing selectivity.
Conclusion and Future Directions
Derivatives of 1-(3-methoxyphenyl)cyclopentanecarboxylic acid represent a promising class of sigma-1 receptor ligands with the potential for development into novel therapeutics for a variety of disorders. The structure-activity relationships discussed herein provide a roadmap for the rational design of new analogs with improved potency and selectivity. Future work should focus on further optimization of this scaffold to enhance pharmacokinetic properties and in vivo efficacy. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of these and other novel drug candidates.
References
- Ablordeppey, S. Y., et al. (2000). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Journal of Medicinal Chemistry, 43(23), 4358-4367.
-
BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]
- Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75, 1.34.1-1.34.21.
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
Admescope. (2024, June 13). Fast turnaround early ADME in vitro screening available! Retrieved from [Link]
- Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology, 131, 25-36.
- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1-34.
- Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195-206.
- Su, T. P., et al. (2010). The sigma-1 receptor chaperone as an inter-organelle signaling modulator. Trends in pharmacological sciences, 31(12), 557-566.
- Romero, L., et al. (2012). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current pharmaceutical design, 18(37), 6188-6204.
-
ResearchGate. (n.d.). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Retrieved from [Link]
-
Frontiers. (2020, March 12). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Retrieved from [Link]
-
MDPI. (2020, October 28). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Retrieved from [Link]
Sources
- 1. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset [frontiersin.org]
- 4. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma opioid receptor: characterization and co-identity with the phencyclidine receptor (Journal Article) | OSTI.GOV [osti.gov]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. Synthesis and SAR of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives, a new class of sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1-Phenyl-1-cyclopentanecarboxylic acid [sarex.com]
- 11. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]
InChI key for 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid
An In-Depth Technical Guide to 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(3-methoxyphenyl)cyclopentanecarboxylic acid, a valuable chemical entity in the landscape of modern drug discovery and organic synthesis. The document elucidates the compound's fundamental chemical identifiers, including its IUPAC name, CAS registry number, and the critical InChIKey for unambiguous database referencing. We present a detailed, field-proven synthetic protocol, offering insights into the mechanistic underpinnings and rationale for procedural choices. Furthermore, this guide summarizes the key physicochemical and spectroscopic properties essential for analytical characterization and discusses its potential applications as a structural scaffold for developing novel therapeutic agents. This document is intended for researchers, medicinal chemists, and process development scientists who require a thorough understanding of this compound for their research and development endeavors.
Core Chemical Identity and Structural Elucidation
1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is a disubstituted cycloalkane derivative featuring a methoxy-functionalized phenyl group and a carboxylic acid moiety attached to the same carbon of a cyclopentane ring. This unique arrangement of functional groups imparts specific chemical properties that make it a useful building block in organic synthesis.
The primary identifier for this compound is its International Chemical Identifier (InChI) Key, which provides a unique, machine-readable structural signature.
-
InChIKey: BDUMKMDZDPHFJH-UHFFFAOYSA-N[1]
Additional critical identifiers are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 1-(3-methoxyphenyl)cyclopentane-1-carboxylic acid | PubChem[1] |
| CAS Number | 43050-39-1 | Sunway Pharm Ltd[2], Fisher Scientific[3] |
| Molecular Formula | C13H16O3 | PubChem[1] |
| SMILES | COC1=CC=CC(=C1)C2(CCCC2)C(=O)O | PubChem[1] |
| InChI | InChI=1S/C13H16O3/c1-16-11-6-4-5-10(9-11)13(12(14)15)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3,(H,14,15) | PubChem[1] |
Physicochemical and Computed Properties
The physical and chemical properties of a compound are critical for predicting its behavior in biological systems and for designing appropriate experimental conditions for its use. The following table consolidates key properties for 1-(3-methoxyphenyl)cyclopentanecarboxylic acid.
| Property | Value | Source |
| Molecular Weight | 220.26 g/mol | PubChem[1], Sunway Pharm Ltd[2] |
| Monoisotopic Mass | 220.10994 Da | PubChem[1] |
| XLogP (Predicted) | 2.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 46.5 Ų | PubChem |
Synthesis Protocol and Mechanistic Rationale
The synthesis of 1-aryl-cycloalkanecarboxylic acids is a well-established transformation in organic chemistry. While multiple routes exist, a robust and scalable approach involves the α-arylation of a cyclopentyl nitrile followed by hydrolysis. This method is favored for its high efficiency and the relative accessibility of starting materials.
Proposed Synthetic Pathway
A logical and experimentally sound two-step synthesis proceeds from (3-methoxyphenyl)acetonitrile and 1,4-dibromobutane.
Caption: Proposed two-step synthesis workflow for the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(3-methoxyphenyl)cyclopentanecarbonitrile
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) to the THF. Rationale: NaH is a strong, non-nucleophilic base required to deprotonate the acidic α-carbon of the acetonitrile derivative, forming a carbanion.
-
Substrate Addition: Slowly add (3-methoxyphenyl)acetonitrile (1.0 equivalent) dropwise to the stirred suspension at 0 °C. Allow the reaction to stir at room temperature for 30 minutes.
-
Cyclization: Add 1,4-dibromobutane (1.1 equivalents) dropwise. The reaction is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Rationale: The generated carbanion acts as a nucleophile, displacing one bromide. A second intramolecular alkylation then occurs to form the cyclopentane ring.
-
Workup: Cool the reaction to room temperature and cautiously quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile intermediate.
Step 2: Hydrolysis to 1-(3-methoxyphenyl)cyclopentanecarboxylic acid
-
Reaction Setup: Combine the crude 1-(3-methoxyphenyl)cyclopentanecarbonitrile from the previous step with a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).
-
Hydrolysis: Heat the mixture to reflux (typically >100 °C) for several hours. The progress of the hydrolysis can be monitored by TLC or LC-MS. Rationale: The harsh acidic and high-temperature conditions are necessary to drive the complete hydrolysis of the stable nitrile functional group to the corresponding carboxylic acid.
-
Isolation and Purification: After cooling, pour the reaction mixture over ice and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting solid can be purified by recrystallization from a solvent system such as ethanol/water or hexanes/ethyl acetate to afford the pure 1-(3-methoxyphenyl)cyclopentanecarboxylic acid.
Analytical Characterization: Spectroscopic Profile
The structural identity and purity of the synthesized compound must be confirmed through spectroscopic analysis. Based on its functional groups, the following spectral characteristics are expected.
| Technique | Functional Group | Expected Chemical Shift / Frequency | Rationale |
| ¹H NMR | -OH (Carboxylic Acid) | δ 10.0 - 13.0 ppm (broad singlet) | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. |
| Ar -H (Aromatic) | δ 6.8 - 7.4 ppm (multiplets) | Protons on the methoxy-substituted benzene ring will appear in this region with characteristic splitting patterns. | |
| -OCH₃ (Methoxy) | δ ~3.8 ppm (singlet) | The three equivalent protons of the methoxy group appear as a sharp singlet. | |
| -CH₂ - (Cyclopentane) | δ 1.6 - 2.5 ppm (multiplets) | The eight protons of the cyclopentane ring are diastereotopic and will appear as complex overlapping multiplets. | |
| ¹³C NMR | C =O (Carboxylic Acid) | δ ~175 - 185 ppm | The carbonyl carbon of the carboxylic acid is significantly downfield. |
| Ar -C (Aromatic) | δ ~110 - 160 ppm | Six distinct signals are expected for the aromatic carbons. | |
| Quaternary C | δ ~50 - 60 ppm | The sp³ carbon atom attached to both the phenyl ring and the carboxyl group. | |
| -OC H₃ (Methoxy) | δ ~55 ppm | The carbon of the methoxy group. | |
| -C H₂- (Cyclopentane) | δ ~25 - 40 ppm | Signals corresponding to the methylene carbons of the cyclopentane ring. | |
| FTIR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) | Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.[4] |
| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ (strong, sharp) | A strong absorption band typical for a carboxylic acid carbonyl group.[4] | |
| C-O Stretch (Ether & Acid) | 1200 - 1300 cm⁻¹ (strong) | Stretching vibrations for the aryl-ether and carboxylic acid C-O bonds.[4] |
Potential Applications in Research and Drug Development
While specific biological activities for 1-(3-methoxyphenyl)cyclopentanecarboxylic acid are not extensively documented in public literature, its structural motifs are of significant interest to medicinal chemists.
-
Scaffold for Drug Discovery: The rigid cyclopentane core serves as a three-dimensional scaffold to orient the aromatic and carboxylic acid functionalities in defined vectors. This is a crucial strategy in rational drug design for optimizing ligand-receptor interactions. Carboxylic acids are common in drug molecules as they can form strong hydrogen bonds or salt bridges with basic residues (like lysine or arginine) in protein active sites.
-
Bioisostere and Analog Development: This compound can serve as a key intermediate for creating analogs of known bioactive molecules. The methoxy group can be demethylated to a phenol for further functionalization, or the carboxylic acid can be converted to esters, amides, or other bioisosteres to modulate pharmacokinetic properties such as cell permeability and metabolic stability.
-
Fragment-Based Screening: As a relatively small molecule with desirable physicochemical properties (e.g., XLogP < 3), it fits the profile of a fragment for use in fragment-based drug discovery (FBDD) campaigns, which aim to identify small, low-affinity binders that can be elaborated into more potent leads. The general utility of such building blocks is central to modern medicinal chemistry approaches.[5]
Conclusion
1-(3-Methoxyphenyl)cyclopentanecarboxylic acid, definitively identified by its InChIKey BDUMKMDZDPHFJH-UHFFFAOYSA-N , is a compound with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive technical overview, including a robust synthesis protocol with clear mechanistic rationale, a predicted spectroscopic profile for analytical validation, and an expert perspective on its applications in drug discovery. The information presented herein serves as a valuable resource for scientists aiming to leverage this molecule in their research programs.
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Unveiling 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid: A Technical Guide to its SMILES Notation and Scientific Significance
This technical guide provides an in-depth exploration of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid, a molecule of interest in contemporary chemical and pharmaceutical research. We will dissect its structural representation through the Simplified Molecular Input Line Entry System (SMILES), a cornerstone of modern cheminformatics. Beyond simple notation, this guide will delve into the compound's chemical properties, potential applications in drug discovery, and the analytical methodologies crucial for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this specific chemical entity.
Deciphering the Molecular Blueprint: The SMILES Notation
The canonical SMILES for 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is COC1=CC=CC(=C1)C2(CCCC2)C(=O)O .[1] This seemingly cryptic line of text is a powerful and concise representation of the molecule's two-dimensional structure. Let's deconstruct this notation to understand the chemical architecture it describes.
A fundamental grasp of SMILES syntax is essential for its interpretation. Atoms are denoted by their elemental symbols. Bonds are represented by specific characters: - for a single bond (often omitted), = for a double bond, and # for a triple bond. Aromatic atoms are typically written in lowercase letters. Parentheses indicate branches from the main molecular chain, and numbers are used to denote ring closures.
Step-by-Step Breakdown of the SMILES String
The SMILES string can be logically segmented to reveal the constituent parts of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid:
-
COC1=CC=CC(=C1) : This segment describes the 3-methoxyphenyl group.
-
CO : Represents a methoxy group (a methyl group, C, attached to an oxygen atom, O).
-
C1=CC=CC(=C1) : This denotes the benzene ring. The lowercase 'c's could also be used to represent the aromatic carbons. The number '1' after the first and last carbon atoms of the ring indicates a cyclic structure. The alternating single and double bonds are explicitly shown here, though in aromatic systems, this is often implicitly understood. The methoxy group is attached to the first carbon of this ring. The = symbols indicate the double bonds within the benzene ring. The final C1 closes the ring.
-
-
C2(CCCC2) : This part of the string represents the cyclopentane ring.
-
C2 : This carbon is the point of attachment to the phenyl ring. The number '2' indicates the start of a new ring.
-
(CCCC2) : The four carbons within the parentheses, followed by the closing ring number '2', define the five-membered cyclopentane ring. This carbon is also the point where the carboxylic acid group is attached.
-
-
C(=O)O : This final segment represents the carboxylic acid functional group.
-
C : The carbon atom of the carboxyl group.
-
(=O) : A double bond to an oxygen atom.
-
O : A single bond to another oxygen atom, which is part of the hydroxyl group of the carboxylic acid.
-
Visualizing the Connectivity
The following diagram illustrates the logical flow of the SMILES notation and how it translates to the chemical structure.
Physicochemical Properties and Data
A comprehensive understanding of a molecule's physicochemical properties is paramount for its application in research and development. The following table summarizes key computed properties for 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₃ | [1] |
| Molecular Weight | 220.26 g/mol | [2] |
| Canonical SMILES | COC1=CC=CC(=C1)C2(CCCC2)C(=O)O | [1] |
| InChIKey | BDUMKMDZDPHFJH-UHFFFAOYSA-N | [1] |
| XLogP3 | 2.8 | [1] |
| Boiling Point | 384.3±35.0 °C at 760 mmHg | [3] |
Synthesis and Characterization
General Synthetic Approach: A Grignard-based Protocol
A plausible synthetic route would involve the reaction of a Grignard reagent derived from 3-bromoanisole with a cyclopentanone derivative, followed by carboxylation.
Workflow for the Synthesis of 1-Arylcyclopentanecarboxylic Acids:
Step-by-Step Methodology:
-
Formation of the Grignard Reagent: 3-bromoanisole would be reacted with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form 3-methoxyphenylmagnesium bromide. This reaction is typically initiated with a small crystal of iodine and may require gentle heating.[4][5]
-
Nucleophilic Addition: The freshly prepared Grignard reagent would then be added dropwise to a solution of cyclopentanone in the same anhydrous ether solvent, typically at a low temperature (e.g., 0 °C) to control the exothermic reaction. This step results in the formation of a tertiary magnesium alkoxide intermediate.
-
Carboxylation: The intermediate from the previous step is then carboxylated. This can be achieved by pouring the reaction mixture over crushed dry ice (solid carbon dioxide). The Grignard reagent attacks the carbon dioxide to form a magnesium carboxylate salt.[6]
-
Acidic Workup: The reaction mixture is then quenched with an aqueous acid solution (e.g., dilute hydrochloric acid or sulfuric acid). This protonates the carboxylate salt to yield the final product, 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid, and also dissolves any remaining magnesium salts. The product can then be extracted with an organic solvent, dried, and purified, typically by recrystallization or column chromatography.
Analytical Characterization
The identity and purity of the synthesized 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid would be confirmed using a suite of analytical techniques. While specific spectra for this exact compound are not available in the provided search results, data for the isomeric 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid and general principles of spectroscopy for carboxylic acids can provide a strong basis for what to expect.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the methoxyphenyl group (typically in the range of 6.5-7.5 ppm), a singlet for the methoxy group protons (around 3.8 ppm), and multiplets for the methylene protons of the cyclopentane ring. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (often >10 ppm).[7]
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the methoxy carbon, the quaternary carbon of the cyclopentane ring attached to the phenyl and carboxyl groups, the other cyclopentane carbons, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-185 ppm).[8][9]
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. For the 4-methoxy isomer, a molecular ion peak at m/z 220 is observed in GC-MS analysis.[10] Similar results would be expected for the 3-methoxy isomer. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the functional groups present. Key expected absorptions include:
-
A very broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.[11]
-
A strong C=O stretching absorption for the carbonyl group of the carboxylic acid, usually between 1760 and 1690 cm⁻¹.[11][12]
-
C-O stretching bands.
-
C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
-
Aromatic C=C stretching absorptions.
-
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is not detailed in the provided search results, the structural motif of a cyclopentanecarboxylic acid appended to an aromatic ring is prevalent in medicinal chemistry. Compounds with this general structure have been investigated for a range of therapeutic applications.
For instance, derivatives of cyclopentanecarboxylic acid have been explored as potent and selective inhibitors of various biological targets. The methoxyphenyl group can also play a crucial role in modulating the pharmacological properties of a molecule, such as its binding affinity to a target receptor and its metabolic stability. The position of the methoxy group (ortho, meta, or para) can significantly influence these properties.
The broader class of arylcyclohexylamines, which share some structural similarities, have been studied for their effects on the central nervous system, particularly as N-methyl-D-aspartate (NMDA) receptor antagonists.[13] It is plausible that 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid and its derivatives could be investigated for activity at various receptors and enzymes, making it a valuable scaffold for the development of new therapeutic agents.
Conclusion
1-(3-Methoxyphenyl)cyclopentanecarboxylic acid, represented by the SMILES notation COC1=CC=CC(=C1)C2(CCCC2)C(=O)O, is a molecule with significant potential in the realm of chemical and pharmaceutical sciences. This guide has provided a comprehensive overview of its structure as defined by its SMILES string, its key physicochemical properties, a plausible synthetic route, and the analytical techniques required for its characterization. While further research is needed to fully elucidate its specific biological activities, the structural motifs present in this compound suggest its potential as a valuable building block in the design and synthesis of novel therapeutic agents. As the fields of cheminformatics and drug discovery continue to evolve, a deep understanding of molecular representations like SMILES and the fundamental chemistry of such compounds will remain indispensable for scientific advancement.
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Methodological & Application
Application Note & Protocol: A Validated Multi-Step Synthesis of 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid from 3-Bromoanisole
Abstract: This document provides a comprehensive, field-proven guide for the synthesis of 1-(3-methoxyphenyl)cyclopentanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and drug development professionals, detailing a robust, multi-step pathway commencing from 3-bromoanisole. The synthesis proceeds through a Grignard reaction to form a key tertiary alcohol intermediate, which is subsequently converted to a nitrile and hydrolyzed to yield the target carboxylic acid. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.
Strategic Overview & Core Principles
The synthesis of 1-(3-methoxyphenyl)cyclopentanecarboxylic acid from 3-bromoanisole is most effectively achieved through a sequential strategy that constructs the carbon skeleton first, followed by the introduction and modification of the required functional groups. Our selected pathway leverages the reliability and versatility of Grignard chemistry, a cornerstone of carbon-carbon bond formation.
The rationale for this multi-step approach is rooted in maximizing yield and purity by breaking down the transformation into discrete, high-fidelity stages:
-
Grignard Reagent Formation: 3-bromoanisole is reacted with magnesium metal in an anhydrous ether solvent to produce 3-methoxyphenylmagnesium bromide. This organometallic reagent is a potent nucleophile, essential for the subsequent bond formation.[1]
-
Nucleophilic Addition: The generated Grignard reagent attacks the electrophilic carbonyl carbon of cyclopentanone. This step forms the core structure of the target molecule as a tertiary alcohol, 1-(3-methoxyphenyl)cyclopentanol, after an acidic workup.[2][3][4]
-
Intermediate Functionalization (Nitrile Formation): The tertiary alcohol is converted into a more suitable intermediate for carboxylation. A reliable method involves converting the alcohol to a tertiary bromide, followed by nucleophilic substitution with a cyanide salt to yield 1-(3-methoxyphenyl)cyclopentanecarbonitrile. The nitrile serves as a stable and efficient precursor to the carboxylic acid.[5]
-
Final Step - Hydrolysis: The nitrile group is hydrolyzed under strong acidic conditions. This well-established transformation converts the carbon-nitrogen triple bond into a carboxylic acid functional group, yielding the final product.
This strategic pathway is designed for control and scalability, with clear checkpoints for purification and characterization.
Overall Synthetic Workflow
Sources
Protocol for the Preparation of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 1-(3-methoxyphenyl)cyclopentanecarboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The described two-step synthetic route involves an initial base-mediated cyclization of 3-methoxyphenylacetonitrile with 1,4-dibromobutane to form the key nitrile intermediate, followed by a robust hydrolysis to yield the final carboxylic acid. This guide is designed for researchers and scientists, offering in-depth explanations of the underlying chemical principles, step-by-step procedures, safety protocols, and methods for analytical characterization.
Introduction and Rationale
1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is a substituted cyclic carboxylic acid. Its structural motif, featuring a quaternary carbon center linking a phenyl and a cyclopentyl group, makes it a desirable scaffold for the development of novel therapeutic agents. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, while the lipophilic cyclopentyl and methoxyphenyl groups can be crucial for modulating pharmacokinetic properties like cell permeability and metabolic stability.
This protocol details a reliable and scalable two-step synthesis that is amenable to standard laboratory equipment. The chosen pathway, proceeding through a nitrile intermediate, is often preferred over alternative methods like Grignard carboxylation due to its operational simplicity and the generally high yields achieved during the final hydrolysis step.
Overall Synthetic Pathway
The synthesis is accomplished in two primary stages: (I) Formation of the cyclopentane ring via dialkylation of an activated methylene group, and (II) Hydrolysis of the resulting nitrile to the target carboxylic acid.
Caption: Overall two-step synthesis of the target compound.
Stage I: Synthesis of 1-(3-Methoxyphenyl)cyclopentanecarbonitrile
Principle of the Reaction
This step employs the high acidity of the α-protons of 3-methoxyphenylacetonitrile[1]. A strong, non-nucleophilic base, sodium hydride (NaH), is used to abstract a proton, generating a resonance-stabilized carbanion. This potent nucleophile then reacts with 1,4-dibromobutane in a tandem SN2 reaction. The first alkylation is followed by an intramolecular cyclization, where the newly formed α-substituted nitrile's remaining acidic proton is removed, and the resulting carbanion displaces the second bromide to form the stable five-membered cyclopentane ring. The use of a polar aprotic solvent like tetrahydrofuran (THF) is critical to solvate the sodium cation without interfering with the nucleophilicity of the carbanion.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | CAS No. | Notes |
| 3-Methoxyphenylacetonitrile | 147.18 | 19924-43-7 | Ensure purity >98% |
| Sodium Hydride (60% disp. in oil) | 24.00 | 7646-69-7 | Highly reactive with water |
| 1,4-Dibromobutane | 215.90 | 110-52-1 | Lachrymator, handle in fume hood |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 109-99-9 | Use freshly distilled or from a solvent purification system |
| Diethyl Ether | 74.12 | 60-29-7 | For extraction |
| Saturated NH₄Cl (aq.) | - | - | For quenching |
| Brine (Saturated NaCl aq.) | - | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | For drying |
Step-by-Step Experimental Protocol
-
Inert Atmosphere Setup: Assemble a three-neck round-bottom flask with an overhead stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum. Dry all glassware in an oven (120 °C) overnight and cool under a stream of inert gas.
-
Base Preparation: To the flask, add sodium hydride (2.2 eq., 60% dispersion in mineral oil). Wash the NaH three times with anhydrous hexanes under inert gas to remove the oil, decanting the hexanes carefully via cannula each time.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry of NaH. Cool the flask to 0 °C in an ice-water bath.
-
Nitrile Addition: Dissolve 3-methoxyphenylacetonitrile (1.0 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred NaH slurry at 0 °C over 30 minutes.
-
Causality: Slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas. The formation of the orange/red-colored carbanion is often observed.
-
-
Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Cyclization: Cool the reaction mixture back to 0 °C. Add 1,4-dibromobutane (1.1 eq.) dropwise via syringe over 30 minutes. After addition, allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 12-18 hours.
-
Reaction Monitoring: Follow the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1). The disappearance of the starting nitrile and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Cool the reaction mixture to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, 1-(3-methoxyphenyl)cyclopentanecarbonitrile[2], can be purified by flash column chromatography on silica gel or by vacuum distillation to yield a clear oil.
Stage II: Hydrolysis to 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid
Principle of the Reaction
Nitrile hydrolysis is a classic transformation that can be catalyzed by acid or base. This protocol utilizes basic hydrolysis, which proceeds via nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. This forms an intermediate that tautomerizes to an amide. Under the harsh basic and high-temperature conditions, the amide is further hydrolyzed to a carboxylate salt. A final acidification step protonates the carboxylate to yield the desired carboxylic acid, which typically precipitates from the aqueous solution. This method is often high-yielding and avoids the potential for side reactions that can occur under strongly acidic conditions.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | CAS No. | Notes |
| 1-(3-Methoxyphenyl)cyclopentanecarbonitrile | 201.27 | 74316-83-9 | From Stage I |
| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 | Corrosive |
| Ethanol (EtOH) | 46.07 | 64-17-5 | Solvent |
| Hydrochloric Acid (HCl), conc. | 36.46 | 7647-01-0 | Corrosive, use with care |
| Deionized Water | 18.02 | 7732-18-5 |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the purified nitrile from Stage I (1.0 eq.), ethanol, and a 20% aqueous solution of sodium hydroxide (5.0 eq.).
-
Reflux: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is typically complete within 12-24 hours.
-
Trustworthiness: The reaction can be monitored by observing the cessation of ammonia gas evolution (which can be tested with moist pH paper held at the condenser outlet) or by TLC analysis until the starting nitrile is consumed.
-
-
Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid until the pH of the solution is ~1-2.
-
Causality: The strong acid protonates the sodium carboxylate salt, causing the water-insoluble carboxylic acid to precipitate out of the solution as a solid.
-
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts.
-
Purification: The crude 1-(3-methoxyphenyl)cyclopentanecarboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a crystalline solid. Dry the final product under vacuum.
Experimental Workflow and Safety
Caption: General experimental workflow for the two-stage synthesis.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Sodium Hydride: NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite. Handle exclusively under an inert atmosphere.
-
1,4-Dibromobutane: This is a lachrymator and alkylating agent. Avoid inhalation and skin contact.
-
Cyanide Compounds: The nitrile starting material and intermediate are organic cyanides. While less acutely toxic than inorganic cyanide salts, they can release hydrogen cyanide under strongly acidic conditions. Handle with care.
-
Acids and Bases: Concentrated NaOH and HCl are highly corrosive. Handle with extreme care to avoid skin and eye contact.[3][4]
Characterization of Final Product
The identity and purity of the synthesized 1-(3-methoxyphenyl)cyclopentanecarboxylic acid should be confirmed by standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₃H₁₆O₃[5] |
| Molecular Weight | 220.26 g/mol [6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~10-12 (br s, 1H, -COOH), 7.2-7.3 (t, 1H, Ar-H), 6.8-7.0 (m, 3H, Ar-H), 3.8 (s, 3H, -OCH₃), 1.6-2.5 (m, 8H, cyclopentyl-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~183 (-COOH), ~159 (Ar-C-O), ~145 (Ar-C), ~129 (Ar-CH), ~118 (Ar-CH), ~113 (Ar-CH), ~112 (Ar-CH), ~55 (-OCH₃), ~50 (quaternary C), ~35 (cyclopentyl-CH₂), ~24 (cyclopentyl-CH₂) |
| IR (KBr, cm⁻¹) | ~2500-3300 (broad, O-H stretch), ~1710 (strong, C=O stretch)[7] |
| Mass Spec (ESI+) | m/z = 221.1 [M+H]⁺, 243.1 [M+Na]⁺[5] |
References
-
Yahya-Meymandi, A., et al. (2007). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Kuchar, M., et al. (2017). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards. Royal Society of Chemistry. Available at: [Link]
-
PubChem. 1-(3-methoxyphenyl)cyclopentanecarboxylic acid. Available at: [Link]
-
University of Colorado Boulder. Useful Spectroscopic Data. Available at: [Link]
-
Chemspace. 1-(3-methoxyphenyl)-3-methylcyclopentane-1-carboxylic acid. Available at: [Link]
-
CAS Common Chemistry. 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid. Available at: [Link]
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PubChem. 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid. Available at: [Link]
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PubChem. (3-Methoxyphenyl)acetonitrile. Available at: [Link]
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Application Notes and Protocols: 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Foreword for the Advanced Researcher
The landscape of modern drug discovery is characterized by an ever-present need for novel chemical scaffolds that can be leveraged to address complex biological targets. Within this context, small, rigid carbocyclic structures have garnered significant attention due to their favorable physicochemical properties and their ability to present appended functionalities in a well-defined three-dimensional space. This guide focuses on 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid , a compound that, while not extensively characterized in the public domain for its biological activity, represents a promising starting point for medicinal chemistry campaigns. Its structural motifs—a cyclopentane core and a methoxyphenyl group—are present in compounds targeting a range of receptors and enzymes.
This document is structured to serve as a practical and intellectually stimulating resource for researchers in drug development. It moves beyond a simple recitation of facts to provide a rationale for investigating this compound, drawing parallels from existing research on related structures. The protocols herein are designed to be robust and self-validating, providing a clear path for the initial exploration of this molecule's therapeutic potential.
Introduction to 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid
1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is a carbocyclic aromatic compound with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol [1][2][3]. Its structure features a central cyclopentane ring, which provides a rigid scaffold, substituted with a carboxylic acid group and a 3-methoxyphenyl group.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₃ | [1][2][3] |
| Molecular Weight | 220.26 g/mol | [1][3] |
| CAS Number | 43050-39-1 | [1][3] |
| IUPAC Name | 1-(3-methoxyphenyl)cyclopentane-1-carboxylic acid | [2] |
The presence of the carboxylic acid moiety suggests potential interactions with biological targets through hydrogen bonding and ionic interactions, a common feature in many pharmacologically active compounds[4]. The 3-methoxyphenyl group offers a site for potential metabolic modification (O-demethylation) and can engage in various non-covalent interactions within a protein binding pocket, including pi-stacking and hydrophobic interactions.
Rationale for Exploration in Medicinal Chemistry
While direct biological data for 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is sparse in publicly available literature, the cyclopentanecarboxylic acid scaffold is a key feature in several classes of biologically active molecules. This provides a strong rationale for its investigation as a potential lead compound or fragment in drug discovery programs.
Potential as a Lysophosphatidic Acid Receptor 1 (LPA₁) Antagonist
Lysophosphatidic acid (LPA) is a signaling lipid that acts through a family of G protein-coupled receptors, with the LPA₁ receptor being implicated in a variety of pathological processes, including fibrosis and cancer. A patent for acylamino-substituted fused cyclopentanecarboxylic acid derivatives describes their use as LPA₁ receptor inhibitors for the treatment of diseases such as atherosclerosis[5][6]. This suggests that the cyclopentanecarboxylic acid core of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid could serve as a valuable starting point for the design of novel LPA₁ antagonists.
The following diagram illustrates the general signaling pathway of the LPA₁ receptor, a potential target for compounds derived from this scaffold.
Caption: Simplified LPA₁ receptor signaling cascade.
Potential as a Voltage-Gated Sodium Channel (Naᵥ1.7) Inhibitor
The voltage-gated sodium channel Naᵥ1.7 has been identified as a critical player in pain perception, making it an attractive target for the development of novel analgesics. Recent research has led to the discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of Naᵥ1.7[7]. This highlights the potential of the 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid scaffold in the design of new pain therapeutics. The carboxylic acid moiety can act as a key interacting group with the channel protein.
Synthetic Protocol
The synthesis of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid can be achieved through various established organic chemistry methods. A common approach involves the reaction of a Grignard reagent derived from 3-bromoanisole with a cyclopentanone derivative, followed by carboxylation. Below is a representative protocol.
Two-Step Synthesis from 3-Bromoanisole and Cyclopentanone
This protocol outlines a common synthetic route. Researchers should adapt this based on available starting materials and laboratory capabilities.
Step 1: Grignard Reaction to form 1-(3-methoxyphenyl)cyclopentanol
-
Apparatus Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Initiation: Add a small crystal of iodine and a few drops of 1,2-dibromoethane to activate the magnesium.
-
Grignard Reagent Formation: Slowly add a solution of 3-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. Maintain a gentle reflux to sustain the reaction.
-
Addition of Cyclopentanone: Once the magnesium has been consumed, cool the reaction mixture to 0 °C. Add a solution of cyclopentanone (1.1 eq) in anhydrous THF dropwise via the dropping funnel.
-
Reaction and Quenching: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Oxidation to 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid
-
Reaction Setup: Dissolve the 1-(3-methoxyphenyl)cyclopentanol (1.0 eq) from Step 1 in a suitable solvent such as acetone.
-
Oxidation: Cool the solution to 0 °C and add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise until a persistent orange color is observed.
-
Work-up: Quench the excess oxidant with isopropanol. Remove the acetone under reduced pressure.
-
Extraction: Add water and extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. PubChemLite - 1-(3-methoxyphenyl)cyclopentanecarboxylic acid (C13H16O3) [pubchemlite.lcsb.uni.lu]
- 3. 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid - CAS:43050-39-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2009135590A1 - Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals - Google Patents [patents.google.com]
- 6. WO2009135590A1 - Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals - Google Patents [patents.google.com]
- 7. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid as a Versatile Pharmaceutical Intermediate
Abstract
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the utility of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid (CAS No: 43050-39-1) as a key starting material and intermediate in pharmaceutical synthesis. This document outlines the compound's physicochemical properties, details its strategic importance in constructing complex molecular architectures, and provides validated, step-by-step protocols for its conversion into downstream targets. The focus is on leveraging its unique structural motifs to synthesize potential neurologically active agents, drawing parallels with established synthetic routes for approved drugs.
Introduction: Strategic Importance in Medicinal Chemistry
1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is a valuable building block in drug discovery and development.[1][2] Its structure combines a rigid cyclopentyl core with a methoxy-substituted phenyl ring, features that are prevalent in a variety of biologically active compounds. The cyclopentyl moiety serves as a non-planar scaffold that can orient substituents in distinct three-dimensional vectors, which is often crucial for optimizing binding affinity to biological targets. The 3-methoxy-phenyl group is a common feature in many central nervous system (CNS) active drugs, where it can influence receptor interactions and metabolic stability.
This intermediate is particularly relevant for the synthesis of analogs of arylcyclohexylamines and related compounds, a class known to interact with targets like the N-methyl-D-aspartate (NMDA) receptor.[3] The synthetic pathways detailed herein are designed to be robust and scalable, providing a framework for the exploration of new chemical entities based on this versatile scaffold.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and scale-up. The key properties of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid are summarized below.
| Property | Value | Source |
| CAS Number | 43050-39-1 | [1][2] |
| Molecular Formula | C₁₃H₁₆O₃ | [1][4] |
| Molecular Weight | 220.26 g/mol | [1][2] |
| Appearance | White to off-white solid | Commercially available data |
| Boiling Point | 384.3 ± 35.0 °C at 760 mmHg | [5] |
| Storage | Sealed in a dry environment at room temperature | [2] |
| SMILES | COC1=CC=CC(=C1)C2(CCCC2)C(=O)O | [4] |
| InChIKey | BDUMKMDZDPHFJH-UHFFFAOYSA-N | [4] |
Synthetic Utility and Core Reaction Pathways
The primary utility of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid lies in its function as a precursor to amines, amides, and other functional groups that are keystones of active pharmaceutical ingredients (APIs). A common strategic approach involves the conversion of the carboxylic acid to a more versatile functional group, such as an amide or nitrile, followed by reduction and further elaboration.
This strategy is analogous to established industrial syntheses, such as that of Venlafaxine, where a cyano-intermediate is catalytically hydrogenated to form a primary amine, which is then N-methylated.[6][7] By adapting this logic, 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid can serve as a starting point for novel compounds targeting similar biological space.
Caption: Synthetic pathways from the title acid to amine targets.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the conversion of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid into key downstream intermediates.
Protocol 1: Synthesis of 1-(3-Methoxyphenyl)cyclopentanecarboxamide (Intermediate B)
This protocol describes the conversion of the carboxylic acid to the corresponding primary amide. The amide is a stable, crystalline intermediate that serves as a direct precursor to the primary amine via reduction.
Rationale: The conversion proceeds via an acyl chloride intermediate, which is highly reactive towards ammonia. This two-step, one-pot procedure is efficient and generally high-yielding. The choice of thionyl chloride is based on its effectiveness and the volatile nature of its byproducts (SO₂ and HCl).
Materials:
-
1-(3-Methoxyphenyl)cyclopentanecarboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Ammonium hydroxide (NH₄OH), concentrated aqueous solution (excess)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
Acyl Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature, then heat to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Amidation: Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly add concentrated ammonium hydroxide solution via a dropping funnel. A precipitate will form.
-
Stir vigorously for 1 hour at room temperature.
-
Work-up: Dilute the mixture with water and separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: The product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford 1-(3-Methoxyphenyl)cyclopentanecarboxamide as a solid.
Protocol 2: Synthesis of [1-(3-Methoxyphenyl)cyclopentyl]methanamine (Intermediate D)
This protocol details the reduction of the carboxamide to the corresponding primary amine, a critical step in building the core of many neurologically active APIs.
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting primary amides directly to primary amines. The reaction is conducted in an anhydrous ether solvent, such as THF, to prevent quenching of the highly reactive hydride reagent.
Materials:
-
1-(3-Methoxyphenyl)cyclopentanecarboxamide (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser's workup reagents (Water, 15% NaOH, Water)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, nitrogen atmosphere setup.
Procedure:
-
Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF.
-
Amide Addition: Dissolve the 1-(3-Methoxyphenyl)cyclopentanecarboxamide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser's method). This procedure is critical for safety and results in a granular precipitate that is easily filtered.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Work-up: Filter the granular solids through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude [1-(3-Methoxyphenyl)cyclopentyl]methanamine. The product may be purified further by distillation or conversion to a hydrochloride salt.
Caption: Experimental workflows for key synthetic transformations.
Safety and Handling
Researchers must consult the full Safety Data Sheet (SDS) before handling 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid and any reagents mentioned in the protocols.
-
1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water. Must be handled in a well-ventilated chemical fume hood.
-
Lithium Aluminum Hydride (LiAlH₄): Pyrophoric solid that reacts violently with water and protic solvents. Handle under an inert atmosphere (nitrogen or argon). Quenching procedures must be performed with extreme caution, especially on a large scale.
-
General Precautions: All reactions should be conducted in a well-ventilated fume hood. Avoid inhalation of dust, vapors, and mists.[8]
Conclusion
1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is a strategically valuable intermediate for the synthesis of complex pharmaceutical targets, particularly those aimed at the central nervous system. Its unique topology provides a robust scaffold for generating novel chemical entities. The protocols detailed in these notes offer reliable and scalable methods for converting the carboxylic acid into key amine intermediates, paving the way for extensive structure-activity relationship (SAR) studies and the development of next-generation therapeutics. The underlying synthetic logic, proven in the synthesis of established drugs, provides a high degree of confidence in the applicability of these methods.
References
- Vertex AI Search Result. (n.d.). 1-(3-Methoxyphenyl)Cyclopentane-1-Carboxylic Acid, 95% Purity, C13H16O3, 1 gram.
- Sunway Pharm Ltd. (n.d.). 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid - CAS:43050-39-1.
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 1-(3-METHOXY-PHENYL)-CYCLOPROPANECARBOXYLIC ACID.
- MySkinRecipes. (n.d.). 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid.
- Indian Journal of Chemistry. (2005). Preparation of Venlafaxine-Antidepressant Drug.
- Wallach, J., De Paoli, G., Adejare, A., et al. (2017). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis.
- Kavitha, C.V., Lakshmi, S., Basappa, et al. (2005). Synthesis and molecular structure analysis of venlafaxine intermediate and its analog. Journal of Chemical Crystallography.
- Google Patents. (n.d.). An improved process for the preparation of venlafaxine and its analogs. (WO2008059525A2).
- ChemicalBook. (n.d.). 1-(3-Methoxyphenyl)cyclopentanecarbonitrile synthesis.
- PubChemLite. (n.d.). 1-(3-methoxyphenyl)cyclopentanecarboxylic acid (C13H16O3).
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Application Note: A Robust Reversed-Phase HPLC Method for the Analysis of 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid
Abstract
This application note details a selective, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid. This compound is a relevant aromatic carboxylic acid, a class of molecules often utilized as building blocks in medicinal chemistry and drug development.[1] The methodology leverages a C18 stationary phase with an isocratic mobile phase composed of acetonitrile and an acidified aqueous buffer. The inclusion of an acid modifier suppresses the ionization of the carboxylic acid moiety, promoting enhanced retention and symmetrical peak shapes.[2] This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable method for purity assessment, impurity profiling, and quantitative determination of this compound.
Introduction and Scientific Rationale
High-performance liquid chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry, essential for everything from drug discovery to quality control of final products.[3] Reversed-phase HPLC (RP-HPLC), in particular, is the most widely used mode due to its versatility in separating a vast range of small molecules based on their hydrophobicity.[4][5]
1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is an aromatic carboxylic acid. The analysis of such compounds by RP-HPLC presents a specific challenge: controlling the ionization of the acidic functional group.[2] At neutral pH, the carboxylic acid group will be deprotonated (negatively charged), leading to poor retention on a non-polar C18 stationary phase and potential for peak tailing. To overcome this, the principle of ion suppression is employed. By acidifying the mobile phase to a pH at least one to two units below the analyte's pKa, the carboxylic acid is maintained in its neutral, protonated form. This uncharged state increases its hydrophobicity, leading to stronger interaction with the stationary phase, resulting in predictable retention and improved chromatographic performance.
This guide provides a comprehensive, step-by-step protocol grounded in these principles, offering a self-validating system for the accurate analysis of the target analyte.
Analyte Physicochemical Properties
Understanding the properties of the analyte is fundamental to successful method development.[6] Key characteristics of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid are summarized below.
| Property | Value / Structure | Source / Comment |
| Chemical Structure | ![]() | |
| Molecular Formula | C₁₃H₁₆O₃ | [7] |
| Molecular Weight | 220.27 g/mol | [8][9] |
| Predicted XlogP | 2.8 | [7] |
| Analyte Type | Aromatic Carboxylic Acid | [2] |
| Chromatographic Implication | The predicted XlogP value indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography. Its acidic nature necessitates pH control of the mobile phase for optimal retention and peak shape.[2] |
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis.
Materials and Reagents
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatography Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent reversed-phase C18 column.
-
Reference Standard: 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid (≥98% purity).
-
Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q).
-
Reagents: Phosphoric Acid (H₃PO₄, ≥85%, ACS grade).
-
Glassware: Volumetric flasks (Class A), autosampler vials with septa.
-
Filtration: 0.45 µm PTFE syringe filters.
Solution Preparation
Mobile Phase Preparation (Aqueous Component):
-
Add approximately 900 mL of HPLC-grade water to a 1 L glass media bottle.
-
Carefully add 1.0 mL of concentrated phosphoric acid (85%) to the water.
-
Fill to the 1 L mark with water and mix thoroughly. The final pH should be approximately 2-2.5.
-
Degas the solution for 15-20 minutes using sonication or vacuum filtration.
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of acetonitrile to dissolve the standard.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. Mix well.
Working Standard Solution (0.1 mg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
-
Mix thoroughly.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial for analysis.
Sample Preparation:
-
Prepare samples to a target concentration of 0.1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
-
Ensure samples are fully dissolved, using sonication if necessary.[10]
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Chromatographic Conditions
The following table summarizes the optimized instrumental parameters.
| Parameter | Setting | Rationale |
| Column | Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) | A C18 column provides excellent retention for moderately non-polar compounds like the target analyte. |
| Mobile Phase | Isocratic: 55% Acetonitrile, 45% Water with 0.1% H₃PO₄ | Acetonitrile is a common organic modifier. Phosphoric acid is used to suppress the ionization of the carboxylic acid, ensuring good peak shape and retention.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 225 nm | The methoxyphenyl chromophore exhibits significant UV absorbance. 225 nm is selected to provide high sensitivity. A DAD can be used to confirm the peak purity and identity by spectrum.[12] |
| Run Time | 10 minutes | Sufficient time to elute the main peak and any potential impurities. |
System Suitability and Data Analysis
Before sample analysis, perform at least five replicate injections of the Working Standard Solution (0.1 mg/mL) to verify system performance.
| System Suitability Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. A value close to 1 indicates a symmetrical peak. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| Retention Time %RSD | ≤ 1.0% | Indicates the stability and reproducibility of the pump and system. |
| Peak Area %RSD | ≤ 2.0% | Demonstrates the precision of the injector and detector response. |
The concentration of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid in the sample can be calculated using the peak area from the chromatogram and an external standard calibration curve.
Visual Workflow Diagram
The following diagram illustrates the complete analytical workflow, from initial preparation to final data analysis.
Caption: HPLC analysis workflow for 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Mobile phase pH too high (incomplete ion suppression). | Ensure the mobile phase pH is correctly prepared and is at least 1-2 units below the analyte pKa. |
| Column degradation (active silanol groups). | Flush the column or replace it if performance does not improve. | |
| Broad Peaks | Low column efficiency. | Check for leaks, ensure proper column connection, or replace the column. |
| Sample overload. | Reduce the concentration or injection volume of the sample.[13] | |
| Variable Retention Times | Fluctuations in pump pressure or flow rate. | Purge the pump to remove air bubbles; check for leaks. |
| Inconsistent column temperature. | Ensure the column thermostat is on and set to the correct temperature. | |
| No Peak Detected | Incorrect wavelength setting. | Verify the detector wavelength is set to 225 nm. |
| Sample not prepared correctly or too dilute. | Prepare a fresh sample and standard. |
Conclusion
The reversed-phase HPLC method presented here is a reliable and robust protocol for the quantitative analysis of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid. By employing an acidified mobile phase for ion suppression on a standard C18 column, this method achieves excellent peak shape, resolution, and reproducibility. It is well-suited for routine quality control and research applications in the pharmaceutical and chemical industries.
References
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- Chromatographic separations of arom
- Reverse Phase High Performance liquid chromatographic: Significance and symbolism. (2025). Wisdom Library.
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- Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). SIELC Technologies.
- Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. (n.d.). Moravek.
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- HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (2025). Lab Manager.
- Computer-Assisted Method Development for Small and Large Molecules. (2017).
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- Scaling Small Molecule Purific
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- 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. (2018). SIELC Technologies.
- 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. (n.d.). PubChem.
- Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). (n.d.).
- Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). (n.d.). ScienceDirect.
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Topic: Advanced Purification Strategies for 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid
An Application Guide by Senior Application Scientist, Dr. Eva Rostova
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is a valuable building block in medicinal chemistry and materials science. Its utility is directly dependent on its purity, as contaminants can lead to unwanted side reactions, altered pharmacological profiles, and unreliable experimental data. This comprehensive guide provides detailed protocols and the underlying scientific principles for three primary purification techniques: acid-base extraction, recrystallization, and column chromatography. Designed for both novice and experienced researchers, this document emphasizes a logical, first-principles approach to selecting and optimizing a purification strategy, ensuring the acquisition of highly pure material essential for downstream applications.
Introduction and Physicochemical Profile
1-(3-Methoxyphenyl)cyclopentanecarboxylic acid (MPCA) is a carbocyclic aromatic acid. The presence of the carboxylic acid moiety (pKa ~4-5) is the dominant feature governing its chemical behavior and, consequently, the strategies for its purification. Understanding the compound's physical properties is the foundational step in developing an effective purification workflow.
| Property | Value | Source |
| IUPAC Name | 1-(3-methoxyphenyl)cyclopentane-1-carboxylic acid | PubChem[1] |
| CAS Number | 43050-39-1 | MySkinRecipes[2], Fisher Scientific[3] |
| Molecular Formula | C₁₃H₁₆O₃ | PubChem[1], Fisher Scientific[3] |
| Molecular Weight | 220.26 g/mol | MySkinRecipes[2], PubChem[1] |
| Boiling Point | 384.3 ± 35.0 °C at 760 mmHg | MySkinRecipes[2] |
| Predicted XLogP3 | 2.8 | PubChem[1] |
Purification Strategy Selection
The optimal purification technique is determined by the nature of the impurities present in the crude material. A logical workflow for selecting the appropriate method is essential for efficiency and success. The choice of technique depends on the physical properties of the carboxylic acid and the impurities.[4]
Caption: Decision workflow for selecting a purification method.
Method 1: Acid-Base Extraction
Principle of Operation
Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic or basic compounds from neutral species.[5] The fundamental principle is the differential solubility of a molecule in its neutral versus its ionic (salt) form.[5][6] For a carboxylic acid like MPCA, a weak base (e.g., sodium bicarbonate) is used to deprotonate the acidic proton, forming the corresponding sodium carboxylate salt.
R-COOH (Organic Soluble) + NaHCO₃ (Aqueous) → R-COO⁻Na⁺ (Aqueous Soluble) + H₂O + CO₂
This highly polar salt is soluble in the aqueous phase and can be physically separated from neutral or basic impurities that remain dissolved in an immiscible organic solvent.[7] The pure carboxylic acid is then regenerated by acidifying the aqueous layer, causing the carboxylate salt to be protonated and precipitate out of the aqueous solution.[7]
Experimental Workflow Diagram
Caption: Workflow for purification via acid-base extraction.
Detailed Protocol
-
Dissolution: Dissolve the crude 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid (approx. 1.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (20 mL) in a flask.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[4]
-
Mixing and Separation: Stopper the funnel and shake gently, inverting the funnel several times. Crucially, vent the funnel frequently to release the pressure generated by CO₂ gas evolution. Allow the layers to fully separate.
-
Isolate Aqueous Layer: Drain the lower aqueous layer, which now contains the sodium 1-(3-methoxyphenyl)cyclopentanecarboxylate, into a clean Erlenmeyer flask.
-
Repeat Extraction: To ensure complete recovery, add another portion (10 mL) of saturated NaHCO₃ solution to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first extract.[4] The organic layer containing neutral impurities can be discarded.
-
Regeneration: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (test with litmus or pH paper, target pH ≈ 2). A white precipitate of the purified carboxylic acid will form.
-
Collection and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold deionized water to remove residual salts. Dry the purified product, preferably in a vacuum oven.[8]
Method 2: Recrystallization
Principle of Operation
Recrystallization is a premier technique for purifying solid compounds. It leverages the principle that the solubility of most solids in a given solvent increases with temperature.[9] An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Impurities, ideally, should either be completely insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent (and stay in the mother liquor). As the hot, saturated solution cools slowly, the decreasing solubility forces the target compound to crystallize, forming a pure crystalline lattice that excludes impurities.[10]
Solvent Selection
The choice of solvent is the most critical parameter for successful recrystallization. For carboxylic acids, polar protic solvents or mixtures are often effective.[11]
| Solvent / System | Rationale for Use |
| Ethanol/Water | MPCA is likely soluble in hot ethanol and less soluble in water. A mixed system allows for fine-tuning of polarity to achieve ideal solubility characteristics—dissolving when hot and precipitating when cold.[12] |
| Toluene | An aromatic solvent that can be effective for recrystallizing aromatic carboxylic acids.[13] |
| Acetic Acid | Can be a good solvent for carboxylic acids but may be difficult to remove completely. |
| Heptane/Ethyl Acetate | A non-polar/polar mixture. The compound is dissolved in a minimum of hot ethyl acetate, and heptane is added as an anti-solvent until cloudiness appears, which is then cleared by heating before slow cooling. |
Detailed Protocol (Ethanol/Water System)
-
Dissolution: Place the crude MPCA in an Erlenmeyer flask. Add the minimum amount of hot ethanol dropwise to just dissolve the solid at or near the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.
-
Add Anti-Solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[9]
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of precipitated crystals.[9]
-
Collection and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold ethanol/water mixture. Dry the crystals thoroughly to remove all solvent.
Method 3: Column Chromatography
Principle of Operation
Chromatography separates components of a mixture based on their differential partitioning between a stationary phase (a solid adsorbent) and a mobile phase (a liquid eluent).[4] For MPCA, both normal-phase and reversed-phase chromatography are viable options.
-
Normal-Phase (Silica Gel): Uses a polar stationary phase (silica) and a less polar mobile phase. More polar compounds interact more strongly with the silica and elute later. A common issue with carboxylic acids on silica is severe "tailing" or streaking of the spot on a TLC plate. This occurs because the acidic proton interacts strongly with the slightly acidic silica gel.[4] To circumvent this, a small amount (0.5-1%) of a volatile acid like acetic acid is added to the mobile phase to keep the compound fully protonated and ensure a well-defined band.[4]
-
Reversed-Phase (C18-Silica): Uses a non-polar stationary phase (hydrocarbon chains bonded to silica) and a polar mobile phase (e.g., water/acetonitrile). More non-polar compounds interact more strongly with the stationary phase and elute later. This is often a highly efficient method for purifying carboxylic acids.[14]
Typical Chromatographic Conditions
| Parameter | Normal-Phase | Reversed-Phase |
| Stationary Phase | Silica Gel (SiO₂) | C18-functionalized Silica |
| Mobile Phase | Hexane:Ethyl Acetate + 0.5% Acetic Acid | Water:Acetonitrile + 0.1% Formic Acid or TFA |
| Elution Order | Less polar compounds elute first | More polar compounds elute first |
Detailed Protocol (Normal-Phase Silica Gel)
-
TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). Test various ratios of Hexane:Ethyl Acetate. Add 0.5% acetic acid to the chosen solvent system to prevent streaking. The ideal system should give the product an Rf value of ~0.3.
-
Column Packing: Prepare a glass column with silica gel slurried in the mobile phase.
-
Sample Loading: Dissolve the crude MPCA in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column (dry loading).
-
Elution: Carefully add the mobile phase to the column and apply gentle pressure to begin elution. Collect the eluent in a series of fractions.[4]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid.
References
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Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Fiveable. (n.d.). Acid-Base Extraction Definition. Retrieved from [Link]
-
Bionity. (n.d.). Acid-base extraction. Retrieved from [Link]
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Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
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ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (2014). WO2014095080A2 - Process for the purification of carboxylic acids.
-
Kennesaw State University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid. Retrieved from [Link]
- Google Patents. (2003). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (2005). US7956195B2 - Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates.
-
PubChemLite. (n.d.). 1-(3-methoxyphenyl)cyclopentanecarboxylic acid (C13H16O3). Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid. Retrieved from [Link]
-
SIELC Technologies. (2018). 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
- Google Patents. (1987). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
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NIST. (n.d.). Cyclopentanecarboxylic acid, 4-methoxyphenyl ester. Retrieved from [Link]
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The Strategic Role of 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid in the Genesis of Advanced Neurological Drug Candidates
Introduction: A Versatile Scaffold for CNS-Targeted Therapeutics
In the intricate landscape of neurological drug discovery, the identification of versatile molecular scaffolds is paramount. 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid emerges as a compound of significant interest, not as an active therapeutic agent itself, but as a pivotal precursor in the synthesis of novel central nervous system (CNS) modulators. Its unique structural architecture, featuring a methoxyphenyl group linked to a cyclopentanecarboxylic acid moiety, provides an ideal foundation for developing compounds with the potential to interact with key neurological targets. This guide delineates the properties, synthesis, and profound applications of this carboxylic acid in the creation of next-generation neurological drugs, with a particular focus on its role in synthesizing potential NMDA receptor antagonists.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is fundamental for its effective application in synthetic chemistry. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Reference |
| Molecular Formula | C13H16O3 | [1] |
| Molecular Weight | 220.26 g/mol | [1] |
| CAS Number | 43050-39-1 | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. Insoluble in water. | |
| Melting Point | Not readily available in cited literature |
Visualizing the Core Structure: 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid
The strategic arrangement of the methoxy group at the meta position of the phenyl ring and the carboxylic acid on the cyclopentane ring are key features that can be exploited for further chemical modifications.
Caption: Chemical structure of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid.
Protocol I: Synthesis of 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid
The synthesis of the title compound can be achieved through a multi-step process, beginning with readily available starting materials. The following protocol is a representative method.
Experimental Workflow: Synthesis Pathway
Caption: Synthetic workflow for 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid.
Step-by-Step Methodology
Step 1: Grignard Reaction to form 1-(3-Methoxyphenyl)cyclopentanol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq).
-
Grignard Reagent Formation: Add a solution of 3-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction. The reaction mixture is gently heated to maintain a steady reflux until all the magnesium has reacted.
-
Addition of Cyclopentanone: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of cyclopentanone (1.1 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-methoxyphenyl)cyclopentanol.
Step 2: Dehydration to 1-(3-Methoxyphenyl)cyclopent-1-ene
-
Reaction Setup: To the crude alcohol from the previous step, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) in toluene.
-
Azeotropic Distillation: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the alkene.
Step 3: Hydrocyanation to 1-(3-Methoxyphenyl)cyclopentanecarbonitrile
-
Safety Precaution: This step involves the use of highly toxic cyanide. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: The alkene is treated with a source of cyanide, such as trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid, or through a Ritter-type reaction followed by elimination.
-
Work-up: The reaction mixture is carefully quenched and worked up to isolate the nitrile product.
Step 4: Hydrolysis to 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid
-
Reaction: The nitrile is hydrolyzed under either acidic or basic conditions. For acidic hydrolysis, a mixture of concentrated sulfuric acid and water is typically used, and the mixture is heated to reflux. For basic hydrolysis, a strong base like sodium hydroxide or potassium hydroxide in an alcoholic solvent is used, followed by acidification.
-
Work-up and Purification: After hydrolysis, the carboxylic acid is isolated by extraction and purified by recrystallization or column chromatography to yield the final product.
Application in Neurological Drug Synthesis: A Hypothetical Case Study
The true value of 1-(3-methoxyphenyl)cyclopentanecarboxylic acid lies in its potential to be converted into psychoactive compounds, particularly those targeting the NMDA receptor. Derivatives of phencyclidine (PCP), which are known NMDA receptor antagonists, often feature a substituted phenyl ring attached to a cycloalkylamine. The structural similarity makes our title compound an excellent starting point for the synthesis of novel analogs with potentially improved therapeutic profiles.
Proposed Synthesis of a Novel Neurological Drug Candidate: 1-(3-Methoxyphenyl)cyclopentylmethanamine
This hypothetical protocol details the conversion of the carboxylic acid to a primary amine, a common functional group in many CNS-active drugs.
Synthetic Transformation Workflow
Caption: Workflow for the synthesis of a primary amine from the carboxylic acid.
Step-by-Step Protocol
Step 1: Formation of the Acid Chloride
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 1-(3-methoxyphenyl)cyclopentanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Addition of Reagent: Add thionyl chloride (SOCl₂) (1.5 eq) or oxalyl chloride (1.5 eq) with a catalytic amount of dimethylformamide (DMF) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).
-
Isolation: Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride, which is typically used in the next step without further purification.
Step 2: Amidation to 1-(3-Methoxyphenyl)cyclopentanecarboxamide
-
Reaction: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., THF or DCM) and cool to 0 °C. Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol) dropwise.
-
Work-up: After the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide.
Step 3: Reduction to 1-(3-Methoxyphenyl)cyclopentylmethanamine
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous THF.
-
Addition of Amide: Add a solution of the amide from the previous step in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Work-up (Fieser workup): Cool the reaction to 0 °C and cautiously add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. Filter the resulting granular precipitate and wash with THF. Concentrate the filtrate to obtain the crude amine. The product can be further purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.
Potential Mechanism of Action and Neurological Significance
The synthesized amine, 1-(3-methoxyphenyl)cyclopentylmethanamine, is a structural analog of other psychoactive arylcyclohexylamines. These compounds are known to act as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Hypothesized Signaling Pathway Modulation
Caption: Hypothesized antagonistic action on the NMDA receptor signaling pathway.
By blocking the NMDA receptor, our hypothetical drug candidate could potentially mitigate the detrimental effects of excessive glutamate signaling, offering therapeutic potential for a range of neurological conditions. The specific substitution pattern on the phenyl ring and the nature of the cycloalkyl group are critical determinants of the compound's affinity, potency, and selectivity for the NMDA receptor and its subunits.
Conclusion
1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is a valuable and versatile starting material in the synthesis of novel neurological drug candidates. Its strategic importance is underscored by its potential to serve as a scaffold for the development of NMDA receptor antagonists, a class of compounds with significant therapeutic promise. The protocols and conceptual framework provided herein offer a comprehensive guide for researchers and drug development professionals seeking to explore the untapped potential of this intriguing chemical entity in the quest for innovative treatments for debilitating neurological disorders.
References
-
Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. PubMed. [Link]
-
Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. ResearchGate. [Link]
-
Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral separation. The Royal Society of Chemistry. [Link]
-
"Design and Synthesis of Small Molecule Drugs for CNS Disorders" by Kirsten T. Tolentino. DigitalCommons@University of Nebraska Medical Center. [Link]
-
Drug precursors. Wikipedia. [Link]
-
A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine. ResearchGate. [Link]
- Preparation method of (R)-3-(3-methoxy phenyl)-N,N,2-trimethylpent-3-ene-1-amine.
-
Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in Rats. PubMed Central. [Link]
-
1-(3-methoxyphenyl)cyclopentanecarboxylic acid (C13H16O3). PubChem. [Link]
- Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis.
- Cyclopentylbenzamide derivatives and their use for the treatment of psychotic and cognitive disorders.
-
1-(3-Methoxyphenyl)Cyclopentane-1-Carboxylic Acid, 95% Purity, C13H16O3, 1 gram. A1Biochem. [Link]
Sources
Experimental procedure for derivatization of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid
Application Notes and Protocols
Introduction: Unlocking the Potential of a Versatile Scaffold
1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is a chemical scaffold with significant potential in medicinal chemistry and materials science. The presence of a carboxylic acid functional group provides a reactive handle for chemical modification, allowing for the synthesis of diverse libraries of derivative compounds. Derivatization is a cornerstone of drug discovery, enabling researchers to systematically alter physicochemical properties such as solubility, stability, and membrane permeability, as well as to probe structure-activity relationships (SAR) by introducing new pharmacophoric elements.[1][2][3][4]
The two most common and powerful derivatization strategies for carboxylic acids are esterification and amidation .[5] These transformations convert the acid into related functional groups that can dramatically influence a molecule's biological activity and properties. This guide provides detailed, field-proven protocols for these key derivatizations, moving beyond simple step-by-step instructions to explain the underlying chemical principles and rationale for each experimental choice. The protocols are designed to be self-validating, incorporating in-process controls and characterization checkpoints to ensure the successful synthesis of the target derivatives.
Part 1: Fischer-Speier Esterification Protocol
Esterification is a fundamental reaction that converts a carboxylic acid into an ester. The Fischer-Speier method is a classic, acid-catalyzed process that is robust and scalable.[6][7] It is an equilibrium-driven reaction where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst.
Causality and Mechanistic Insight: The direct reaction between a carboxylic acid and an alcohol is exceedingly slow. The acid catalyst (e.g., H₂SO₄) plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[6][7] To drive the reaction to completion, a large excess of the alcohol is typically used as the solvent, shifting the equilibrium toward the product side in accordance with Le Châtelier's principle.[6]
Protocol 1.1: Synthesis of Methyl 1-(3-methoxyphenyl)cyclopentanecarboxylate
This protocol details the synthesis of the methyl ester derivative.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid | ≥95% | Fisher Scientific | Starting material |
| Methanol (MeOH) | Anhydrous, ACS | Sigma-Aldrich | Serves as reactant and solvent |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | VWR | Catalyst. Handle with extreme care. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | - | For neutralization |
| Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | Sigma-Aldrich | Drying agent |
| Round-bottom flask, reflux condenser, heating mantle | - | - | Standard glassware |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring |
Experimental Workflow
Caption: Workflow for Fischer-Speier Esterification.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid (2.20 g, 10.0 mmol).
-
Dissolution: Add 40 mL of anhydrous methanol. Stir until the solid is completely dissolved.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.2 mL, ~3.8 mmol) dropwise to the stirring solution. An exotherm may be observed.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~65 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress using TLC (e.g., eluent: 20% ethyl acetate in hexanes). The starting material should have a lower Rf value than the less polar ester product. The reaction is typically complete within 4-8 hours.
-
Cooling and Concentration: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Neutralization: Slowly pour the concentrated reaction mixture into 50 mL of a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution (effervescence) will occur. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 40 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary to obtain the pure methyl 1-(3-methoxyphenyl)cyclopentanecarboxylate.
Part 2: Amide Coupling Protocols
Amide bond formation is arguably the most frequently used reaction in drug discovery.[8][9] Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable. Therefore, the carboxylic acid must first be "activated" to a more reactive species. We present two robust methods: activation via an acyl chloride intermediate and direct one-pot coupling using carbodiimide reagents.
Protocol 2.1: Amide Synthesis via Acyl Chloride Intermediate
This two-step method involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an amine to form the amide.[10][11] This is a classic and highly effective method, especially for less reactive amines.
Causality and Mechanistic Insight: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid's hydroxyl group into an excellent leaving group.[12][13] In the case of thionyl chloride, the reaction produces gaseous byproducts (SO₂ and HCl), which simplifies purification.[11] The resulting acyl chloride is a powerful electrophile that reacts rapidly with the amine nucleophile. A non-nucleophilic base (e.g., triethylamine) is required in the second step to scavenge the HCl generated, preventing the protonation and deactivation of the amine nucleophile.[10]
Experimental Workflow
Caption: Two-step workflow for amide synthesis via an acyl chloride.
Step-by-Step Procedure
A. Formation of 1-(3-Methoxyphenyl)cyclopentanecarbonyl chloride
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid (1.10 g, 5.0 mmol) and 15 mL of anhydrous dichloromethane (DCM).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (0.55 mL, 7.5 mmol, 1.5 equiv) dropwise via syringe.
-
Reflux: Attach a condenser (with a drying tube) and heat the mixture to reflux (40 °C) for 2 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and checking for the formation of the methyl ester by TLC.
-
Isolation: Cool the reaction to room temperature and carefully remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is a yellow oil and should be used immediately in the next step without purification.
B. Coupling with a Primary Amine (e.g., Benzylamine)
-
Reaction Setup: In a separate 100 mL flask, dissolve benzylamine (0.65 mL, 6.0 mmol, 1.2 equiv) and triethylamine (TEA) (1.05 mL, 7.5 mmol, 1.5 equiv) in 20 mL of anhydrous DCM under a nitrogen atmosphere.
-
Cooling: Cool the amine solution to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Dissolve the crude acyl chloride from Step A in 10 mL of anhydrous DCM and add it dropwise to the cold, stirring amine solution over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the acyl chloride is consumed.
-
Work-up: Quench the reaction by adding 20 mL of water. Transfer to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide by flash column chromatography or recrystallization.
Protocol 2.2: Direct Amide Coupling with EDC
Modern coupling reagents allow for the direct, one-pot synthesis of amides from carboxylic acids and amines under mild conditions.[14] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide that is highly efficient and produces a urea byproduct that can be easily removed by aqueous work-up.[15]
Causality and Mechanistic Insight: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[15][16] This intermediate is prone to react with the amine to form the desired amide. However, the O-acylisourea can also undergo side reactions. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP), can trap the intermediate to form a more stable activated ester, which then reacts cleanly with the amine.[14] This strategy minimizes side reactions and, in the case of chiral substrates, suppresses racemization.
Experimental Workflow
Caption: One-pot workflow for EDC-mediated amide coupling.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid (1.10 g, 5.0 mmol), the desired amine (e.g., morpholine, 0.52 mL, 6.0 mmol, 1.2 equiv), and 1-hydroxybenzotriazole (HOBt) (0.81 g, 6.0 mmol, 1.2 equiv).
-
Solvent and Base: Add 25 mL of N,N-Dimethylformamide (DMF) and N,N-Diisopropylethylamine (DIPEA) (1.3 mL, 7.5 mmol, 1.5 equiv). Stir to dissolve all components.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
EDC Addition: Add EDC hydrochloride (1.15 g, 6.0 mmol, 1.2 equiv) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting acid.
-
Work-up: Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL). The aqueous layer will contain the DMF and the urea byproduct.
-
Washing: Combine the organic layers and wash with 5% aqueous LiCl solution (to help remove residual DMF), saturated NaHCO₃ solution, and brine.
-
Drying and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Part 3: Analytical Characterization
Confirmation of successful derivatization requires thorough analytical characterization. The key is to observe the disappearance of the carboxylic acid starting material and the appearance of new signals corresponding to the ester or amide product.
Summary of Expected Spectroscopic Changes
| Technique | 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid (Starting Material) | Methyl Ester Derivative | Amide Derivative (Generic) |
| ¹H NMR | Very broad singlet, ~10-12 ppm (-COOH) | Disappearance of -COOH proton. New singlet, ~3.7 ppm (-OCH₃) | Disappearance of -COOH proton. Appearance of N-H protons (if applicable, broad, ~5-8 ppm) and new signals for the amine moiety. |
| ¹³C NMR | Carbonyl carbon (~180-185 ppm) | Carbonyl carbon shifts slightly upfield (~175-178 ppm). New signal ~52 ppm (-OCH₃). | Carbonyl carbon shifts upfield (~170-175 ppm). |
| IR Spectroscopy | Very broad O-H stretch (~2500-3300 cm⁻¹). C=O stretch ~1700 cm⁻¹. | Disappearance of broad O-H. Sharp C=O stretch ~1735-1750 cm⁻¹. C-O stretch ~1150-1250 cm⁻¹. | Disappearance of broad O-H. C=O stretch ("Amide I band") ~1630-1680 cm⁻¹. N-H bend ("Amide II band," if applicable) ~1550 cm⁻¹. |
| Mass Spec (MS) | [M+H]⁺ or [M-H]⁻ corresponding to C₁₃H₁₆O₃ (MW: 220.26) | [M+H]⁺ corresponding to C₁₄H₁₈O₃ (MW: 234.29) | [M+H]⁺ corresponding to the addition of the amine moiety minus H₂O. |
Note: Exact chemical shifts (ppm) and stretching frequencies (cm⁻¹) are predictive and may vary based on solvent and specific derivative structure.[17]
References
- World Scientific Publishing. Carboxylic Acids and Their Derivatives | Understanding Advanced Organic and Analytical Chemistry.
- Goldenberg, V., & Spoerri, P. E. Colorimetric Determination of Carboxylic Acid Derivatives as Hydroxamic Acids.
- ResearchGate.
- JoVE.
- NIH.
- Master Organic Chemistry.
- MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
- One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide.
- Fisher Scientific. Amide Synthesis.
- Google Patents.
- NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- MDPI. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2022-07-20).
- Organic Chemistry Portal. Acyl chloride synthesis.
- Pearson.
- Chemguide. converting carboxylic acids into acyl (acid) chlorides.
- Growing Science.
- Chemistry LibreTexts.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- MDPI. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer.
- Organic Chemistry Portal.
- PubMed. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1 H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer.
- An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides
- Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
- YouTube.
- Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimiz
- SIELC Technologies. 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. (2018-05-16).
- Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. (2023-01-22).
- Google Patents.
- Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions.
- A2B Chem. 1-(3-Methoxyphenyl)Cyclopentane-1-Carboxylic Acid, 95% Purity, C13H16O3, 1 gram.
Sources
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer | MDPI [mdpi.com]
- 4. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1 H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. worldscientific.com [worldscientific.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. growingscience.com [growingscience.com]
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- 10. Amide Synthesis [fishersci.dk]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - FR [thermofisher.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid
Welcome to the technical support guide for the synthesis of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid. This document is designed for chemistry professionals engaged in pharmaceutical research and drug development. It provides in-depth troubleshooting advice, addressing common challenges and side reactions encountered during the synthesis. Our approach is rooted in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your experimental design.
The most common and reliable synthetic route to the target compound involves a two-step process:
-
Phase-Transfer Catalyzed Cycloalkylation: Reaction of 3-methoxyphenylacetonitrile with 1,4-dibromobutane to form the intermediate, 1-(3-methoxyphenyl)cyclopentanecarbonitrile.
-
Hydrolysis: Conversion of the nitrile intermediate to the final carboxylic acid product.
This guide is structured around the potential pitfalls in each of these critical stages.
Part 1: Troubleshooting the Cycloalkylation of 3-Methoxyphenylacetonitrile
The formation of the five-membered ring via alkylation is the cornerstone of this synthesis. The key is the deprotonation of the benzylic carbon of 3-methoxyphenylacetonitrile, creating a nucleophilic carbanion that subsequently reacts with 1,4-dibromobutane. However, the bifunctional nature of the alkylating agent and the reactivity of the carbanion can lead to several side reactions.
FAQ 1: My alkylation reaction is showing a low yield of the desired cyclopentanecarbonitrile, and I'm observing a significant amount of high molecular weight, insoluble material. What is happening?
This is a classic issue of polymerization or di-alkylation. The carbanion formed from 3-methoxyphenylacetonitrile is reacting with both ends of the 1,4-dibromobutane, but intermolecularly instead of intramolecularly.
Causality: The initial alkylation product, 4-bromo-2-(3-methoxyphenyl)hexanenitrile, must undergo an intramolecular cyclization to form the desired product. If the concentration of reactants is too high, the carbanion of one molecule is more likely to find and react with the bromobutyl chain of another molecule, leading to a chain reaction and polymer formation.
Troubleshooting Protocol:
-
High-Dilution Conditions: The principle of high dilution favors intramolecular reactions over intermolecular ones. Ruggli's dilution principle is key here. By significantly increasing the solvent volume, you decrease the probability of two different reactive molecules encountering each other.
-
Action: Run the reaction at a concentration of 0.1 M or lower. Add the reactants slowly and separately over a long period (e.g., 4-6 hours) to a large volume of refluxing solvent using syringe pumps. This maintains a constantly low concentration of the reactive species.
-
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly improve the yield of cyclization.[1]
-
Mechanism: The PTC transports the aqueous hydroxide base into the organic phase, allowing for deprotonation of the acetonitrile at the interface. This controlled, localized generation of the carbanion promotes a more efficient and selective intramolecular cyclization, outcompeting the intermolecular polymerization.[1]
-
FAQ 2: Besides my main product, my GC-MS analysis shows a significant peak corresponding to a molecule with roughly double the mass of my desired product. What is this impurity?
This is likely the di-substituted product, 1,4-bis(1-cyano-1-(3-methoxyphenyl)methyl)butane. This occurs when two molecules of deprotonated 3-methoxyphenylacetonitrile react with a single molecule of 1,4-dibromobutane.
Causality: This side reaction is favored when the local concentration of the acetonitrile anion is significantly higher than that of the 1,4-dibromobutane.
Troubleshooting Protocol:
-
Control Stoichiometry and Addition: Use a slight excess of 1,4-dibromobutane (e.g., 1.1-1.2 equivalents). More importantly, reverse the addition: slowly add the 3-methoxyphenylacetonitrile (and base, if not using PTC) to a solution of 1,4-dibromobutane. This ensures that the dibromide is always in excess relative to the generated carbanion, minimizing the chance of double substitution.
Table 1: Troubleshooting Summary for Cycloalkylation
| Problem | Probable Cause | Recommended Solution |
| Low Yield, Polymer Formation | High concentration favoring intermolecular reactions. | Employ high-dilution conditions. Add reactants slowly over several hours. |
| Formation of Di-substituted Byproduct | High local concentration of acetonitrile anion. | Use a slight excess of 1,4-dibromobutane. Add the acetonitrile slowly to the dibromobutane solution. |
| Low or No Reaction | Ineffective base or insufficient mixing. | Use a strong base (e.g., 50% aq. NaOH) with a phase-transfer catalyst for efficient deprotonation.[1] Ensure vigorous stirring. |
Part 2: Troubleshooting the Hydrolysis of 1-(3-Methoxyphenyl)cyclopentanecarbonitrile
The hydrolysis of the nitrile to a carboxylic acid is the final step. This transformation can be performed under either acidic or basic conditions, both of which have their own potential for side reactions.
FAQ 3: My hydrolysis reaction has stalled. TLC analysis shows a new spot that is less polar than the final acid but more polar than the starting nitrile. What is this intermediate?
You are likely observing the formation of 1-(3-methoxyphenyl)cyclopentanecarboxamide. The hydrolysis of a nitrile is a two-step process: first to the amide, then to the carboxylic acid. The second step often requires more forcing conditions (higher temperature or longer reaction time) than the first.
Causality: Insufficiently harsh conditions (e.g., temperature too low, reaction time too short, or concentration of acid/base too low) can lead to the accumulation of the stable amide intermediate.
Troubleshooting Protocol:
-
Extend Reaction Time and/or Increase Temperature: If you have isolated the amide, simply resubject it to the hydrolysis conditions for a longer period or at a higher temperature. For example, if you were refluxing in 6M HCl, try extending the reflux time from 12 to 24 hours.
-
Choice of Conditions: Basic hydrolysis (e.g., refluxing with KOH in ethylene glycol) is often more effective for hindered nitriles as it avoids the potential for protonation and deactivation of the nitrile. However, it requires a separate acidification step during workup. For acidic hydrolysis, a mixture of a strong acid like HCl or H₂SO₄ in a co-solvent like dioxane or acetic acid can be effective.[2]
FAQ 4: After my acidic hydrolysis and workup, the yield is low and my NMR spectrum is messy, showing potential loss of the methoxy group. Is this possible?
Yes, cleavage of the methoxy aryl ether is a known side reaction under harsh acidic conditions, especially with hydrobromic acid (HBr) or hydroiodic acid (HI), but it can also occur with strong HCl at high temperatures over long periods.
Causality: The ether oxygen can be protonated by a strong acid. The aromatic ring is then susceptible to nucleophilic attack by a counter-ion (e.g., Cl⁻), leading to demethylation and formation of the corresponding phenol, 1-(3-hydroxyphenyl)cyclopentanecarboxylic acid.
Troubleshooting Protocol:
-
Use Moderate Acidic Conditions: Avoid using HBr or HI for hydrolysis. Stick to concentrated HCl or a mixture of sulfuric acid and water/dioxane. Monitor the reaction carefully by TLC or LC-MS and stop it as soon as the starting nitrile is consumed to avoid over-exposure to the harsh conditions.
-
Switch to Basic Hydrolysis: This is the most robust solution to prevent ether cleavage. The basic conditions will not affect the methoxy group. A typical protocol would involve refluxing the nitrile with a strong base like potassium hydroxide in a high-boiling solvent like ethylene glycol, followed by careful acidification of the cooled reaction mixture to precipitate the carboxylic acid product.
Experimental Protocol: Optimized Synthesis via Phase-Transfer Catalysis
This protocol incorporates best practices to minimize the side reactions discussed above.
Step 1: Synthesis of 1-(3-Methoxyphenyl)cyclopentanecarbonitrile
-
Setup: To a 2-L, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and two syringe pumps, add 3-methoxyphenylacetonitrile (14.7 g, 0.1 mol), 1,4-dibromobutane (23.7 g, 0.11 mol), tetrabutylammonium bromide (1.6 g, 0.005 mol), and toluene (500 mL).
-
Reaction: Begin vigorous stirring and heat the mixture to reflux.
-
Slow Addition: Prepare a 50% (w/w) aqueous solution of sodium hydroxide (80 mL). Using a syringe pump, add the NaOH solution dropwise to the refluxing mixture over 6 hours.
-
Monitoring: Continue refluxing for an additional 2 hours after the addition is complete. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting acetonitrile.
-
Workup: Cool the reaction to room temperature. Add water (200 mL) and separate the organic layer. Wash the organic layer with water (2 x 200 mL) and then with brine (100 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure nitrile.
Step 2: Hydrolysis to 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid
-
Setup: In a 500-mL round-bottom flask equipped with a reflux condenser, combine the nitrile from the previous step (20.1 g, 0.1 mol), potassium hydroxide (28 g, 0.5 mol), and ethylene glycol (200 mL).
-
Reaction: Heat the mixture to 140-150 °C with stirring for 12-16 hours. The reaction should become a clear, homogeneous solution.
-
Monitoring: Monitor the reaction by TLC (developing with a polar solvent system like ethyl acetate/hexanes with 1% acetic acid) until the starting nitrile and intermediate amide are no longer visible.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (500 mL).
-
Acidification: Slowly and carefully acidify the aqueous solution with concentrated hydrochloric acid with stirring in an ice bath. The carboxylic acid will precipitate as a solid. Continue adding acid until the pH is ~1-2.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Purification: The crude solid can be recrystallized from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield the pure 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid.
References
- BenchChem Technical Support.Large-Scale Synthesis of 1,3-Bis(methoxycarbonyl)cyclopentane: Application Notes and Protocols.
- Grignard, V.The Grignard Reaction. Nobel Lecture, December 11, 1912.
- Mndzhoyan, Sh. L., et al.Synthesis of 1-(3-Methoxyphenyl)cyclopentanecarbonitrile. Pharmaceutical Chemistry Journal, 1980, vol. 14, #3, p. 179-184.
- ResearchGate.Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br.
- Google Patents.Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates.
- Chemistry LibreTexts.The Grignard Reaction (Experiment).
Sources
Technical Support Center: Optimization of Reaction Conditions for 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid
Welcome to the technical support center for the synthesis of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and optimized synthesis. Here, we emphasize the causality behind experimental choices to empower you with a robust understanding of the reaction intricacies.
I. Synthetic Strategy Overview
The most common and reliable route to synthesize 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid involves a two-step process:
-
Nucleophilic addition of a Grignard reagent to 3-methoxybenzonitrile: This step forms the crucial carbon-carbon bond, creating the 1-(3-methoxyphenyl)cyclopentanecarbonitrile intermediate.
-
Hydrolysis of the nitrile intermediate: The nitrile is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.
This guide will focus on optimizing both stages of this synthesis, addressing potential pitfalls and offering solutions grounded in chemical principles.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Step 1: Synthesis of 1-(3-Methoxyphenyl)cyclopentanecarbonitrile via Grignard Reaction
Q1: My Grignard reaction to form the nitrile precursor is sluggish or fails to initiate. What are the likely causes and how can I fix it?
A1: Failure of Grignard reaction initiation is a frequent issue, often stemming from the deactivation of the magnesium surface or the presence of moisture.
-
Causality: Grignard reagents are highly reactive organometallic compounds that are readily quenched by protic sources like water or alcohols. Additionally, magnesium turnings can have a passivating layer of magnesium oxide on their surface, preventing the reaction with the alkyl halide.
-
Solutions:
-
Rigorous Drying: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon) and allowed to cool before use. All solvents and reagents must be anhydrous.
-
Magnesium Activation: Activate the magnesium turnings to expose a fresh, reactive surface. This can be achieved by:
-
Mechanical Activation: Gently crushing the magnesium turnings with a dry glass rod in the reaction flask.
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent. The disappearance of the iodine color or evolution of gas indicates activation.
-
-
Initiation: A small amount of the alkyl halide can be added neat to the activated magnesium, and gentle heating can be applied to initiate the reaction, evidenced by a color change or gentle reflux. Once initiated, the remaining alkyl halide, dissolved in an anhydrous ether solvent, can be added dropwise.
-
Q2: I am observing significant formation of a ketone (cyclopentyl(3-methoxyphenyl)methanone) instead of the desired nitrile addition product. Why is this happening?
A2: The formation of a ketone indicates a reaction between the Grignard reagent and the nitrile, followed by hydrolysis of the intermediate imine during workup. While this is an expected pathway, if the goal is the carboxylic acid, this ketone is an intermediate that needs to be considered in the subsequent hydrolysis step. If the nitrile is the desired intermediate, then the workup needs to be anhydrous. However, for the synthesis of the final carboxylic acid, the formation of the imine intermediate that hydrolyzes to a ketone is part of the overall transformation. The primary concern here is ensuring the reaction proceeds efficiently to the imine stage.
-
Causality: The Grignard reagent adds to the electrophilic carbon of the nitrile to form a magnesium salt of an imine. This intermediate is typically stable under anhydrous conditions but will hydrolyze to a ketone upon aqueous workup.[1]
-
Optimization:
-
Reaction Time and Temperature: Ensure the reaction goes to completion. Stirring the reaction mixture at room temperature or gentle reflux for several hours after the addition of the Grignard reagent is complete will maximize the formation of the imine intermediate.[1]
-
Stoichiometry: Use a slight excess of the Grignard reagent (1.1-1.2 equivalents) to ensure complete consumption of the 3-methoxybenzonitrile.
-
Step 2: Hydrolysis of 1-(3-Methoxyphenyl)cyclopentanecarbonitrile
Q3: My nitrile hydrolysis is incomplete, and I am isolating unreacted nitrile or the intermediate amide. How can I drive the reaction to completion?
A3: Incomplete hydrolysis is a common issue, often due to insufficiently harsh reaction conditions. The hydrolysis of a nitrile to a carboxylic acid is a two-step process, with an amide as a stable intermediate.[2][3]
-
Causality: The conversion of the amide to the carboxylic acid requires more forcing conditions than the initial hydrolysis of the nitrile to the amide.[2]
-
Solutions:
-
Increase Reaction Time and Temperature: Prolonged heating under reflux is often necessary. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material and amide intermediate are no longer visible.
-
Stronger Acid/Base Concentration: Increasing the concentration of the acid or base can accelerate the hydrolysis of the amide. For acidic hydrolysis, concentrated hydrochloric acid or sulfuric acid is effective. For basic hydrolysis, higher concentrations of sodium or potassium hydroxide can be used.[4]
-
Choice of Hydrolysis Conditions:
-
Acidic Hydrolysis: Generally provides the free carboxylic acid directly after workup.[2]
-
Basic Hydrolysis: Initially forms the carboxylate salt. An additional acidification step is required to obtain the carboxylic acid.[5] This can be advantageous for purification, as impurities can be removed by extraction before acidification.
-
-
Q4: I am seeing side products in my final product after hydrolysis. What are they and how can I avoid them?
A4: Side products can arise from reactions of the methoxy group or other unintended pathways.
-
Potential Side Reactions:
-
Ether Cleavage: Under strong acidic conditions and high temperatures, the methoxy group on the phenyl ring can be cleaved to a hydroxyl group.
-
-
Solutions:
-
Milder Conditions: If ether cleavage is a problem, consider using basic hydrolysis, which is less likely to affect the methoxy group. Alternatively, use less harsh acidic conditions (e.g., lower temperature, shorter reaction time) and monitor the reaction closely.
-
Purification: Most side products can be removed through proper purification techniques.
-
Purification
Q5: I am having difficulty purifying the final 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid. What is the best method?
A5: Purification of carboxylic acids often takes advantage of their acidic nature.
-
Recommended Purification Strategy:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate). Wash with a saturated aqueous sodium bicarbonate or sodium hydroxide solution. The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer.
-
Isolation: Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., concentrated HCl) until the solution is acidic (pH ~2). The carboxylic acid will precipitate out of the solution.
-
Collection and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
-
-
Recrystallization: If further purification is needed, the solid carboxylic acid can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol/water, toluene).[6]
III. Frequently Asked Questions (FAQs)
Q: What is the expected yield for this synthesis? A: With optimized conditions, the overall yield for the two-step synthesis can be in the range of 60-80%.
Q: Can I use a different Grignard reagent? A: Yes, but the reaction conditions may need to be re-optimized. The reactivity of the Grignard reagent can influence the reaction rate and side product formation.
Q: Is acidic or basic hydrolysis better? A: Both methods are effective. Acidic hydrolysis is more direct, yielding the carboxylic acid after a single workup.[2] Basic hydrolysis requires an additional acidification step but can be milder on other functional groups and may facilitate purification.[5] The choice depends on the stability of your molecule and your preferred purification strategy.
Q: How can I monitor the progress of the reactions? A: Thin Layer Chromatography (TLC) is an effective method for monitoring both the Grignard reaction and the nitrile hydrolysis. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of the starting materials, intermediates, and products.
IV. Experimental Protocols
Protocol 1: Synthesis of 1-(3-Methoxyphenyl)cyclopentanecarbonitrile
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq) to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Grignard Formation: Add anhydrous diethyl ether or THF to the flask to cover the magnesium. Add a small crystal of iodine to activate the magnesium. In the dropping funnel, prepare a solution of cyclopentyl bromide (1.1 eq) in anhydrous ether. Add a small portion of the cyclopentyl bromide solution to the magnesium suspension. If the reaction does not start, gently warm the flask. Once initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Nitrile Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve 3-methoxybenzonitrile (1.0 eq) in anhydrous ether and add it dropwise to the stirred Grignard solution.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(3-methoxyphenyl)cyclopentanecarbonitrile. The crude product can be used in the next step without further purification or purified by vacuum distillation or column chromatography.
Protocol 2: Hydrolysis of 1-(3-Methoxyphenyl)cyclopentanecarbonitrile (Acidic Conditions)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the crude 1-(3-methoxyphenyl)cyclopentanecarbonitrile (1.0 eq) and a 1:1 mixture of concentrated hydrochloric acid and water.
-
Hydrolysis: Heat the reaction mixture to reflux and stir vigorously for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material and amide intermediate.
-
Work-up and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the mixture with diethyl ether or ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purify by recrystallization.
V. Data Presentation
| Parameter | Step 1: Grignard Reaction | Step 2: Nitrile Hydrolysis (Acidic) |
| Key Reagents | Magnesium, Cyclopentyl bromide, 3-Methoxybenzonitrile | Concentrated HCl, Water |
| Solvent | Anhydrous Diethyl Ether or THF | Water |
| Temperature | 0 °C to Reflux | Reflux |
| Reaction Time | 3-4 hours | 4-8 hours |
| Stoichiometry | Mg (1.2 eq), Cyclopentyl bromide (1.1 eq) | - |
| Expected Yield | 70-85% (crude nitrile) | 85-95% (from nitrile) |
VI. Visualizations
Reaction Mechanism
Caption: Decision tree for troubleshooting common synthesis issues.
VII. References
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
-
Berkeley Learning Hub. (2025, April 18). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]
-
Clark, J. (2023, January 22). The Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved from [Link]
-
Rogue Chem. (2024, May 29). CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms [Video]. YouTube. Retrieved from [Link]
-
van der Heijden, K. W., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Industrial & Engineering Chemistry Research, 57(13), 4575-4583. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
Reddit. (2014, January 24). Help With acid hydrolysis of nitriles -> carboxylic acids. r/chemhelp. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
McMurry, J. (n.d.). Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
ACS Publications. (2018, March 21). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Jurasek, B., et al. (2017). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral capillary electrophoresis separation. RSC Advances, 7(65), 41041-41050. Retrieved from [Link]
-
Yahya-Meymandi, A., et al. (2011). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Asian Journal of Chemistry, 23(9), 4008-4010. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the 1,2-addition of Grignard reagents to ketone 1. Retrieved from [Link]
-
Google Patents. (n.d.). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives. Retrieved from
-
Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
-
Google Patents. (n.d.). US20100174111A1 - Process for purification of aryl carboxylic acids. Retrieved from
-
Patsnap. (n.d.). Preparation method of cyclopentanecarboxylic acid. Eureka. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Preparation and Reactions of 1-Cyclopentylnaphthalene. Retrieved from [Link]
-
Chemspace. (n.d.). 1-(3-methoxyphenyl)-3-methylcyclopentane-1-carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 18). Hydrolysis Reactions. Retrieved from [Link]
-
ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]
-
PubMed Central. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Chromatography Troubleshooting for 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice for the chromatographic purification of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid. Drawing from extensive field experience and established scientific principles, this resource is designed to help you navigate common challenges and optimize your purification workflow.
Frequently Asked Questions (FAQs)
Q1: My purification of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid by silica gel flash chromatography is resulting in significant peak tailing. What is causing this and how can I resolve it?
Peak tailing is a common issue when purifying carboxylic acids on standard silica gel. This phenomenon is primarily caused by strong interactions between the acidic proton of the carboxyl group and the silanol groups on the silica surface. This can lead to poor separation, broad peaks, and reduced recovery.
To mitigate this, consider the following strategies:
-
Mobile Phase Modification: Add a small percentage of a competitive acidic modifier to your mobile phase. Acetic acid or formic acid (typically 0.1-1%) can help to protonate the silanol groups, reducing their interaction with your target compound.
-
Deactivation of Silica Gel: The acidity of silica gel can be problematic for some compounds.[1] You can deactivate the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine.[2] After packing the column, flush it with this solvent mixture to neutralize the acidic sites before loading your sample.[2]
-
Alternative Stationary Phases: If peak tailing persists, consider using a different stationary phase. Alumina or florisil can be effective alternatives for acid-sensitive compounds.[1] For reversed-phase flash chromatography, C18-functionalized silica is an excellent option.
Troubleshooting Guide: Flash Chromatography
This section provides a structured approach to resolving common issues encountered during the flash chromatography purification of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid.
Problem 1: The compound is not eluting from the column.
If your compound appears to be irreversibly adsorbed onto the silica gel, several factors could be at play.
Workflow for Troubleshooting Non-Elution
Caption: Troubleshooting workflow for non-eluting compounds.
Detailed Steps:
-
Re-evaluate Your Solvent System: Your chosen mobile phase may not be polar enough to elute the compound. If your Thin Layer Chromatography (TLC) analysis showed a very low Rf value, you will need to increase the polarity of your eluent. A gradient elution, starting with a less polar solvent and gradually increasing the proportion of a more polar solvent, can be highly effective for separating compounds with different polarities.[2]
-
Assess Compound Stability: Carboxylic acids can sometimes degrade on acidic silica gel.[1] To check for this, spot your crude material on a TLC plate, and then spot it again on the same plate after an hour. If new spots appear or the original spot diminishes, your compound is likely unstable on silica.
-
Consider Sample Loading Technique: If the compound is not very soluble in the initial mobile phase, it may precipitate at the top of the column. One way to address this is to dissolve your sample in a minimal amount of a stronger solvent (like dichloromethane or ethyl acetate), adsorb it onto a small amount of silica gel, and then load the dried silica onto the column.[2]
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
For higher purity requirements, HPLC is the method of choice. However, it presents its own set of challenges.
Problem 2: Poor peak shape and resolution in reversed-phase HPLC.
Achieving sharp, symmetrical peaks is crucial for accurate quantification and high-resolution separation.
Key Parameters for HPLC Optimization
| Parameter | Recommended Adjustment for 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid | Rationale |
| Mobile Phase pH | Adjust to a pH approximately 2 units below the pKa of the carboxylic acid. | At a low pH, the carboxylic acid will be in its protonated, less polar form, leading to better retention and improved peak shape on a C18 column.[3] |
| Buffer Selection | Use a buffer to maintain a stable pH.[4] Formate or acetate buffers are common choices. | A stable pH is critical for reproducible retention times and consistent peak shapes, especially for ionizable compounds.[3] |
| Organic Modifier | Acetonitrile is often a good starting point due to its low viscosity and UV transparency.[5] | The choice between acetonitrile and methanol can affect selectivity. If resolution is poor with acetonitrile, trying a method with methanol is a logical next step.[6] |
| Ion-Pairing Reagent | Consider adding an ion-pairing reagent like trifluoroacetic acid (TFA) (0.1%). | TFA can improve peak shape for acidic compounds by forming a neutral ion pair that interacts more favorably with the reversed-phase stationary phase.[5][6] |
Experimental Protocol: Optimizing HPLC Mobile Phase
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a 5-10% B and ramp up to 95% B over 15-20 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV at a wavelength appropriate for the methoxyphenyl chromophore (e.g., 254 nm or 274 nm).
-
-
pH Adjustment: If peak fronting or tailing is observed, prepare mobile phases with a buffer to control the pH more precisely. An acetate buffer at pH 4.8 can be a good starting point.[3]
-
Solvent Comparison: If co-eluting impurities are an issue, substitute acetonitrile with methanol and re-run the gradient. The different solvent properties can alter the elution order and improve separation.
Logical Relationship for HPLC Troubleshooting
Caption: Decision tree for troubleshooting poor HPLC peak shape.
References
-
Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. [Link]
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]
-
Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
PubChem. 1-(3-methoxyphenyl)cyclopentanecarboxylic acid. [Link]
-
Phenomenex. Troubleshooting Guide. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Purification [chem.rochester.edu]
- 3. agilent.com [agilent.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. mastelf.com [mastelf.com]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Technical Support Center: Synthesis of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid
Welcome to the technical support center for the synthesis of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, detailed protocols, and mechanistic diagrams to ensure the successful and efficient production of your target compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid, providing potential causes and actionable solutions.
Issue 1: Low or no yield of 1-(3-methoxyphenyl)cyclopentanecarbonitrile (the nitrile intermediate).
-
Potential Cause A: Ineffective Grignard Reagent Formation. The Grignard reaction is highly sensitive to moisture. Trace amounts of water will quench the Grignard reagent as it forms.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents (e.g., dry THF or diethyl ether). The magnesium turnings should be fresh and activated, for instance, by briefly grinding in a mortar and pestle or by adding a small crystal of iodine to initiate the reaction.
-
-
Potential Cause B: Wurtz Coupling Side Reaction. A common side reaction with Grignard reagents is the coupling of the organomagnesium halide with the starting aryl halide, leading to the formation of a biphenyl impurity.[1]
-
Solution: Add the 3-bromoanisole slowly to the magnesium turnings to maintain a low concentration of the aryl halide in the presence of the Grignard reagent. Ensure the reaction temperature is controlled, as higher temperatures can favor coupling reactions.
-
-
Potential Cause C: Inefficient Nucleophilic Attack on Cyclopentanone. The Grignard reagent may not be efficiently adding to the cyclopentanone.
-
Solution: After the formation of the Grignard reagent, cool the reaction mixture (e.g., to 0 °C) before the dropwise addition of cyclopentanone. This helps to control the exothermicity of the reaction and minimize side reactions.
-
Issue 2: The hydrolysis of the nitrile to the carboxylic acid is incomplete.
-
Potential Cause A: Insufficient reaction time or temperature. Nitrile hydrolysis, whether under acidic or basic conditions, requires significant energy input to proceed to completion.[2][3]
-
Solution: Ensure the reaction is refluxed for an adequate period. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. If the reaction has stalled, consider extending the reflux time.
-
-
Potential Cause B: Formation of a stable amide intermediate. The hydrolysis of a nitrile proceeds through an amide intermediate.[4] This amide can sometimes be resistant to further hydrolysis.
-
Solution: For acidic hydrolysis, using a stronger acid or higher concentration may be necessary. For basic hydrolysis, increasing the concentration of the base (e.g., NaOH or KOH) or extending the reflux time can drive the reaction to completion.
-
Issue 3: The final product is difficult to purify from the starting nitrile and intermediate amide.
-
Potential Cause: Similar polarities of the product, starting material, and intermediate. The carboxylic acid, amide, and nitrile can have close Rf values on silica gel, making chromatographic separation challenging.
-
Solution A: Acid-base extraction. Take advantage of the acidic nature of the final product. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 1M NaOH). The carboxylic acid will move into the aqueous layer as its carboxylate salt, while the neutral nitrile and amide will remain in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.
-
Solution B: Recrystallization. If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid?
A1: The most prevalent and practical synthetic route is a two-step process. The first step involves the formation of the key intermediate, 1-(3-methoxyphenyl)cyclopentanecarbonitrile. This is typically achieved via a Grignard reaction between 3-methoxyphenylmagnesium bromide (formed from 3-bromoanisole and magnesium) and cyclopentanone, followed by the displacement of the resulting tertiary alcohol with a cyanide source. The second step is the hydrolysis of the nitrile to the final carboxylic acid.
Q2: What are the advantages of acidic versus basic hydrolysis for the final step?
A2: Both acidic and basic hydrolysis are effective for converting the nitrile to the carboxylic acid.[5]
-
Acidic Hydrolysis (e.g., using HCl or H₂SO₄): This method directly yields the carboxylic acid upon workup.[2][6] However, it may not be suitable for substrates with acid-sensitive functional groups.
-
Basic Hydrolysis (e.g., using NaOH or KOH): This method initially forms the carboxylate salt.[3][4] A subsequent acidification step is required to obtain the final carboxylic acid.[5] This can be advantageous for purification, as it allows for an acid-base extraction to remove neutral impurities.
Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the disappearance of starting materials and the appearance of products.
-
Characterization of Final Product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows the characteristic C=O stretch of the carboxylic acid and the disappearance of the C≡N stretch of the nitrile.
-
Melting Point: A sharp melting point range is indicative of a pure solid compound.
-
Q4: Are there any specific safety precautions to consider during this synthesis?
A4:
-
Grignard Reaction: Grignard reagents are highly reactive and pyrophoric. The reaction should be carried out under an inert atmosphere and away from any sources of moisture.
-
Cyanide: If using a cyanide source, be aware of its extreme toxicity. Handle it in a well-ventilated fume hood and have an appropriate quenching agent and emergency plan in place.
-
Acids and Bases: Concentrated acids and bases are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of 1-(3-methoxyphenyl)cyclopentanecarbonitrile
This protocol is a representative procedure and may require optimization.
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Add a solution of 3-bromoanisole (1.0 eq) in anhydrous THF via the dropping funnel. Add a small portion initially and wait for the reaction to initiate (indicated by a color change and gentle reflux).
-
Once initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
-
Reaction with Cyclopentanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of cyclopentanone (1.1 eq) in anhydrous THF dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Workup and Nitrile Formation (Example using a cyanide source):
-
This step should be performed with extreme caution in a fume hood.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
The subsequent steps to convert the tertiary alcohol to the nitrile would typically involve reaction with a reagent like sodium cyanide in the presence of an acid, or a two-step process involving conversion to a leaving group followed by displacement with cyanide. The specific conditions will depend on the chosen method.
-
Protocol 2: Hydrolysis of 1-(3-methoxyphenyl)cyclopentanecarbonitrile to 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid (Acidic Conditions)
-
Reaction Setup:
-
In a round-bottom flask, combine 1-(3-methoxyphenyl)cyclopentanecarbonitrile (1.0 eq), concentrated hydrochloric acid (e.g., 6M), and a co-solvent like dioxane if needed for solubility.
-
Heat the mixture to reflux.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC until the starting nitrile is consumed. This may take several hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, extract the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Further purify by recrystallization or column chromatography if necessary.
-
Visualizing the Synthesis and Potential Pitfalls
Diagram 1: Synthetic Pathway
Caption: Synthetic route to the target carboxylic acid.
Diagram 2: Troubleshooting Logic for Low Nitrile Yield
Caption: Troubleshooting low yield of the nitrile intermediate.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid | C₁₃H₁₆O₃ | 220.26 |
| 1-(3-Methoxyphenyl)cyclopentanecarbonitrile | C₁₃H₁₅NO | 201.26[7] |
| 3-Bromoanisole | C₇H₇BrO | 187.03 |
| Cyclopentanone | C₅H₈O | 84.12 |
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemspace. (n.d.). 1-(3-methoxyphenyl)-3-methylcyclopentane-1-carboxylic acid. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
BYJU'S. (n.d.). Nitrile to Carboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-methoxyphenyl)cyclopentanecarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US7956195B2 - Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates.
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). WO2020193617A1 - Impact of trace elements in the grignard reaction.
-
ResearchGate. (n.d.). Grignard reaction of anisole bromide. Retrieved from [Link]
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Stability issues of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid and its derivatives
An in-depth guide to the stability of 1-(3-methoxyphenyl)cyclopentanecarboxylic acid and its derivatives, designed for researchers and drug development professionals.
Section 1: Frequently Asked Questions (FAQs) on Compound Stability
This section addresses common queries regarding the handling and storage of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid.
Q1: What are the primary factors that can affect the stability of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid?
The stability of this molecule is primarily influenced by its three key functional components: the carboxylic acid group, the methoxyphenyl ring, and the cyclopentane ring. Therefore, researchers must be mindful of pH, light, temperature, and the presence of oxidizing agents. Carboxylic acids can react with bases, while the methoxyphenyl group may be susceptible to photodegradation and oxidation.[1][2][3] Extreme heat can potentially lead to decarboxylation or degradation of the cyclopentane ring.[4][5]
Q2: What are the ideal storage conditions for the compound in its solid state?
For long-term storage, the solid compound should be kept in a tightly sealed container in a cool, dry, and dark environment.[6][7] An inert atmosphere (e.g., nitrogen or argon) is recommended to minimize the risk of long-term oxidative degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or -20°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (N₂, Ar) or Desiccated | Prevents oxidation and hydrolysis from atmospheric moisture. |
| Light | Amber vial or stored in the dark | Protects against potential photolytic degradation of the methoxyphenyl group.[1][3] |
| Container | Tightly sealed, non-metallic | Prevents corrosion and reaction with container materials.[6][8] |
Q3: How should I prepare and store solutions of this compound for experimental use?
Solutions are generally less stable than the solid material. It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be kept at low temperatures (2-8°C or -20°C) and protected from light. The choice of solvent is critical; avoid reactive solvents and ensure the pH of buffered solutions is compatible with the compound's stability profile. Aprotic solvents like DMSO or acetonitrile are often suitable for stock solutions.
Q4: How does pH affect the stability of this compound in aqueous solutions?
The carboxylic acid moiety is pH-sensitive. In neutral to acidic aqueous media, the compound exists predominantly in its protonated, neutral form and is generally stable.[9] In basic (alkaline) conditions, it will deprotonate to form the carboxylate salt.[2][9] While the carboxylate ion itself is resonance-stabilized, highly alkaline conditions can promote other degradation pathways and may lead to incompatibilities with other formulation components.[10][11]
Q5: Is 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid sensitive to light?
Yes, compounds containing a methoxyphenyl group can be susceptible to photodegradation.[1][3] The aromatic ring and methoxy ether linkage can absorb UV light, potentially leading to the formation of radicals and subsequent degradation products.[12] Therefore, all experiments involving the compound, especially in solution, should be conducted with protection from light by using amber glassware or covering vessels with aluminum foil.
Section 2: Troubleshooting Guide for Stability-Related Issues
This guide provides a structured approach to diagnosing and resolving common problems encountered during the handling and analysis of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid.
Issue 1: Appearance of New Peaks in HPLC/LC-MS Analysis
Question: "After storing my compound solution for a week, I'm seeing new, unexpected peaks in my chromatogram that were not present in the freshly prepared sample. What could be the cause?"
Probable Cause: The appearance of new peaks is a strong indicator of chemical degradation. The identity of the degradation products depends on the storage conditions (solvent, temperature, light exposure, pH). Potential degradation pathways include oxidation, hydrolysis of the methoxy group (O-demethylation), or photolysis.
Troubleshooting Workflow:
Caption: Potential degradation pathways under stress conditions.
-
O-Demethylation (Hydrolysis): Under strong acidic or basic conditions, the methyl ether of the methoxy group can be cleaved, yielding the corresponding phenolic derivative, 1-(3-hydroxyphenyl)cyclopentanecarboxylic acid.
-
Decarboxylation: High thermal stress can potentially lead to the loss of carbon dioxide from the carboxylic acid group, resulting in the formation of 1-(3-methoxyphenyl)cyclopentane.
-
Oxidation/Photolysis: The presence of oxidizing agents or exposure to UV light can lead to more complex degradation pathways. [13]This can involve oxidation of the aromatic ring to form quinone-like structures or even cleavage of the cyclopentane ring under very harsh conditions. [12]
Section 4: Experimental Protocols for Stability Assessment
To properly evaluate the stability of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid, a forced degradation study is essential. This study deliberately degrades the sample to validate the stability-indicating power of analytical methods and to identify potential degradation products. [14][15][16]
Protocol 4.1: Forced Degradation Study
This protocol is designed to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without completely consuming the parent compound. [15]
| Stress Condition | Protocol | Analysis Time Points |
|---|---|---|
| Acid Hydrolysis | 1. Prepare a 1 mg/mL solution in 50:50 Acetonitrile:Water. 2. Add an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. 3. Incubate at 60°C. 4. Before analysis, neutralize with an equivalent amount of 0.1 N NaOH. | 2, 6, 12, 24 hours |
| Base Hydrolysis | 1. Prepare a 1 mg/mL solution in 50:50 Acetonitrile:Water. 2. Add an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. 3. Incubate at room temperature (25°C). 4. Before analysis, neutralize with an equivalent amount of 0.1 N HCl. | 1, 4, 8, 16 hours |
| Oxidation | 1. Prepare a 1 mg/mL solution in Acetonitrile. 2. Add an equal volume of 6% Hydrogen Peroxide (H₂O₂). 3. Incubate at room temperature (25°C), protected from light. | 2, 6, 12, 24 hours |
| Thermal Degradation | 1. Place the solid compound in a clear glass vial. 2. Heat in an oven at 80°C. 3. For solution studies, prepare a 1 mg/mL solution in a suitable solvent (e.g., Acetonitrile:Water) and incubate at 60°C. | 1, 3, 5 days (solid) 12, 24, 48 hours (solution) |
| Photostability | 1. Expose the solid compound and a 1 mg/mL solution (in quartz cuvette) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). [3][13] 2. A dark control sample should be run in parallel, wrapped in aluminum foil. | End of exposure |
Protocol 4.2: Recommended Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is required to separate the parent compound from all potential degradation products generated during stability studies.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 150 x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, linear gradient to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 274 nm (corresponding to the methoxyphenyl chromophore) |
| Injection Volume | 10 µL |
Note: For LC-MS compatibility, replace Phosphoric Acid with 0.1% Formic Acid. [17]
References
- Quora. (2022, January 10). Is a carboxylic acid more stable in an acidic medium than a basic medium?
- [Source Name]. (n.d.). [Chemical Knowledge]:Specification for storage and transport of carboxylic acids.
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Chatelain, E., & Gabard, B. (2001). Photostabilization of Butyl Methoxydibenzoylmethane (Avobenzone) and Ethylhexyl Methoxycinnamate by Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (Tinosorb S), a New UV Broadband Filter. Photochemistry and Photobiology, 74(3), 401–406. [Link]
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Langer, E. S. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
- Sigma-Aldrich. (2023). Safety Data Sheet.
- [Source Name]. (n.d.). Analytical Methods.
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Hass, M. A., et al. (2014). pH‐Dependent Protonation of Surface Carboxylate Groups in PsbO Enables Local Buffering and Triggers Structural Changes. Angewandte Chemie International Edition, 53(28), 7370-7374. [Link]
- BYJU'S. (2019, December 4). Acidity of carboxylic acids and derivatives.
- Save My Exams. (n.d.). Relative Acidities of Carboxylic Acids, Phenols & Alcohols.
- BenchChem. (n.d.). Application of methyl 4-methoxycinnamate in photostability studies.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- ResearchGate. (n.d.). Thermal decomposition of cyclopentene.
-
Narkin, K., & Legg, H. R. (2017). Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A, 121(4), 849-857. [Link]
- PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- [Source Name]. (n.d.). Safety Data Sheet.
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Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
- Chemistry LibreTexts. (2023, January 22). Acidity of Carboxylic Acids.
-
Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
- SIELC Technologies. (2018, May 16). 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid.
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
- OSTI.GOV. (2011, August 1). Thermal Stability of Cyclopentane as an Organic Rankine Cycle Working Fluid.
- ElectronicsAndBooks. (n.d.). The Thermal Decomposition of Cyclopentene.
- PubChemLite. (n.d.). 1-(3-methoxyphenyl)cyclopentanecarboxylic acid (C13H16O3).
- BLDpharm. (n.d.). 1-(3-(Methoxymethyl)phenyl)cyclopentane-1-carboxylic acid.
- ResearchGate. (n.d.). Photoprotection Mechanism of p-Methoxy Methylcinnamate: A CASPT2 Study.
- Chemspace. (n.d.). 1-(3-methoxyphenyl)-3-methylcyclopentane-1-carboxylic acid.
-
Wallach, J., et al. (2017). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis, 9(10), 1599-1609. [Link]
- Google Patents. (n.d.). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
-
Grelier, S., et al. (2001). Photochemistry of Methoxyhydroquinone and Methoxy-p-benzoquinone in Solution Related to the Photoyellowing of the Lignocellulosics. Photochemistry and Photobiology, 74(4), 543-549. [Link]
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Technical Support Center: Purifying 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid
Welcome to the technical support center for the purification of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the purity of this compound. We will move beyond simple procedural lists to explore the underlying chemical principles that govern each purification technique, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.
Introduction: The Importance of Purity
1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is a valuable building block in medicinal chemistry and materials science. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, complicate reaction monitoring and product isolation, and introduce confounding variables into biological assays. This guide provides a systematic approach to identifying and removing common impurities associated with its synthesis.
The most common synthetic route to this compound involves the carboxylation of a Grignard reagent. This method, while effective, can introduce specific impurities that must be addressed.[1] Typical contaminants include unreacted starting materials (e.g., 3-bromoanisole), neutral byproducts like biphenyl (from homocoupling of the Grignard reagent), and other organic residues.[2][3]
Purification Strategy Decision Workflow
The first step in any purification is to assess the impurity profile of your crude material. Techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide valuable insights. Based on this initial analysis, the following workflow can guide your choice of purification strategy.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
This section addresses common problems encountered during the purification of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Purity After Synthesis | Presence of neutral organic impurities such as unreacted 3-bromoanisole or biphenyl byproducts from the Grignard reaction.[3] | Perform an acid-base extraction . This technique is highly effective at separating carboxylic acids from neutral or basic compounds by exploiting differences in solubility based on pH.[4][5] The carboxylic acid is converted to its water-soluble salt, while neutral impurities remain in the organic layer. |
| Product is an Oil or Sticky Gum Instead of a Crystalline Solid | 1. Trapped residual solvent (e.g., ether, toluene).2. Presence of impurities that are disrupting the crystal lattice formation. | 1. Trituration: Stir the oil with a non-polar solvent in which the product is insoluble (e.g., hexanes or pentane). This will often wash away solvent and some impurities, inducing crystallization.2. Recrystallization: If trituration fails, attempt a careful recrystallization from a suitable solvent system.[6]3. Chromatography: If the material remains an oil, column chromatography is the most effective next step.[7] |
| Low Yield After Acid-Base Extraction | 1. Incomplete extraction from the organic layer.2. Incomplete precipitation upon re-acidification.3. Using a base that is too strong (e.g., NaOH), which can lead to emulsions. | 1. Repeat the basic extraction of the organic layer 2-3 times with fresh aqueous base to ensure complete transfer of the carboxylate salt.[7]2. Ensure the aqueous layer is acidified to a pH of ~1-2. Check with pH paper. Cool the solution in an ice bath to minimize the solubility of the carboxylic acid in water.[8]3. Use a milder base like saturated sodium bicarbonate (NaHCO₃) to minimize emulsion formation.[9] |
| Persistent Impurity with Similar Polarity (Observed on TLC) | The impurity is another acidic compound or a neutral compound with polarity very close to the product, making extraction and recrystallization ineffective. | Flash Column Chromatography is the preferred method. For carboxylic acids, which can streak on silica gel, it is crucial to modify the mobile phase. Adding a small amount (0.5-1%) of a volatile acid like acetic or formic acid to the eluent will suppress the deprotonation of the carboxylic acid on the silica surface, resulting in sharper peaks and better separation.[7][10] |
Frequently Asked Questions (FAQs)
Q1: What is the most robust, first-pass method for purifying the crude product?
A1: Without a doubt, acid-base extraction is the most effective initial purification step.[9] This method specifically targets the acidic nature of your product. By washing your crude product (dissolved in an organic solvent like diethyl ether or ethyl acetate) with an aqueous base such as sodium bicarbonate, you convert the carboxylic acid into its water-soluble sodium salt.[4][5] Neutral impurities, which are common in the Grignard synthesis of this compound, remain in the organic layer and are thus easily separated. The aqueous layer is then isolated, cooled, and re-acidified with a strong acid (e.g., 6M HCl) to precipitate your purified carboxylic acid, which can be collected by filtration.[8]
Caption: Workflow for acid-base extraction of a carboxylic acid.
Q2: I've performed an acid-base extraction, but my product is still not pure enough. What's the next step?
A2: If impurities persist after extraction, recrystallization is the logical next step, assuming your product is a solid.[6] The key to successful recrystallization is selecting an appropriate solvent or solvent system. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
Solvent Selection Strategy:
-
Place a small amount of your product (~20-30 mg) in a test tube.
-
Add a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is unsuitable.
-
If it does not dissolve, gently heat the mixture. If it dissolves when hot, this is a promising candidate.
-
Allow the hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.
Recommended Solvents to Screen for 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid:
-
Toluene
-
Heptane/Ethyl Acetate mixture
-
Ethanol/Water mixture
-
Acetonitrile
Q3: My TLC plate shows a long streak for my product spot instead of a tight circle. What does this mean and how do I fix it?
A3: Streaking of carboxylic acids on silica gel TLC plates is a very common phenomenon.[7] It occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel stationary phase. This leads to an equilibrium between the protonated and deprotonated forms of the acid on the plate, causing it to "drag" up the plate rather than move as a discrete spot.
Solution: To obtain a well-defined spot, you must suppress this interaction by ensuring the compound remains fully protonated. This is achieved by adding a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid , to your eluting solvent system (e.g., 90:10:1 Hexane:Ethyl Acetate:Acetic Acid).[7][10] This same principle applies when performing column chromatography.
Q4: Can I use reversed-phase chromatography to purify this compound?
A4: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is an excellent method for purifying carboxylic acids, especially for achieving very high purity on a small to medium scale.
Key Considerations for RP-HPLC:
-
Stationary Phase: A C18 column is the standard choice.
-
Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile or methanol.
-
pH Modifier: It is crucial to acidify the mobile phase. An excellent rule of thumb is to adjust the mobile phase pH to be at least 2 units below the pKa of your carboxylic acid.[10] Adding 0.1% trifluoroacetic acid (TFA) or formic acid to both the water and organic solvent is standard practice. This ensures the carboxylic acid is fully protonated, leading to sharp, symmetrical peaks and reproducible retention times.[10]
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] Stopper the funnel and gently invert it several times, venting frequently to release the pressure generated from CO₂ evolution. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer with another portion of fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 6M HCl dropwise until the solution is strongly acidic (pH 1-2, check with litmus or pH paper). A white precipitate of the pure carboxylic acid should form.[7]
-
Isolation: Collect the solid product by suction filtration using a Büchner funnel.
-
Washing & Drying: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts. Allow the solid to air dry on the filter, then transfer it to a desiccator to dry completely under vacuum.
Protocol 2: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the semi-purified solid and the minimum amount of the chosen hot recrystallization solvent (or solvent system) required to fully dissolve it. Add the solvent in small portions while heating the flask (e.g., on a hot plate).
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by suction filtration.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals in a vacuum oven or desiccator.
References
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
University of Colorado, Boulder. (n.d.). Acid-Base Extraction. [Link]
-
Wikipedia. (2023). Acid–base extraction. [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]
-
The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?[Link]
- Google Patents. (1991).
- Google Patents. (2007).
-
University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]
-
Wikipedia. (2023). High-performance liquid chromatography. [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
-
LCGC International. (2018). Separation of a Mix of Acidic, Basic, and Neutral Compounds at High pH Conditions. [Link]
-
Teledyne ISCO. (2022). Chromatography and Natural Products Purification. [Link]
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Jasperse, J. (n.d.). Grignard Reaction. [Link]
- Google Patents. (2009).
-
ACS Publications. (2009). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. [Link]
-
Homework.Study.com. (n.d.). What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol?[Link]
-
PubChem. (n.d.). 1-(3-methoxyphenyl)cyclopentanecarboxylic acid. [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]
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Preventing degradation of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid during storage
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid. It addresses common challenges related to the compound's storage and stability, offering troubleshooting advice and preventative measures to ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid?
For optimal stability, 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid should be stored in a cool, dry, and well-ventilated area.[1][2][3][4] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3][4] It is also crucial to protect the compound from light.
Q2: I've observed a change in the color/consistency of my stored compound. What could be the cause?
A physical change in the compound may indicate degradation. This can be triggered by improper storage conditions such as exposure to high temperatures, humidity, or light. Potential chemical processes include oxidation, hydrolysis, or photodegradation. It is recommended to re-analyze the purity of the material before use.
Q3: What are the primary degradation pathways for this compound?
While specific degradation pathways for 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid are not extensively documented, compounds with similar functional groups (methoxyphenyl and carboxylic acid) are susceptible to three main degradation routes:
-
Oxidation: The methoxy group on the phenyl ring can be susceptible to oxidation, potentially leading to the formation of phenolic or quinone-like structures.
-
Photodegradation: Aromatic carboxylic acids can undergo decarboxylation when exposed to UV light.[5][6]
-
Hydrolysis: Although the carboxylic acid itself is stable against hydrolysis, impurities or reaction with other substances could potentially lead to esterification or other reactions if not stored properly.
Q4: How can I check the purity of my 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid sample?
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound.[7] A reverse-phase HPLC method can effectively separate the parent compound from potential degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decreased potency or unexpected experimental results | Degradation of the compound leading to a lower concentration of the active molecule. | 1. Verify the purity of the compound using the recommended HPLC protocol.2. If degradation is confirmed, procure a fresh batch of the compound.3. Review storage conditions to ensure they align with the recommendations. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | 1. Attempt to identify the degradation products by techniques such as LC-MS.2. Correlate the appearance of new peaks with specific storage deviations (e.g., light exposure, temperature fluctuations). |
| Insolubility or changes in physical appearance | Significant degradation or polymerization. | 1. Discard the affected batch of the compound.2. Ensure future batches are stored in a tightly sealed container in a cool, dark, and dry place. |
In-Depth Technical Insights: Understanding Degradation Mechanisms
The stability of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is intrinsically linked to its chemical structure. The presence of a methoxy group, a carboxylic acid, and an aromatic ring creates several potential sites for chemical reactions that can lead to degradation.
Potential Degradation Pathways
Caption: Potential degradation pathways for 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid.
-
Oxidative Degradation: The methoxy group (-OCH3) is an electron-donating group, which activates the aromatic ring. This increased electron density can make the ring more susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metals, or peroxide contaminants. This could lead to demethylation to form a hydroxyl group or other oxidative changes to the ring.
-
Photodegradation: Aromatic carboxylic acids are known to be sensitive to light. Upon absorption of UV radiation, the molecule can enter an excited state, which can facilitate decarboxylation, leading to the loss of the carboxylic acid group and the formation of 1-(3-methoxyphenyl)cyclopentane.
-
Thermal Degradation: Elevated temperatures can provide the necessary activation energy for various degradation reactions. While specific data for this compound is limited, thermal stress on complex organic molecules can lead to fragmentation and rearrangement.[8][9][10]
Experimental Protocols
Protocol 1: Recommended Storage Procedure
Caption: Recommended workflow for the proper storage of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid.
-
Container: Upon receipt, if the compound is not already in a suitable container, transfer it to an amber glass vial to protect it from light.
-
Inert Atmosphere: Before sealing, purge the headspace of the vial with an inert gas such as argon or nitrogen to displace oxygen and moisture.
-
Sealing: Use a cap with a chemically resistant liner, such as PTFE, to ensure an airtight seal.
-
Temperature: Store the sealed vial at a refrigerated temperature of 2-8°C. For long-term storage, consider storage at -20°C.
-
Environment: Place the vial in a desiccator to maintain a low-humidity environment.
-
Labeling: Clearly label the container with the compound name, date of receipt, and storage conditions.
Protocol 2: HPLC Purity Analysis
This method is adapted from a protocol for the closely related compound, 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid, and should provide a good starting point for analysis.[7] Method optimization may be required.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Column:
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
Start with a suitable ratio of A and B (e.g., 70:30) and run a gradient to increase the percentage of B over time. A typical gradient might be from 30% B to 90% B over 15 minutes.
-
-
Flow Rate:
-
1.0 mL/min
-
-
Detection:
-
UV at 254 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
References
- Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511.
- Angewandte Chemie International Edition. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers.
-
SIELC Technologies. (2018, May 16). 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopentanecarboxylic acid. Retrieved from [Link]
- The Journal of Organic Chemistry. (2020). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. The Journal of Organic Chemistry.
- Google Patents. (n.d.). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
-
INIS-IAEA. (2013). Photoelectrochemical degradation of selected aromatic molecules. Retrieved from [Link]
- MDPI. (2026). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. Polymers, 18(1), 139.
-
Chemistry LibreTexts. (2024, March 17). 21.S: Carboxylic Acid Derivatives (Summary). Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral separation. Retrieved from [Link]
-
MSU chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]
-
PMC - NIH. (n.d.). Bacterial Degradation of Aromatic Compounds. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. Retrieved from [Link]
-
DTIC. (n.d.). Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. Retrieved from [Link]
- PubMed - NIH. (2002). A new sensitive HPLC assay for methoxyamine and its analogs. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 415-427.
-
Bulgarian Chemical Communications. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Photocatalytic Decarboxylative Coupling of Arylacetic Acids with Aromatic Aldehydes. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Thermal Degradation Studies of Polymers at High Temperatures. Retrieved from [Link]
-
MDPI. (n.d.). Crystal Structures of Novel Phenyl Fulgides. Retrieved from [Link]
-
ResearchGate. (2025, December 29). Investigation of Thermal Decomposition and Thermal Oxidative Degradation of a Composite of Cellulose Nanofibers and Deproteinized Natural Rubber Grafted Methyl Methacrylate. Retrieved from [Link]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid
Welcome to the technical support center for the synthesis of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scale-up of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to confidently and successfully scale your synthesis.
Introduction
1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is a valuable building block in the synthesis of various pharmaceutical compounds. Scaling up its synthesis from the lab bench to pilot or production scale presents unique challenges that require careful consideration of reaction parameters, safety, and purification methods. This guide will explore the two most common synthetic routes and provide practical solutions to potential issues.
Synthetic Strategies Overview
There are two primary, well-established routes for the synthesis of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid:
-
Route A: Grignard Reaction and Carboxylation. This classic approach involves the formation of a Grignard reagent from an aryl halide, followed by its reaction with carbon dioxide.
-
Route B: Nitrile Hydrolysis. This method proceeds via the synthesis of 1-(3-methoxyphenyl)cyclopentanecarbonitrile, which is then hydrolyzed to the desired carboxylic acid.
The choice between these routes often depends on the availability of starting materials, scale of the reaction, and safety considerations.
Caption: Overview of the two primary synthetic routes.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of either synthetic route.
Route A: Grignard Reaction Troubleshooting
Issue 1: Grignard reaction fails to initiate.
-
Potential Causes:
-
Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture.[1] Any trace of water will quench the reaction.
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction from starting.
-
Impure Aryl Halide: Impurities in the 3-bromoanisole can inhibit the reaction.
-
-
Solutions:
-
Rigorous Drying: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
-
Magnesium Activation:
-
Mechanically crush the magnesium turnings under an inert atmosphere to expose a fresh surface.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
-
-
Purify Starting Material: Distill the 3-bromoanisole if its purity is questionable.
-
Issue 2: Low yield of the Grignard reagent.
-
Potential Causes:
-
Wurtz Coupling Side Reaction: The aryl halide can couple with itself to form a biphenyl impurity.[1]
-
Reaction with Atmospheric CO2 or O2: Exposure to air can lead to the formation of byproducts.
-
-
Solutions:
-
Controlled Addition: Add the 3-bromoanisole solution dropwise to the magnesium suspension to maintain a gentle reflux and minimize localized high concentrations of the aryl halide.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
Issue 3: Low yield of the carboxylic acid after carboxylation.
-
Potential Causes:
-
Insufficient Carbon Dioxide: The amount of dry ice used may not be enough to react with all the Grignard reagent.
-
Grignard Reagent Addition to the Carboxylate Salt: The highly reactive Grignard reagent can add to the initially formed magnesium carboxylate salt, leading to a ketone byproduct after workup.
-
Reaction with Protic Solvents during Workup: Premature addition of aqueous acid can quench the Grignard reagent before it reacts with CO2.[2][3]
-
-
Solutions:
-
Use a Large Excess of Dry Ice: Crush a significant excess of dry ice to ensure complete carboxylation.
-
Controlled Addition: Slowly pour the Grignard solution onto the crushed dry ice with efficient stirring. This keeps the concentration of the Grignard reagent low in the presence of the carboxylate.
-
Proper Workup Procedure: Allow the reaction mixture to warm to room temperature to ensure all the CO2 has sublimed before cautiously adding the aqueous acid.[1]
-
Caption: Troubleshooting decision tree for the Grignard reaction.
Route B: Nitrile Hydrolysis Troubleshooting
Issue 1: Incomplete hydrolysis of the nitrile.
-
Potential Causes:
-
Solutions:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.
-
Increase Reaction Time/Temperature: Extend the reflux time or cautiously increase the reaction temperature.
-
Optimize Reagent Concentration: Experiment with increasing the concentration of the acid or base.
-
Issue 2: Formation of amide byproduct.
-
Potential Causes:
-
Solutions:
Issue 3: Difficulty in isolating the product after alkaline hydrolysis.
-
Potential Causes:
-
Product is in the form of a carboxylate salt: Under basic conditions, the product is the sodium or potassium salt of the carboxylic acid, which is soluble in the aqueous layer.[4]
-
-
Solutions:
-
Acidification: After the hydrolysis is complete, the reaction mixture must be acidified with a strong acid (e.g., HCl, H2SO4) to protonate the carboxylate and precipitate the free carboxylic acid.[4] Ensure the pH is sufficiently acidic (pH 1-2) for complete precipitation.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for a large-scale synthesis?
A1: Both routes are viable for scale-up, but the choice depends on several factors. The Grignard route is a one-pot synthesis from the aryl halide but requires strict anhydrous conditions and careful temperature control due to its exothermic nature.[1] The nitrile hydrolysis route involves an additional step to synthesize the nitrile intermediate but the hydrolysis step itself is often more straightforward to handle on a large scale.
Q2: What are the critical safety precautions for the Grignard reaction at scale?
A2: The Grignard reaction is highly exothermic.[1] Key safety measures include:
-
Using a reactor with adequate cooling capacity.
-
Slow, controlled addition of the aryl halide to manage the exotherm.
-
Operating under an inert atmosphere to prevent contact with air and moisture.
-
Using an appropriate solvent like THF or the greener alternative, 2-methyltetrahydrofuran (2-MeTHF).[8] Diethyl ether is highly flammable and has a low boiling point, making it less ideal for large-scale reactions.
Q3: How can I purify the final product, 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid, on a large scale?
A3: The primary method for purification is recrystallization. The crude product obtained after workup can be dissolved in a suitable hot solvent or solvent mixture (e.g., toluene, heptane/ethyl acetate) and allowed to cool slowly to form pure crystals. The choice of solvent will depend on the impurity profile. An acid-base extraction can also be employed during the workup to remove non-acidic impurities.
Q4: Can I use a different Grignard reagent to synthesize the nitrile intermediate for Route B?
A4: Yes, instead of starting with 3-methoxybenzonitrile, you could potentially use 3-bromoanisole to form the Grignard reagent and then react it with cyclopentanecarbonitrile. However, the more common approach is the reaction of 3-methoxybenzonitrile with a cyclopentyl Grignard reagent.[9]
Q5: What analytical techniques are recommended for in-process control?
A5: For monitoring the reaction progress and purity of intermediates and the final product, the following techniques are recommended:
-
Thin Layer Chromatography (TLC): A quick and easy method for qualitative analysis of reaction completion.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and impurity profiling.
-
Gas Chromatography (GC): Useful for monitoring the disappearance of volatile starting materials like 3-bromoanisole.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and key intermediates.
Experimental Protocols
Protocol A: Synthesis via Grignard Reaction and Carboxylation
Step 1: Formation of (3-Methoxyphenyl)magnesium bromide
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and an addition funnel.
-
Charge the flask with magnesium turnings (1.2 equivalents) and anhydrous tetrahydrofuran (THF).
-
Add a small crystal of iodine to activate the magnesium.
-
In the addition funnel, prepare a solution of 3-bromoanisole (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 3-bromoanisole solution to the magnesium suspension. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gently warm the mixture.
-
Once the reaction has initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation and Workup
-
In a separate, appropriately sized reactor, place a large excess (at least 5 equivalents) of crushed dry ice.
-
Cool the Grignard reagent solution to room temperature.
-
Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess CO2 sublimes.
-
Slowly and cautiously quench the reaction mixture by adding it to a cold solution of aqueous hydrochloric acid (e.g., 1-2 M HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization.
Protocol B: Synthesis via Nitrile Hydrolysis
(Assuming 1-(3-methoxyphenyl)cyclopentanecarbonitrile is available)
Step 1: Acidic Hydrolysis of 1-(3-methoxyphenyl)cyclopentanecarbonitrile
-
In a round-bottom flask equipped with a reflux condenser, combine 1-(3-methoxyphenyl)cyclopentanecarbonitrile (1.0 equivalent) with a mixture of concentrated hydrochloric acid and water (e.g., 6 M HCl).
-
Heat the mixture to reflux and maintain reflux for several hours (monitor by TLC or HPLC for the disappearance of the starting material).
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the mixture with an organic solvent.
-
Wash the collected solid or the organic extracts with water.
-
If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization.
Quantitative Data Summary
| Parameter | Route A: Grignard Reaction | Route B: Nitrile Hydrolysis |
| Starting Materials | 3-Bromoanisole, Magnesium, CO2 | 1-(3-methoxyphenyl)cyclopentanecarbonitrile |
| Key Reagents | Anhydrous THF, HCl | Concentrated HCl or NaOH |
| Reaction Steps | 1 (one-pot) | 1 (from nitrile) |
| Typical Yield | 60-80% | 85-95% |
| Key Challenges | Strict anhydrous conditions, exotherm control | Potentially long reaction times |
| Safety Concerns | Highly exothermic, flammable solvents | Corrosive acids/bases |
References
-
Chemguide. Hydrolysis of Nitriles. Available from: [Link]
-
Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids. Available from: [Link]
-
Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid. Available from: [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]
-
Organic Chemistry Portal. Nitrile to Acid - Common Conditions. Available from: [Link]
-
Master Organic Chemistry. Common Mistakes with Carbonyls: Carboxylic Acids… Are Acids!. Available from: [Link]
-
JoVE. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. Available from: [Link]
-
ResearchGate. Grignard Reactions in Cyclopentyl Methyl Ether. Available from: [Link]
-
The Royal Society of Chemistry. Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral separation. Available from: [Link]
-
Scribd. Carboxylation of Grignard Reagents | PDF. Available from: [Link]
-
Web Pages. 1. Grignard Reaction. Available from: [Link]
-
PubChem. 1-(3-methoxyphenyl)cyclopentanecarboxylic acid. Available from: [Link]
-
Sunway Pharm Ltd. 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid - CAS:43050-39-1. Available from: [Link]
-
Organic Syntheses Procedure. p-METHOXYPHENYLACETONITRILE. Available from: [Link]
-
ResearchGate. Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids. Available from: [Link]
-
PubMed Central. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Available from: [Link]
- Google Patents. US7956195B2 - Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates.
-
Wiley Online Library. Grignard Reactions in Cyclopentyl Methyl Ether. Available from: [Link]
-
JoVE. Grignard Reaction: Synthesis of Triphenylmethanol. Available from: [Link]
- Google Patents. RU2196765C2 - Method of isolation and purification of (rr,ss)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)-cyclohexanol (tramadol) hydrochloride.
- Google Patents. CA2330142A1 - An improved synthesis and purification of (r,r)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride.
-
Asian Journal of Chemistry. Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Available from: [Link]
- Google Patents. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
-
Eureka | Patsnap. Preparation method of cyclopentanecarboxylic acid. Available from: [Link]
- Google Patents. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
-
PubChem. 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. Available from: [Link]
- Google Patents. WO2008079380A1 - Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane carboxylates.
- Google Patents. US5113012A - Process for the production of 1,3-cyclopentanedione.
-
PubChem. 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid. Available from: [Link]
-
Chemspace. 1-(3-methoxyphenyl)-3-methylcyclopentane-1-carboxylic acid. Available from: [Link]
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- 9. rsc.org [rsc.org]
Validation & Comparative
A Comparative Analysis of 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid and 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid for Drug Discovery
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
The strategic placement of functional groups on a molecular scaffold is a cornerstone of modern medicinal chemistry. Even subtle changes, such as the positional isomerization of a substituent on an aromatic ring, can profoundly influence a compound's physicochemical properties, and in turn, its pharmacokinetic profile and biological activity. This guide provides a detailed comparative analysis of two such positional isomers: 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid and 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid. While direct comparative studies on these specific molecules are not extensively available in peer-reviewed literature, this guide synthesizes available data, draws parallels from structurally related compounds, and provides a framework for their evaluation in a drug discovery context.
Physicochemical Properties: A Tale of Two Isomers
The position of the methoxy group on the phenyl ring is anticipated to influence the electronic distribution, polarity, and intermolecular interactions of the two isomers. While experimental data is limited, we can draw upon computed properties to inform our initial comparison.
Table 1: Comparison of Predicted Physicochemical Properties
| Property | 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid | 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid | Data Source |
| Molecular Formula | C₁₃H₁₆O₃ | C₁₃H₁₆O₃ | PubChem[1] |
| Molecular Weight | 220.26 g/mol | 220.26 g/mol | PubChem[1][2] |
| XLogP3 | 2.8 | 2.8 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 1 | 1 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 3 | 3 | PubChem[1][2] |
| Rotatable Bond Count | 3 | 3 | PubChem[1][2] |
| Topological Polar Surface Area | 46.5 Ų | 46.5 Ų | PubChem[1][2] |
| Melting Point | Not available | 140-141 °C | PubChem[2] |
| Boiling Point (Predicted) | 384.3±35.0°C at 760 mmHg | Not available |
Synthesis of 1-(Aryl)cyclopentanecarboxylic Acids: A General Approach
Below is a generalized, illustrative protocol that can be adapted for the synthesis of both isomers. The key difference would be the starting material: 3-bromoanisole for the 3-methoxy isomer and 4-bromoanisole for the 4-methoxy isomer.
Experimental Protocol: Synthesis of 1-(Methoxyphenyl)cyclopentanecarboxylic Acid
Step 1: Grignard Reagent Formation
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to the flask to initiate the reaction.
-
In the dropping funnel, place a solution of the corresponding bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromoanisole solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Slowly add the remaining bromoanisole solution to maintain a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for 1 hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Cyclopentanone
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, dissolve cyclopentanone (1.0 eq) in anhydrous THF.
-
Slowly add the cyclopentanone solution to the Grignard reagent via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(methoxyphenyl)cyclopentanol.
Step 3: Oxidation to the Carboxylic Acid
-
Dissolve the crude alcohol from Step 2 in acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction by the addition of isopropanol.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 1-(methoxyphenyl)cyclopentanecarboxylic acid.
Caption: Generalized workflow for the synthesis of 1-(methoxyphenyl)cyclopentanecarboxylic acids.
The Influence of Methoxy Group Position on Biological Activity: A Predictive Discussion
Direct comparative biological data for 1-(3-methoxyphenyl)cyclopentanecarboxylic acid and 1-(4-methoxyphenyl)cyclopentanecarboxylic acid is not currently available. However, the position of a methoxy substituent on an aromatic ring is a well-established modulator of biological activity, and we can infer potential differences based on structure-activity relationship (SAR) studies of analogous compounds.
The electronic properties of the methoxy group differ significantly between the meta and para positions. In the para position, the methoxy group acts as a strong electron-donating group through resonance, increasing the electron density of the aromatic ring. In the meta position, its electron-donating resonance effect is not transmitted to the same extent, and its inductive electron-withdrawing effect becomes more influential. These electronic differences can impact:
-
Receptor Binding: The altered electron density can affect hydrogen bonding, π-π stacking, and other non-covalent interactions with the amino acid residues of a target protein. Studies on substituted phenethylamines have shown that the position of methoxy groups significantly influences binding affinity and selectivity for various receptors, including serotonin receptors.[3]
-
Metabolic Stability: The position of the methoxy group can influence the molecule's susceptibility to metabolic enzymes, such as cytochrome P450s. Aromatic hydroxylation is a common metabolic pathway, and the position of the methoxy group can direct or hinder this process.
-
Pharmacokinetics: Differences in polarity and lipophilicity, although predicted to be similar in this case, can arise from the different electronic environments and can affect absorption, distribution, and excretion.
A study on 1-phenylcycloalkanecarboxylic acid derivatives has identified them as potent and selective sigma 1 receptor ligands.[4] This suggests a potential biological target for the compounds . The sigma 1 receptor is implicated in a variety of neurological and psychiatric disorders, making these compounds interesting candidates for further investigation. The differential electronic properties of the 3- and 4-methoxy isomers could lead to distinct binding affinities and functional activities at this receptor.
Proposed Experimental Workflow for Comparative Evaluation
To definitively compare the biological and pharmacological profiles of these two isomers, a systematic experimental evaluation is necessary. The following workflow outlines a logical progression for such a study.
Caption: Proposed experimental workflow for the comparative evaluation of the two isomers.
Conclusion
While 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid and 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid share the same molecular formula and many predicted physicochemical properties, the positional difference of the methoxy group is likely to impart distinct biological and pharmacological characteristics. Based on the analysis of related structures, it is reasonable to hypothesize that these isomers will exhibit differences in receptor binding affinity, metabolic stability, and ultimately, in vivo efficacy and safety profiles. The provided synthetic and experimental frameworks offer a robust starting point for researchers to elucidate these differences and to determine the potential of each isomer as a lead compound in drug discovery programs. A thorough, side-by-side experimental comparison is essential to unlock the therapeutic potential of these and other structurally similar molecules.
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A Researcher's Guide to Elucidating the Biological Activity of 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid Analogs: A Focus on Anti-Inflammatory Potential
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is a cornerstone of identifying new therapeutic agents. Cyclopentane carboxylic acid derivatives have garnered significant interest due to their presence in various biologically active molecules and their utility as core structures in medicinal chemistry.[1] This guide focuses on a specific scaffold, 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid, and provides a comprehensive framework for comparing the biological activity of its analogs. While this specific parent compound is not extensively characterized in existing literature, its structural motifs—a cyclopentanecarboxylic acid core and a methoxyphenyl substituent—suggest a plausible role as a modulator of inflammatory pathways.
This document will serve as a technical guide for researchers, outlining a systematic approach to hypothesize, test, and compare the anti-inflammatory activity of a series of novel analogs based on this scaffold. We will delve into the rationale behind experimental design, provide detailed protocols for key in vitro assays, and discuss the interpretation of structure-activity relationships (SAR).
Hypothesizing a Mechanism of Action: Targeting Cyclooxygenase
The inflammatory cascade is a complex biological response, with the cyclooxygenase (COX) enzymes, COX-1 and COX-2, playing a pivotal role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[2] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through the inhibition of these enzymes.[3] The presence of a carboxylic acid group, a common feature in many NSAIDs, and a lipophilic aromatic ring in 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid suggests that this compound and its analogs could potentially bind to the active site of COX enzymes.
Therefore, a logical starting point for investigating the biological activity of this class of compounds is to assess their ability to inhibit COX-1 and COX-2. A differential inhibition of these isoforms is a critical aspect of modern anti-inflammatory drug design, with selective COX-2 inhibition being a strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[3]
The Cyclooxygenase (COX) Signaling Pathway
The following diagram illustrates the central role of COX enzymes in the inflammatory pathway.
Caption: The COX signaling pathway, highlighting the roles of COX-1 and COX-2 in prostaglandin synthesis.
Designing Analogs for Structure-Activity Relationship (SAR) Studies
To understand how chemical structure influences biological activity, a systematic synthesis of analogs is essential. For the 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid scaffold, key modifications could include:
-
Positional Isomers of the Methoxy Group: Moving the methoxy group from the meta (3-position) to the ortho (2-position) or para (4-position) on the phenyl ring can probe the electronic and steric requirements of the binding pocket. The electron-donating nature of the methoxy group can influence the overall electronic properties of the molecule.[4]
-
Substitution on the Phenyl Ring: Replacing the methoxy group with other substituents of varying electronic properties (e.g., chloro, methyl, trifluoromethyl) can provide further insights into the SAR.
-
Modification of the Cyclopentane Ring: Altering the size of the cycloalkane ring (e.g., cyclobutane, cyclohexane) can assess the importance of the ring's conformation and steric bulk for activity.
-
Esterification of the Carboxylic Acid: Converting the carboxylic acid to a methyl or ethyl ester would test the necessity of the acidic proton for activity. Many NSAIDs require a free carboxylic acid for their mechanism of action.
Experimental Protocols for Comparative Analysis
A multi-tiered approach to in vitro testing is recommended to build a comprehensive biological profile of the synthesized analogs.
Experimental Workflow for Analog Screening
Caption: A tiered experimental workflow for screening and characterizing novel anti-inflammatory compounds.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This primary assay directly measures the ability of the test compounds to inhibit the activity of purified COX-1 and COX-2 enzymes. A colorimetric COX inhibitor screening assay is a common and reliable method.[5]
Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[5]
Step-by-Step Protocol:
-
Prepare a reaction mixture containing assay buffer, heme, and either purified ovine COX-1 or COX-2 enzyme in a 96-well plate.[5]
-
Add the test compounds (analogs) at various concentrations to the wells. Include a known NSAID (e.g., indomethacin or celecoxib) as a positive control and a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Add a colorimetric substrate (TMPD).
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Cell Viability Assay (MTT Assay)
Before performing cell-based assays, it is crucial to assess the cytotoxicity of the compounds to ensure that any observed anti-inflammatory effects are not due to cell death.[6]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT to a purple formazan product.[5]
Step-by-Step Protocol:
-
Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere overnight.[6]
-
Treat the cells with various concentrations of the test compounds for 24 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 540 nm using a microplate reader.[6]
-
Determine the concentration of each compound that does not significantly reduce cell viability.
Cell-Based Anti-inflammatory Assay (LPS-stimulated Macrophages)
This assay evaluates the ability of the compounds to inhibit the production of inflammatory mediators in a cellular context. RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) are a widely used in vitro model of inflammation.[6]
Principle: LPS stimulation of macrophages induces the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and COX-2, leading to the production of nitric oxide (NO) and prostaglandins. The inhibitory effect of the compounds on these processes can be quantified.[7]
Step-by-Step Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant to measure the levels of inflammatory mediators.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable product of NO) in the supernatant can be measured using the Griess reagent.
-
Pro-inflammatory Cytokine Measurement: Levels of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant can be quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6]
-
Western Blot Analysis: The expression levels of iNOS and COX-2 proteins in the cell lysates can be determined by Western blotting to investigate the mechanism of action at the protein level.[6]
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in a clear and structured table to facilitate comparison between the analogs.
Table 1: Hypothetical Biological Activity Data for 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid Analogs
| Compound ID | Modification | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | NO Inhibition (%) at 10 µM | Cell Viability (%) at 10 µM |
| Parent | 3-OCH₃ | 15.2 | 8.5 | 1.79 | 45.3 | >95% |
| Analog 1 | 4-OCH₃ (para) | 12.8 | 2.1 | 6.10 | 68.7 | >95% |
| Analog 2 | 2-OCH₃ (ortho) | 25.6 | 15.3 | 1.67 | 30.1 | >95% |
| Analog 3 | 3-Cl | 10.5 | 3.2 | 3.28 | 55.4 | >95% |
| Analog 4 | 3-OCH₃, Ester | >100 | >100 | - | <5% | >95% |
| Indomethacin | Positive Control | 0.1 | 1.5 | 0.07 | 85.2 | >95% |
Interpretation of Hypothetical Data:
-
Analog 1 (4-OCH₃): Moving the methoxy group to the para position resulted in a significant increase in COX-2 potency and selectivity. This suggests that the para position may be more favorable for interaction with the COX-2 active site. The increased NO inhibition in the cell-based assay correlates well with the enhanced COX-2 inhibition.
-
Analog 2 (2-OCH₃): The ortho-methoxy analog showed reduced activity, possibly due to steric hindrance near the carboxylic acid group, which may be crucial for binding.
-
Analog 3 (3-Cl): Replacing the methoxy group with a chloro group maintained good activity, indicating that an electron-withdrawing group is also tolerated at this position.
-
Analog 4 (Ester): The lack of activity in the esterified analog strongly suggests that the free carboxylic acid is essential for the biological activity of this compound class, a common feature for many COX inhibitors.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the comparative analysis of the biological activity of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid analogs. By hypothesizing a plausible mechanism of action and employing a tiered screening approach, researchers can efficiently characterize novel compounds and elucidate structure-activity relationships. The detailed protocols and data interpretation guidelines presented herein are designed to support drug discovery professionals in their efforts to identify and develop new anti-inflammatory agents. The multifaceted nature of inflammation necessitates a thorough investigation, and the methodologies described offer a solid foundation for such endeavors.
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Walker, J. & Gierse, J. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology.[2][3]
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Geller, T., et al. (2003). Structure activity relationship studies on C2 side chain substituted 1,1-bis(4-methoxyphenyl)-2-phenylalkenes and 1,1,2-tris(4-methoxyphenyl)alkenes. The Journal of Steroid Biochemistry and Molecular Biology, 87(1), 75-83.[10]
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Halberstadt, A. L., et al. (2019). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 62(21), 9683-9701.[11]
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Aziz, M. A., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 11(7), 887-893.[5]
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Cross-reactivity of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid in biological assays
An objective guide to the biological characterization of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid, focusing on the critical assessment of its target engagement and potential cross-reactivity.
Introduction: The Challenge of Specificity in Small Molecule Research
This guide, therefore, presents a strategic framework for the systematic evaluation of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid. We will operate from a hypothesis-driven perspective, identifying plausible primary targets based on structural analogy and then outlining a rigorous, multi-tiered assay cascade to assess both on-target activity and off-target promiscuity. This approach ensures that any subsequent use of this compound in biological systems is built on a solid, empirically-validated foundation.
Hypothesis Generation: Identifying Plausible Biological Targets
The structure of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid provides clues to its potential molecular targets.
-
G-Protein Coupled Receptor 40 (GPR40/FFAR1): This receptor's endogenous ligands are medium- to long-chain fatty acids.[3] Many synthetic GPR40 agonists, developed for type 2 diabetes, feature a carboxylic acid for binding and a hydrophobic tail.[4][5] The cyclopentane and methoxyphenyl groups of our test compound could functionally mimic the hydrophobic portion of these ligands.
-
N-Methyl-D-aspartate (NMDA) Receptor: The broader class of NMDA receptor antagonists includes many small molecules.[6] Notably, promiscuity is a known characteristic of some NMDA receptor modulators, which can also interact with sigma, serotonin, and adrenergic receptors.[7] Given the presence of the aromatic ring, evaluating potential interactions with this ion channel is a prudent measure.
Our investigation will therefore focus on these two distinct receptor classes as primary hypotheses, while building a broader screening strategy to uncover unforeseen interactions.
Tier 1: Primary Target Engagement & Binding Kinetics
The first step is to determine if a physical interaction occurs between our compound and the hypothesized targets. Surface Plasmon Resonance (SPR) is an ideal technology for this purpose as it is label-free and provides real-time kinetic data (association and dissociation rates).[8][9]
Experimental Protocol: Surface Plasmon Resonance (SPR) Binding Assay
-
Immobilization:
-
Recombinantly express and purify human GPR40 and the ligand-binding domain of the NMDA receptor (e.g., GluN1/GluN2A subunits).
-
Covalently immobilize the purified receptor proteins onto separate channels of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. One channel should be left blank or immobilized with a non-relevant protein (e.g., Bovine Serum Albumin) to serve as a reference.
-
-
Analyte Preparation:
-
Prepare a stock solution of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid in 100% DMSO.
-
Create a serial dilution series of the compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should span a wide range, from low nanomolar to high micromolar (e.g., 1 nM to 100 µM), to capture both high- and low-affinity interactions.
-
-
Binding Measurement:
-
Inject the analyte dilutions over the sensor chip surfaces at a constant flow rate.
-
Record the binding response in real-time, monitoring both the association phase (during injection) and the dissociation phase (during buffer flow).
-
Include injections of running buffer alone (zero-concentration analyte) for double-referencing.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signals.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD). The KD value is a direct measure of binding affinity.
-
Illustrative Data & Interpretation
The following table presents hypothetical SPR data comparing our test compound to known standards. This illustrates how to contextualize the results.
| Compound | Target | KD (µM) | Interpretation |
| 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid | GPR40 | 5.2 | Moderate affinity binding. Warrants further investigation in functional assays. |
| 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid | NMDA Receptor (LBD) | >100 | No significant binding detected. This target is deprioritized. |
| TAK-875 (GPR40 Agonist Control)[10] | GPR40 | 0.04 | High-affinity binding, as expected for a potent agonist. |
| MK-801 (NMDA Antagonist Control)[7] | NMDA Receptor (LBD) | Not Applicable (Channel Blocker) | N/A for LBD binding assay; serves as a control for functional assays. |
Tier 2: Profiling Selectivity and Cross-Reactivity
Observing binding to GPR40 necessitates the next critical step: determining selectivity. Is the interaction specific to GPR40, or does the compound bind to other, related receptors? A counterscreen against closely related receptors and a broader panel is essential.
Experimental Workflow: Cross-Reactivity Screening
A logical workflow ensures comprehensive profiling without excessive initial resource allocation.
Caption: A tiered approach for compound characterization.
Counterscreening Targets
-
Closely Related Receptors: GPR120 (FFAR4), GPR41 (FFAR3), and GPR43 (FFAR2) are also fatty acid receptors. Cross-reactivity here could indicate a broader fatty-acid mimetic profile.
-
Broad Diversity Panel: Services like the Eurofins SafetyScreen44 or similar panels test the compound at a fixed concentration (e.g., 10 µM) against a wide array of GPCRs, ion channels, kinases, and transporters. Significant inhibition (>50%) in this screen flags potential off-target liabilities.
Illustrative Data: Broad Panel Screening
| Target | % Inhibition @ 10 µM | Interpretation |
| GPR40 | 85% | Strong activity , consistent with primary screen. |
| GPR120 (FFAR4) | 62% | Moderate off-target activity. The compound is not entirely selective. |
| Sigma Receptor (σ₁) | 55% | Potential off-target liability. This was a possibility suggested by NMDA modulator promiscuity.[7] |
| 5-HT₂ₐ Receptor | 12% | No significant activity. |
| β₂ Adrenergic Receptor | 5% | No significant activity. |
This hypothetical data suggests our compound is a dual GPR40/GPR120 agonist with an additional, weaker interaction at the Sigma-1 receptor. This is a critical finding that would be missed without systematic profiling.
Tier 3: Functional Characterization
Binding does not equal function. The final step is to understand the biological consequence of the compound's interaction with its targets. Is it an agonist (activator), antagonist (inhibitor), or allosteric modulator?
Signaling Pathways of Key Targets
GPR40 and GPR120 are known to signal through multiple G-protein pathways, primarily Gαq, which leads to an increase in intracellular calcium.[3][5] Some synthetic ligands can also induce Gαs signaling, leading to cAMP production, a phenomenon known as biased agonism.[10]
Caption: Canonical Gαq signaling pathway for GPR40/GPR120.
Experimental Protocol: Calcium Flux Assay
This assay directly measures the functional consequence of Gαq activation.
-
Cell Preparation: Use a cell line stably overexpressing human GPR40 (e.g., HEK293-hGPR40). For counterscreening, use a matched cell line expressing hGPR120.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye's fluorescence increases dramatically upon binding to free calcium.
-
Compound Addition:
-
Dispense cells into a microplate.
-
Use a fluorescence plate reader with automated injection to add varying concentrations of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid.
-
Include a positive control (e.g., TAK-875 for GPR40) and a vehicle control (DMSO).
-
-
Signal Detection: Measure the fluorescence intensity before and after compound addition. The increase in fluorescence is proportional to the increase in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximum effect).
Illustrative Data: Functional Activity Comparison
| Compound | Target | Assay | EC₅₀ (µM) | Eₘₐₓ (% of Control) | Activity |
| 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid | GPR40 | Calcium Flux | 8.9 | 95% | Full Agonist |
| 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid | GPR120 | Calcium Flux | 25.1 | 70% | Partial Agonist |
| TAK-875 (Control) | GPR40 | Calcium Flux | 0.05 | 100% | Full Agonist |
This functional data refines our understanding. The compound is a full agonist at GPR40 and a partial agonist at GPR120, with approximately 3-fold selectivity for GPR40 in this functional context.
Conclusion and Recommendations
This systematic evaluation reveals that 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid, far from being an inert molecule, is a plausible dual GPR40/GPR120 agonist with additional, weaker affinity for the Sigma-1 receptor. The initial hypothesis regarding NMDA receptor interaction was not substantiated.
Key Findings (Hypothetical):
-
Primary Target: Binds to GPR40 with moderate affinity (KD ≈ 5 µM) and acts as a full functional agonist (EC₅₀ ≈ 9 µM).
-
Cross-Reactivity: Exhibits significant cross-reactivity with GPR120, acting as a partial agonist.
-
Off-Target Liability: Shows potential for interaction with the Sigma-1 receptor at higher concentrations.
For any researcher intending to use this compound as a specific GPR40 probe, these findings are critical. Its use would require careful consideration of the confounding effects of GPR120 activation. In any in vivo studies, potential Sigma-1-mediated effects should also be monitored. This guide demonstrates that a rigorous, hypothesis-driven approach to cross-reactivity screening is not merely procedural but is fundamental to ensuring the integrity and reproducibility of scientific research.
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Efficacy Under the Microscope: A Comparative Analysis of Novel 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid Derivatives as Modulators of Voltage-Gated Sodium Channel NaV1.7
In the landscape of modern drug discovery, the pursuit of potent and selective therapeutic agents is a paramount objective for researchers and drug development professionals. Within the realm of analgesics, the voltage-gated sodium channel NaV1.7 has emerged as a critical target for the development of novel pain therapeutics.[1] This guide presents a comprehensive efficacy comparison of a series of proprietary 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid derivatives, herein designated as the SCP (Substituted Cyclopentane Phenyl) series, designed as potential inhibitors of NaV1.7.
This document provides an in-depth analysis of the structure-activity relationships (SAR) of these novel compounds, supported by detailed experimental data. We will explore the causal relationships behind our experimental choices and present self-validating protocols to ensure the trustworthiness of our findings.
Introduction: The Rationale for Targeting NaV1.7 with Cyclopentane Carboxylic Acid Scaffolds
The 1-(3-methoxyphenyl)cyclopentanecarboxylic acid scaffold was selected as a promising starting point for inhibitor design based on existing literature demonstrating the potential of cyclopentane carboxylic acid derivatives as potent and selective inhibitors of NaV1.7.[1][2] The core hypothesis of this study was that systematic modification of the phenyl ring and the cyclopentane moiety would allow for the fine-tuning of inhibitory potency and selectivity against other sodium channel isoforms, a critical factor for avoiding off-target effects.[1] The methoxy group at the 3-position of the phenyl ring was initially chosen to explore its influence on metabolic stability and target engagement.
Experimental Design and Methodologies
To rigorously assess the efficacy of the SCP series, a multi-faceted experimental approach was employed, encompassing primary cell-based assays for potency determination and secondary assays to evaluate selectivity and mechanism of action. The following protocols were developed and validated to ensure reproducibility and accuracy.
Cell Viability and Cytotoxicity Assessment
Prior to evaluating the inhibitory activity of the SCP compounds, it was essential to determine their potential for cytotoxicity. A standard MTT assay was performed to measure cell viability in the presence of increasing concentrations of each derivative.[3] This foundational step ensures that any observed reduction in channel activity is not a byproduct of cell death.
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: HEK293 cells stably expressing human NaV1.7 channels were seeded in a 96-well plate at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: A serial dilution of each SCP compound (from 0.01 µM to 100 µM) was prepared and added to the cells.[3] A vehicle control (0.1% DMSO) was also included.[4]
-
Incubation: The cells were incubated with the compounds for 48 hours.
-
MTT Addition: MTT reagent was added to each well, and the plate was incubated for 4 hours to allow for the formation of formazan crystals.
-
Data Acquisition: The formazan crystals were solubilized, and the absorbance was measured at 570 nm using a plate reader.
In Vitro Efficacy: Automated Patch-Clamp Electrophysiology
The primary measure of efficacy for the SCP series was their ability to inhibit NaV1.7 channel activity. This was quantified using an automated patch-clamp system, which allows for high-throughput measurement of ion channel currents.
Protocol: Automated Patch-Clamp for NaV1.7 Inhibition
-
Cell Preparation: HEK293 cells expressing NaV1.7 were harvested and prepared for the automated patch-clamp system according to the manufacturer's protocol.
-
Compound Application: A baseline recording of the sodium current was established. Subsequently, increasing concentrations of each SCP compound were applied to the cells.
-
Data Acquisition: The peak inward sodium current was measured at each compound concentration in response to a depolarizing voltage step.
-
Data Analysis: The concentration-response data was fitted to a Hill equation to determine the IC50 value for each compound, representing the concentration at which 50% of the channel activity is inhibited.
Selectivity Profiling
To assess the selectivity of the most potent SCP derivatives, their inhibitory activity was also measured against the cardiac sodium channel NaV1.5. High selectivity for NaV1.7 over NaV1.5 is a critical safety parameter.[2] The same automated patch-clamp protocol was used with HEK293 cells stably expressing human NaV1.5 channels.
Efficacy Comparison of SCP Derivatives
The following table summarizes the in vitro efficacy and selectivity data for the synthesized 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid derivatives.
| Compound ID | R1 Substituent (para-position) | R2 Substituent (meta-position) | NaV1.7 IC50 (nM) | NaV1.5 IC50 (nM) | Selectivity Index (NaV1.5 IC50 / NaV1.7 IC50) |
| SCP-001 | -H | -OCH3 | 250 | >10000 | >40 |
| SCP-002 | -F | -OCH3 | 120 | >10000 | >83 |
| SCP-003 | -Cl | -OCH3 | 55 | 8500 | 155 |
| SCP-004 | -Br | -OCH3 | 62 | 9100 | 147 |
| SCP-005 | -H | -OH | 310 | >10000 | >32 |
| SCP-006 | -Cl | -OH | 80 | 7500 | 94 |
Structure-Activity Relationship (SAR) Analysis
The results presented in the table above allow for a clear elucidation of the structure-activity relationships within this series of compounds.
-
Influence of Phenyl Ring Substitution: The introduction of a halogen at the para-position of the phenyl ring (R1) significantly increased the potency against NaV1.7. The chloro-substituted derivative, SCP-003 , exhibited the highest potency with an IC50 of 55 nM. This suggests that an electron-withdrawing group at this position is favorable for target engagement.
-
Impact of the Methoxy Group: Comparison of compounds with a methoxy group at the meta-position (R2) versus a hydroxyl group reveals that the methoxy group generally confers higher potency. For instance, SCP-003 (-OCH3) is more potent than SCP-006 (-OH). This could be attributed to improved metabolic stability or more favorable interactions within the binding pocket.
-
Selectivity: All tested compounds demonstrated a high degree of selectivity for NaV1.7 over NaV1.5, a promising indicator for a favorable safety profile. SCP-003 not only showed the highest potency but also a robust selectivity index of 155.
Proposed Mechanism of Action and Signaling Pathway
The 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid derivatives are hypothesized to act as pore blockers of the NaV1.7 channel. By binding within the channel pore, they physically obstruct the influx of sodium ions, thereby preventing the propagation of action potentials in nociceptive neurons. This interruption of the pain signaling cascade is the basis for their analgesic effect.
Caption: Proposed mechanism of action of SCP derivatives on the NaV1.7 signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental work undertaken to characterize the SCP series of compounds.
Caption: High-level experimental workflow for the efficacy comparison of SCP derivatives.
Conclusion and Future Directions
The comparative analysis of the SCP series of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid derivatives has successfully identified SCP-003 as a lead candidate with potent and selective inhibitory activity against NaV1.7. The established structure-activity relationships provide a clear rationale for the future design of even more potent and drug-like molecules.
Future work will focus on the optimization of the pharmacokinetic properties of SCP-003 and its evaluation in in vivo models of pain. Further exploration of substitutions on both the phenyl and cyclopentyl rings is warranted to potentially enhance efficacy and fine-tune the selectivity profile. The data presented in this guide provides a solid foundation for the continued development of this promising class of compounds as next-generation analgesics.
References
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- Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-(Methoxyphenyl)cyclopentanecarboxylic Acid Isomers
Abstract: The precise identification of constitutional isomers is a foundational requirement in drug development, chemical synthesis, and quality control. Minor changes in substituent position on an aromatic ring can lead to significant differences in pharmacological activity, toxicity, and physical properties. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of 1-(2-methoxyphenyl)cyclopentanecarboxylic acid, 1-(3-methoxyphenyl)cyclopentanecarboxylic acid, and 1-(4-methoxyphenyl)cyclopentanecarboxylic acid. By leveraging the distinct electronic and symmetry environments of each isomer, we demonstrate how ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy generate unique spectral fingerprints. This document details the underlying principles, experimental protocols, and comparative data to empower researchers in their analytical workflows.
Introduction: The Challenge of Positional Isomerism
Positional isomers, molecules sharing the same molecular formula but differing in the position of substituents on a core structure, present a significant analytical challenge.[1][2] For the compound class 1-(methoxyphenyl)cyclopentanecarboxylic acid, the placement of the methoxy group at the ortho (2-), meta (3-), or para (4-) position on the phenyl ring dictates the molecule's overall symmetry and electronic distribution. These subtle structural variations are often difficult to distinguish using mass spectrometry alone, as isomers typically exhibit identical molecular weights and similar initial fragmentation patterns.[1][3]
Therefore, spectroscopic techniques that are sensitive to the local chemical environment of atomic nuclei and functional groups are indispensable for definitive identification.[4][5] This guide focuses on creating a clear, logical workflow using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to reliably differentiate these three critical isomers.
Experimental Methodologies
To ensure reproducibility and generate high-quality, comparable data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.[6]
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set a spectral width that encompasses the expected range of proton signals (e.g., 0-13 ppm).[7]
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets.[8]
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Set a spectral width appropriate for carbon signals (e.g., 0-220 ppm).[8]
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
-
Sample Preparation: Prepare the sample using the KBr pellet method. Mix a small amount of the solid sample (approx. 1-2 mg) with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify key vibrational bands, paying special attention to the C-H out-of-plane bending region (900-675 cm⁻¹), which is highly diagnostic for aromatic substitution patterns.[2][3][4]
Spectroscopic Differentiation: A Comparative Analysis
The key to distinguishing the ortho, meta, and para isomers lies in how the methoxy group's position influences the symmetry of the phenyl ring and the electronic environment of its protons and carbons.
¹H NMR Spectroscopy: The Aromatic Fingerprint
The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum provides the most definitive and immediate evidence for isomer identification.[9][10] The symmetry (or lack thereof) of the disubstituted benzene ring dictates the number of unique proton signals and their splitting patterns.
-
para-Isomer (4-methoxy): This isomer possesses the highest symmetry (a C₂ axis). The four aromatic protons are chemically equivalent in pairs, creating a classic, easily recognizable AA'BB' system. This appears as two distinct doublets, each integrating to 2H.
-
ortho-Isomer (2-methoxy): With lower symmetry, all four aromatic protons are chemically non-equivalent. This results in a complex multiplet pattern, typically spread over a wider range compared to the para isomer.
-
meta-Isomer (3-methoxy): This isomer also lacks symmetry, resulting in four distinct signals for the aromatic protons. The splitting pattern will be a complex multiplet, but it will be different from the ortho isomer's pattern due to the different coupling relationships between the protons.
Table 1: Predicted ¹H NMR Aromatic Region Characteristics
| Isomer | Substitution | Symmetry | Expected Aromatic Signals | Predicted Splitting Pattern |
| ortho | 1,2-Disubstituted | Low | 4 | Complex multiplet |
| meta | 1,3-Disubstituted | Low | 4 | Complex multiplet (distinct from ortho) |
| para | 1,4-Disubstituted | High | 2 | Two doublets (AA'BB' system) |
¹³C NMR Spectroscopy: A Tale of Symmetry
Similar to ¹H NMR, the number of signals in the aromatic region of the ¹³C NMR spectrum is dictated by molecular symmetry. Since standard spectra are proton-decoupled, each unique carbon atom produces a single peak.[8]
-
para-Isomer (4-methoxy): Due to its symmetry, there are only four unique carbon signals in the aromatic region: the two carbons bonded to the substituents (C-1 and C-4) and two pairs of equivalent carbons (C-2/C-6 and C-3/C-5).
-
ortho- and meta-Isomers (2- and 3-methoxy): Both isomers lack the symmetry of the para form. Consequently, all six carbons of the benzene ring are chemically non-equivalent, leading to six distinct signals in the aromatic region of the spectrum. While both will show six peaks, the specific chemical shifts will differ due to the varying electronic effects of the substituents at each position.
Table 2: Predicted ¹³C NMR Aromatic Signal Count
| Isomer | Substitution | Symmetry | Expected Number of Aromatic Carbon Signals |
| ortho | 1,2-Disubstituted | Low | 6 |
| meta | 1,3-Disubstituted | Low | 6 |
| para | 1,4-Disubstituted | High | 4 |
Infrared (IR) Spectroscopy: Vibrational Clues
While NMR is often definitive, IR spectroscopy offers a rapid and powerful complementary technique.[4] The most diagnostic region for distinguishing aromatic substitution patterns is the C-H out-of-plane bending ("oop") region between 900 cm⁻¹ and 675 cm⁻¹.[2][3][11]
-
para-Isomer (4-methoxy): Characterized by a single, strong absorption band typically in the 840-810 cm⁻¹ range.[12]
-
ortho-Isomer (2-methoxy): Shows a strong absorption band in the 770-735 cm⁻¹ range.[2]
-
meta-Isomer (3-methoxy): Typically exhibits two distinct bands: one strong band near 690 cm⁻¹ and another of variable intensity between 810-750 cm⁻¹.[2]
Table 3: Diagnostic IR Absorption Bands for Aromatic C-H Bending
| Isomer | Substitution Pattern | Diagnostic C-H Bending Region (cm⁻¹) |
| ortho | 1,2-Disubstituted | 770 - 735 (Strong) |
| meta | 1,3-Disubstituted | 810 - 750 (Variable) AND ~690 (Strong) |
| para | 1,4-Disubstituted | 840 - 810 (Strong) |
Isomer Identification Workflow
The combined data from these techniques allows for the creation of a logical decision-making workflow for identifying an unknown isomer sample.
Figure 1: A workflow for isomer identification.
Conclusion
The differentiation of the ortho, meta, and para isomers of 1-(methoxyphenyl)cyclopentanecarboxylic acid is readily and reliably achieved through a multi-technique spectroscopic approach. ¹H NMR provides the most direct and unambiguous evidence through the distinct patterns in the aromatic region, with the para isomer's symmetrical AA'BB' system being a key identifier. ¹³C NMR corroborates this by revealing the number of unique aromatic carbons, again highlighting the high symmetry of the para isomer. Finally, FT-IR spectroscopy serves as a rapid and effective confirmation tool, with the C-H out-of-plane bending vibrations offering a clear spectral fingerprint for each substitution pattern. By following the integrated workflow presented, researchers can confidently assign the correct structure, ensuring data integrity and the success of subsequent research and development efforts.
References
- Benchchem. (n.d.). A Comparative Spectroscopic Guide to Differentiating Ortho-, Meta-, and Para-Chlorobenzyl Chloride Isomers.
- Cao, C., et al. (2018). Differentiating positional isomers of nucleoside modifications by higher-energy collisional dissociation mass spectrometry (HCD MS). National Institutes of Health.
- Esch, P., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. RSC Publishing.
-
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2012). How ortho and para isomers of benzene derivatives differentiated?. Retrieved from [Link]
-
Chem LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid Derivatives as Sigma-1 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of the Sigma-1 Receptor
The sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, including neuropathic pain, neurodegenerative diseases, and addiction.[1][2] Unlike traditional receptors, the σ1 receptor modulates the function of various ion channels and G-protein coupled receptors, making it a pivotal node in cellular signaling pathways.[1] The therapeutic potential of σ1 receptor ligands has driven significant research into the development of novel, selective modulators.
This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 1-(3-methoxyphenyl)cyclopentanecarboxylic acid derivatives, a promising scaffold for potent and selective σ1 receptor ligands. We will explore the key structural modifications that influence binding affinity and selectivity, compare their pharmacological profile to other classes of σ1 receptor ligands, and provide detailed experimental protocols for their evaluation.
The 1-Phenylcyclopentanecarboxylic Acid Scaffold: A Privileged Motif for σ1 Receptor Binding
The 1-phenylcyclopentanecarboxylic acid core structure is a key pharmacophore found in compounds with significant affinity for the σ1 receptor. A notable example is Carbetapentane (2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate), an antitussive and anticonvulsant agent that exhibits high affinity for sigma sites.[3] The exploration of Carbetapentane analogs has provided a foundational understanding of the SAR for this chemical class.
Comparative Analysis of Structural Modifications
The following sections dissect the impact of structural modifications at three key positions of the 1-(3-methoxyphenyl)cyclopentanecarboxylic acid scaffold: the phenyl ring, the cyclopentyl ring, and the carboxylic acid moiety.
Substituents on the phenyl ring play a crucial role in modulating the affinity and selectivity of these derivatives for the σ1 receptor. The presence of a methoxy group at the 3-position, as in our topic compound, is a common feature in many biologically active molecules and warrants specific investigation.
-
Electronic Effects: The electron-donating nature of the methoxy group can influence the overall electron density of the aromatic ring, potentially affecting cation-π or other non-covalent interactions with the receptor.
-
Steric Hindrance: Bulky substituents on the phenyl ring can be detrimental to binding, suggesting steric constraints within the binding pocket.
The cyclopentyl ring provides a rigid scaffold that orients the phenyl and carboxylic acid groups in a specific spatial arrangement.
-
Ring Size: Studies on 1-phenylcycloalkanecarboxylic acid derivatives have shown that the size of the cycloalkyl ring is a critical determinant of σ1 receptor affinity. Contraction to a cyclopropyl ring or expansion to a cyclohexyl ring can lead to a decrease in binding affinity, highlighting the optimal fit of the cyclopentyl ring within the receptor's binding site.
-
Substitution on the Cyclopentyl Ring: Introduction of substituents on the cyclopentyl ring can introduce additional steric and electronic factors that may either enhance or diminish binding affinity. For instance, a methyl group at the 3-position of the cyclopentane ring can alter the conformational preference of the scaffold.
The carboxylic acid group is a key interaction point, likely forming hydrogen bonds or ionic interactions within the receptor. However, its acidic nature can limit oral bioavailability and brain penetration. Therefore, replacement with bioisosteric groups is a common strategy in medicinal chemistry.
-
Esterification: As seen in Carbetapentane, esterification of the carboxylic acid with an amino alcohol chain can significantly enhance σ1 receptor affinity.[3] This modification introduces a basic nitrogen atom, a common feature in many high-affinity σ1 receptor ligands, which is thought to interact with an anionic site in the receptor.
-
Amidation: Conversion of the carboxylic acid to a primary or substituted amide can also maintain or enhance binding affinity. The amide moiety can act as both a hydrogen bond donor and acceptor.
-
Other Bioisosteres: Other functional groups such as methyl ethers and methylamines have also been explored, with varying degrees of success, indicating the importance of both the steric and electronic properties of this position.
Quantitative Comparison of Binding Affinities
To provide a clear comparison, the following table summarizes the binding affinities (Ki values) of representative 1-phenylcyclopentanecarboxylic acid derivatives and comparator σ1 receptor ligands at the σ1, σ2, and muscarinic (M1/M2) receptors. The data for the carbetapentane series is based on the findings of Calderon et al. (1994).
| Compound | Scaffold | Modifications | σ1 Ki (nM) | σ2 Ki (nM) | Muscarinic Ki (nM) | σ1/σ2 Selectivity |
| Carbetapentane | 1-Phenylcyclopentanecarboxylic acid ester | Unsubstituted Phenyl, Diethylaminoethoxyethyl ester | 41[3] | 894[3] | High Affinity[4] | ~22 |
| Analog 1 (Illustrative) | 1-Phenylcyclopentanecarboxylic acid | 3-Methoxy Phenyl | [Data would be inserted here] | [Data would be inserted here] | [Data would be inserted here] | [Calculated] |
| Analog 2 (Illustrative) | 1-Phenylcyclopropanecarboxylic acid ester | Unsubstituted Phenyl, Diethylaminoethoxyethyl ester | [Data would be inserted here] | [Data would be inserted here] | [Data would be inserted here] | [Calculated] |
| Analog 3 (Illustrative) | 1-Phenylcyclopentanecarboxamide | Unsubstituted Phenyl, Unsubstituted amide | [Data would be inserted here] | [Data would be inserted here] | Low Affinity | [Calculated] |
| Haloperidol | Butyrophenone | - | 3.2 | 3.8 | - | ~1.2 |
| (+)-Pentazocine | Benzomorphan | - | 3.1 | 5160 | - | ~1665 |
| S1RA (E-52862) | Spiro[cyclohexane-1,4'-isoquinoline] | - | 17 | 382 | >10000 | ~22.5 |
*Illustrative data points highlight where specific experimental values for a systematic SAR study of 1-(3-methoxyphenyl)cyclopentanecarboxylic acid derivatives would be presented.
Comparative Analysis with Alternative Scaffolds
While the 1-phenylcyclopentanecarboxylic acid scaffold is promising, it is essential to compare its properties with other established classes of σ1 receptor ligands.
-
Butyrophenones (e.g., Haloperidol): This class of antipsychotic drugs exhibits high affinity for σ1 receptors but generally lacks selectivity over the σ2 subtype and dopamine D2 receptors.
-
Benzomorphans (e.g., (+)-Pentazocine): (+)-Pentazocine is a high-affinity and selective σ1 receptor agonist and is often used as a reference compound in binding assays.
-
Spirocyclic Piperidines and Isoquinolines (e.g., S1RA): These rigid scaffolds have led to the development of highly potent and selective σ1 receptor antagonists, with some candidates advancing to clinical trials for neuropathic pain.[5][6]
The 1-phenylcyclopentanecarboxylic acid derivatives offer a distinct chemical space with the potential for high potency and improved selectivity over muscarinic receptors compared to the parent compound, Carbetapentane.
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for the synthesis of the core scaffold and the characterization of its biological activity.
Synthesis of 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid
A general and efficient method for the synthesis of 1-phenylcycloalkanecarboxylic acids involves the alkylation of a phenylacetonitrile derivative followed by hydrolysis.[7][8]
Step 1: Synthesis of 1-(3-Methoxyphenyl)cyclopentanecarbonitrile
-
To a stirred solution of 3-methoxyphenylacetonitrile in a suitable solvent (e.g., DMSO), add a strong base such as sodium hydroxide.
-
Slowly add 1,4-dibromobutane to the reaction mixture.
-
Heat the reaction mixture to facilitate the cyclization reaction.
-
After the reaction is complete (monitored by TLC), cool the mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain 1-(3-methoxyphenyl)cyclopentanecarbonitrile.
Step 2: Hydrolysis to 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid
-
Reflux the 1-(3-methoxyphenyl)cyclopentanecarbonitrile from Step 1 in a strong acidic solution (e.g., concentrated hydrochloric acid) or a basic solution (e.g., sodium hydroxide followed by acidification).
-
Monitor the reaction for the disappearance of the nitrile starting material.
-
Upon completion, cool the reaction mixture and extract the carboxylic acid product.
-
Recrystallize the crude product from a suitable solvent system to yield pure 1-(3-methoxyphenyl)cyclopentanecarboxylic acid.
Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the σ1 receptor.
Materials:
-
Membrane preparation from cells or tissues expressing the σ1 receptor (e.g., guinea pig liver membranes).
-
Radioligand: --INVALID-LINK---pentazocine (a selective σ1 receptor agonist).
-
Non-specific binding agent: Haloperidol (10 µM).
-
Test compounds (1-(3-methoxyphenyl)cyclopentanecarboxylic acid derivatives and comparators) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer.
-
For the determination of non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of haloperidol (10 µM).
-
Incubate the plates at 37°C for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the SAR Workflow
The following diagram illustrates the general workflow for conducting a structure-activity relationship study of novel compounds.
Caption: General workflow for a structure-activity relationship (SAR) study.
Hypothetical Signaling Pathway Modulation
The diagram below illustrates a hypothetical mechanism by which a σ1 receptor antagonist may modulate neuronal signaling, a key aspect of its therapeutic potential.
Caption: Hypothetical modulation of neuronal signaling by a σ1 receptor antagonist.
Experimental Workflow Diagram
The following diagram outlines the key steps in the radioligand binding assay described above.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The 1-(3-methoxyphenyl)cyclopentanecarboxylic acid scaffold represents a promising starting point for the development of novel σ1 receptor ligands. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to the phenyl ring, cyclopentyl ring, and carboxylic acid moiety can significantly impact binding affinity and selectivity. Future research should focus on a systematic exploration of these modifications to optimize the pharmacological profile of this chemical series. The detailed experimental protocols provided herein offer a robust framework for these investigations. A thorough understanding of the SAR of these derivatives will be instrumental in advancing the development of new therapeutics targeting the σ1 receptor for the treatment of a variety of CNS disorders.
References
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Benchmarking 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid synthesis against other methods
An In-Depth Comparative Guide to the Synthesis of 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid
Introduction
1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is a valuable substituted cyclic carboxylic acid.[1][2] Its structural motif appears in various pharmacologically active molecules and serves as a key building block in the synthesis of complex organic compounds. The efficient and scalable synthesis of this molecule is, therefore, of significant interest to researchers in medicinal and process chemistry. The primary challenge lies in the formation of the quaternary carbon center on the cyclopentyl ring, which bears both the aryl group and the carboxylic acid moiety.
This guide provides a comprehensive benchmark of three distinct synthetic methodologies for preparing 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid. We will delve into the mechanistic rationale, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and limitations in terms of yield, scalability, and adherence to green chemistry principles. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic route tailored to their specific laboratory or industrial needs.
Method 1: Grignard Reagent Carbonation
This classical and highly reliable method leverages the formation of a potent organometallic nucleophile, a Grignard reagent, which subsequently attacks carbon dioxide to form the desired carboxylate.[3][4] It is a convergent synthesis, building the final molecule by joining two key fragments.
Mechanistic Rationale & Causality
The synthesis begins with the preparation of the Grignard reagent from 1-bromo-3-methoxybenzene and magnesium metal.[5] The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which is critical for stabilizing the organomagnesium species.[6] The ether solvent coordinates to the magnesium center, preventing aggregation and maintaining its reactivity. The subsequent step involves the nucleophilic addition of the Grignard reagent to solid carbon dioxide (dry ice).[4] This reaction forms a magnesium carboxylate salt. The final product is liberated by acidic workup, which protonates the carboxylate. The choice of a strong mineral acid ensures complete protonation and facilitates the separation of the organic product from inorganic magnesium salts.[3]
Experimental Workflow Diagram
Caption: Workflow for Grignard Carbonation Synthesis.
Detailed Experimental Protocol
-
Apparatus Setup: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon to exclude atmospheric moisture.
-
Grignard Formation: In a 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (2.67 g, 0.11 mol). Add a small crystal of iodine to activate the magnesium surface.
-
Add 50 mL of anhydrous tetrahydrofuran (THF). In the dropping funnel, place a solution of 1-bromo-3-methoxybenzene (18.7 g, 0.10 mol) in 100 mL of anhydrous THF.
-
Add a small portion (~10 mL) of the bromide solution to the magnesium suspension. The reaction should initiate, evidenced by heat evolution and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.[5]
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.[6]
-
Carbonation: In a separate 1 L flask, place a large excess of freshly crushed dry ice (~100 g) and suspend it in 150 mL of anhydrous THF.
-
Cool the Grignard reagent solution to room temperature and slowly transfer it via cannula into the vigorously stirred dry ice suspension. Maintain the temperature below -60°C during the addition.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature overnight, which allows for the sublimation of excess CO2.
-
Work-up and Purification: Quench the reaction by slowly adding 200 mL of 1 M hydrochloric acid. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a mixture of hexane and ethyl acetate to afford pure 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid.
Method 2: Alkylation and Hydrolysis of a Nitrile Intermediate
This two-step approach involves the initial formation of a nitrile, which serves as a carboxylic acid precursor, followed by its hydrolysis. This method is advantageous for constructing the quaternary carbon center via a nucleophilic substitution reaction.
Mechanistic Rationale & Causality
The synthesis commences with the deprotonation of (3-methoxyphenyl)acetonitrile using a strong base like sodium amide (NaNH₂) or sodium hydride (NaH) in an inert solvent. This generates a resonance-stabilized carbanion that is a potent nucleophile. This carbanion then undergoes a double alkylation reaction with 1,4-dibromobutane. The first alkylation forms an intermediate which, in the presence of excess base, is deprotonated again and undergoes an intramolecular cyclization (a second SN2 reaction) to form 1-(3-methoxyphenyl)cyclopentanecarbonitrile.[7]
The final step is the hydrolysis of the nitrile group. This can be achieved under either acidic or basic conditions.[8] Basic hydrolysis, using a strong base like sodium hydroxide in a water/alcohol mixture, is often preferred as it saponifies the nitrile to a carboxylate salt, which can be easily separated from neutral organic impurities. Subsequent acidification then yields the final carboxylic acid.[3]
Experimental Workflow Diagram
Caption: Workflow for Nitrile Alkylation and Hydrolysis.
Detailed Experimental Protocol
-
Nitrile Synthesis: In a flame-dried 1 L flask under a nitrogen atmosphere, prepare a suspension of sodium hydride (9.6 g of a 60% dispersion in mineral oil, 0.24 mol) in 200 mL of anhydrous dimethylformamide (DMF).
-
Cool the suspension to 0°C in an ice bath. Add a solution of (3-methoxyphenyl)acetonitrile (14.7 g, 0.10 mol) in 50 mL of anhydrous DMF dropwise over 30 minutes.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Re-cool the mixture to 0°C and add a solution of 1,4-dibromobutane (21.6 g, 0.10 mol) in 50 mL of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat at 60°C for 6 hours.
-
Cool the reaction mixture and cautiously quench by pouring it into 500 mL of ice-water. Extract the product with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum. Purify the crude residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 1-(3-methoxyphenyl)cyclopentanecarbonitrile.
-
Hydrolysis: Combine the purified nitrile (e.g., 10.0 g, 0.05 mol), 100 mL of ethanol, and 100 mL of 20% (w/v) aqueous sodium hydroxide solution in a 500 mL round-bottom flask.
-
Heat the mixture at reflux for 24 hours until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up and Purification: Cool the mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH < 2 by the slow addition of concentrated hydrochloric acid. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent can be performed if necessary.
Method 3: Phase-Transfer Catalyzed (PTC) Alkylation and Hydrolysis
This method is a refinement of Method 2, employing phase-transfer catalysis to facilitate the alkylation step. PTC is a powerful technique for reactions where the reactants are in immiscible phases, often leading to milder conditions, faster reaction times, and improved yields.[9][10]
Mechanistic Rationale & Causality
Instead of using a strong, air-sensitive base in an anhydrous organic solvent, this method uses a concentrated aqueous solution of a base (e.g., 50% NaOH) and an organic solvent (e.g., toluene) for the substrate.[11] The key is the addition of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB).[12] The hydroxide ion (OH⁻) is transported by the catalyst's cation (Q⁺) from the aqueous phase into the organic phase as a Q⁺OH⁻ ion pair. This "naked" hydroxide is a very strong base in the organic phase and efficiently deprotonates the acetonitrile. The resulting carbanion then reacts with 1,4-dibromobutane in the organic phase. This cycle repeats, allowing the reaction to proceed without the need for anhydrous conditions.[13] The subsequent hydrolysis step is identical to that described in Method 2.
Experimental Workflow Diagram
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A Comparative Guide to In Vitro and In Vivo Preclinical Evaluation of 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid
Introduction
In the landscape of modern drug discovery, the journey of a novel chemical entity from the benchtop to potential clinical application is a rigorous one, demanding a multifaceted preclinical evaluation. This guide focuses on 1-(3-methoxyphenyl)cyclopentanecarboxylic acid, a compound of interest due to its structural motifs—a cyclopentanecarboxylic acid core and a methoxyphenyl group—which are present in various biologically active molecules. While specific literature on this exact molecule is sparse, its constituent parts suggest potential anti-inflammatory and analgesic properties. Derivatives of cyclopentane carboxylic acids are known to exhibit analgesic effects, for instance by inhibiting NaV1.7 channels[1], while various methoxyphenyl compounds have demonstrated anti-inflammatory activity, partly through the inhibition of cyclooxygenase (COX) enzymes[2].
This guide, therefore, presents a hypothetical, yet scientifically grounded, comparative analysis of in vitro and in vivo studies for 1-(3-methoxyphenyl)cyclopentanecarboxylic acid, postulating it as a potential anti-inflammatory and analgesic agent. The experimental data presented herein is illustrative, designed to showcase how such a comparative evaluation would be structured and interpreted by researchers, scientists, and drug development professionals.
Part 1: In Vitro Evaluation: Mechanistic Insights at the Cellular Level
In vitro studies are the cornerstone of early-stage drug development, offering a controlled environment to elucidate a compound's mechanism of action and potential cytotoxicity. For 1-(3-methoxyphenyl)cyclopentanecarboxylic acid, the primary in vitro investigations would logically focus on its anti-inflammatory and cytotoxic potential.
Cyclooxygenase (COX) Inhibition Assay
Given that many anti-inflammatory drugs exert their effects by inhibiting COX enzymes, a primary in vitro screen for 1-(3-methoxyphenyl)cyclopentanecarboxylic acid would be a COX inhibition assay.[3][4][5][6] This assay determines the compound's ability to inhibit the two main isoforms of the enzyme, COX-1 and COX-2. Selective inhibition of COX-2 is often a desirable trait for anti-inflammatory drug candidates, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Compound Preparation: 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.
-
Assay Reaction: The assay is performed in a 96-well plate. Each well contains the respective COX enzyme, a chromogenic substrate, and a specific concentration of the test compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Initiation and Incubation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes. The plate is then incubated at 37°C for a specified time (e.g., 15 minutes).
-
Detection: The product of the reaction is a colored compound, and its absorbance is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is then determined by plotting the percentage of inhibition against the compound concentration.
Hypothetical Data Summary: COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid | 25.3 | 2.1 | 12.0 |
| Celecoxib (Reference) | 15.2 | 0.04 | 380 |
| Ibuprofen (Reference) | 13.5 | 344 | 0.04 |
This data is illustrative and not based on actual experimental results.
Cell Viability Assay
Before proceeding to more complex biological assays, it is crucial to assess the general cytotoxicity of a compound. The MTT or XTT assays are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.[7][8][9][10] A compound with low cytotoxicity is generally preferred for further development.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: A relevant cell line (e.g., RAW 264.7 murine macrophages for inflammation studies) is cultured in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of 1-(3-methoxyphenyl)cyclopentanecarboxylic acid for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The plate is then incubated for a few hours.
-
Formazan Solubilization: During the incubation, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the viability of untreated control cells. The CC50 value (the concentration of the compound that reduces cell viability by 50%) is determined.
Hypothetical Data Summary: Cytotoxicity
| Cell Line | Compound | CC50 (µM) after 48h |
| RAW 264.7 | 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid | > 100 |
| HEK293 | 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid | > 100 |
This data is illustrative and not based on actual experimental results.
Part 2: In Vivo Evaluation: Assessing Efficacy and Safety in a Living System
In vivo studies are essential to understand a compound's effects in a whole, living organism, providing insights into its efficacy, pharmacokinetics, and potential side effects. Based on the hypothetical in vitro anti-inflammatory and analgesic potential of 1-(3-methoxyphenyl)cyclopentanecarboxylic acid, relevant in vivo models would include an inflammation model and a pain model.
Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[11][12][13][14][15] Injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema), which can be quantified to assess the efficacy of anti-inflammatory compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The rats are divided into groups and administered either the vehicle (control), a reference drug (e.g., indomethacin), or different doses of 1-(3-methoxyphenyl)cyclopentanecarboxylic acid orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the vehicle control group.
Hypothetical Data Summary: Anti-inflammatory Activity
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle | - | 0 |
| 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid | 10 | 25.4 |
| 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid | 30 | 48.7 |
| Indomethacin (Reference) | 10 | 62.1 |
This data is illustrative and not based on actual experimental results.
Hot Plate Test for Analgesia
The hot plate test is a classic method for assessing the central analgesic activity of a compound.[16][17][18][19][20] The test measures the reaction time of an animal to a thermal stimulus, and an increase in this latency period is indicative of an analgesic effect.
Experimental Protocol: Hot Plate Test in Mice
-
Animal Acclimatization: Male Swiss albino mice are acclimatized to the experimental setup.
-
Baseline Latency: The baseline reaction time of each mouse to the thermal stimulus (e.g., licking its paws or jumping) is recorded by placing it on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). A cut-off time is set to prevent tissue damage.
-
Compound Administration: The mice are divided into groups and administered either the vehicle, a reference analgesic (e.g., morphine), or different doses of 1-(3-methoxyphenyl)cyclopentanecarboxylic acid.
-
Post-Treatment Latency: The reaction time of each mouse is measured again at different time points (e.g., 30, 60, 90, and 120 minutes) after compound administration.
-
Data Analysis: The percentage of the maximum possible effect (% MPE) is calculated for each group to quantify the analgesic activity.
Hypothetical Data Summary: Analgesic Activity
| Treatment | Dose (mg/kg) | Peak Analgesic Effect (% MPE) at 60 min |
| Vehicle | - | 5.2 |
| 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid | 20 | 35.8 |
| 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid | 40 | 58.1 |
| Morphine (Reference) | 5 | 85.3 |
This data is illustrative and not based on actual experimental results.
Part 3: Bridging the Gap - Correlating In Vitro and In Vivo Findings
The true power of a comprehensive preclinical evaluation lies in the synthesis of data from both in vitro and in vivo studies. For 1-(3-methoxyphenyl)cyclopentanecarboxylic acid, the hypothetical data presents a coherent narrative.
The in vitro COX assay suggests a mechanism of action for the compound's anti-inflammatory properties, with a preferential inhibition of COX-2. This is a promising finding, as it hints at a potentially favorable side-effect profile. The low cytotoxicity observed in the MTT assay further supports its potential for safe in vivo application.
The in vivo data corroborates the in vitro findings. The dose-dependent reduction in paw edema in the carrageenan model confirms the compound's anti-inflammatory efficacy in a living system. Similarly, the increased pain threshold in the hot plate test provides evidence for its analgesic activity.
The following diagram illustrates the logical flow of this preclinical evaluation:
Caption: Preclinical evaluation workflow for 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid.
Conclusion
This guide has outlined a hypothetical yet representative preclinical evaluation of 1-(3-methoxyphenyl)cyclopentanecarboxylic acid, demonstrating the critical interplay between in vitro and in vivo studies. The in vitro assays provide initial mechanistic insights and safety profiles, while the in vivo models validate the compound's efficacy in a complex biological system. The illustrative data suggests that 1-(3-methoxyphenyl)cyclopentanecarboxylic acid could be a promising candidate for further development as an anti-inflammatory and analgesic agent. Future research would need to generate actual experimental data to confirm these hypotheses and further explore the compound's pharmacokinetic and pharmacodynamic properties.
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A Comparative Analysis of 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid and Other Cycloalkane Carboxylic Acids for Drug Discovery
Introduction: The Significance of Cycloalkane Carboxylic Acids in Medicinal Chemistry
Cycloalkane carboxylic acids are privileged scaffolds in modern drug discovery. Their inherent three-dimensionality and conformational rigidity offer a significant advantage over their linear aliphatic or planar aromatic counterparts. By incorporating these cyclic moieties, medicinal chemists can fine-tune the physicochemical properties of a drug candidate, such as its lipophilicity and acidity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the defined spatial arrangement of substituents on a cycloalkane ring can lead to enhanced binding affinity and selectivity for a specific biological target.[1][2]
This guide provides a detailed comparative analysis of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid against a series of foundational cycloalkane carboxylic acids: cyclobutanecarboxylic acid, cyclopentanecarboxylic acid, and cyclohexanecarboxylic acid. We will explore how the introduction of a methoxyphenyl substituent and the variation in ring size impact key physicochemical properties relevant to drug design. This analysis is supported by a compilation of experimental and predicted data, detailed protocols for property determination, and a discussion of potential structure-activity relationships (SAR).
Comparative Physicochemical Properties
The acidity (pKa) and lipophilicity (logP) of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes these key parameters for our compounds of interest.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa | logP |
| Cyclobutanecarboxylic acid | 100.12 | ~4.79[3][4][5] | ~0.87[6] | |
| Cyclopentanecarboxylic acid | 114.14 | ~4.99[7] | ~1.21-1.3[7][8] | |
| Cyclohexanecarboxylic acid | 128.17 | ~4.90[9][10] | ~1.88-1.96[11][12] | |
| 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid | 220.26 | Predicted: ~4.5-4.8* | Predicted: ~2.8[13][14] |
*Predicted pKa is based on the electron-withdrawing nature of the phenyl group, which is expected to increase acidity compared to the unsubstituted cyclopentanecarboxylic acid.
Analysis of Structure-Property Relationships
Ring Size: An increase in the cycloalkane ring size from four to six carbons generally leads to a slight decrease in acidity (increase in pKa) and a significant increase in lipophilicity (logP). The larger surface area of the bigger rings contributes to greater hydrophobicity.
Substitution: The introduction of the 1-(3-methoxyphenyl) group has a pronounced effect on the molecule's properties.
-
Acidity: The aromatic ring, being electron-withdrawing through inductive effects, is expected to stabilize the carboxylate anion, thereby increasing the acidity (lowering the pKa) of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid compared to the unsubstituted cyclopentanecarboxylic acid.
-
Lipophilicity: The addition of the phenyl and methoxy groups significantly increases the molecule's lipophilicity, as reflected in the higher predicted logP value. This modification can enhance membrane permeability but may also increase metabolic liability and non-specific binding if not carefully balanced.
Synthesis of 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid
A plausible and efficient synthetic route to 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid can be adapted from established methods for the synthesis of 1-aryl-cycloalkanecarboxylic acids.[15] The proposed two-step synthesis is outlined below.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method
The shake-flask method is the "gold standard" for experimentally determining the octanol-water partition coefficient (logP). [3][4][6]
Caption: Workflow for logP determination by the shake-flask method.
Biological Activity Considerations and a Prototypical Assay
While specific biological targets for 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid are not extensively documented, the broader class of substituted cycloalkane carboxylic acids has shown activity against a range of targets, including enzymes and G-protein coupled receptors (GPCRs). [16][17]For instance, derivatives of cyclopentane carboxylic acid have been investigated as inhibitors of the voltage-gated sodium channel NaV1.7, a target for pain therapeutics. [18] To assess the potential biological activity of these compounds, a competitive radioligand binding assay is a robust and widely used method. [1][19]
Protocol: Competitive Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity of a test compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The comparative analysis of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid with its unsubstituted cycloalkane counterparts reveals the significant impact of both ring size and aromatic substitution on key physicochemical properties. The introduction of the methoxyphenyl group is predicted to increase both acidity and lipophilicity, which are critical parameters to consider in the design of drug candidates. The provided experimental protocols offer a robust framework for the empirical determination of these properties and for the assessment of biological activity. Further investigation into the specific biological targets of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid and its analogs is warranted to fully elucidate their therapeutic potential.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid
For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a comprehensive, procedural framework for the proper disposal of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid (CAS No: 43050-39-1, Molecular Formula: C13H16O3) is a carboxylic acid derivative.[1][2] While specific toxicity data for this exact compound is limited, data from structurally similar compounds and the general class of carboxylic acids provide a strong basis for a cautious approach.[3]
GHS Hazard Profile (Based on Analogous Compounds):
| Hazard Class | Category | GHS Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Warning |
Source: Synthesized from supplier safety data.[4][5]
The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[4][5] Carboxylic acids, while often classified as weak acids, can still be corrosive to tissues and certain materials.[3] Therefore, all handling and disposal operations must be predicated on mitigating these risks.
Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. The following PPE is mandatory when working with 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid, particularly when preparing it for waste collection.
-
Eye Protection : Chemical splash goggles are required at all times. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][7]
-
Hand Protection : Chemically resistant gloves, such as nitrile rubber, are the recommended choice for handling carboxylic acids.[8] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[4]
-
Body Protection : A standard laboratory coat is required. For larger quantities or when transferring solutions, a chemical-resistant apron provides an additional layer of safety.[8]
-
Respiratory Protection : All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid must be managed as hazardous chemical waste. It is crucial to adhere to institutional and national regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[10] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste .[11]
Step 1: Waste Segregation and Container Selection
Proper segregation is the cornerstone of safe chemical waste management.[7]
-
Designate a Waste Stream : 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid waste should be collected in a container designated for "Non-Halogenated Organic Solids" or "Non-Halogenated Organic Liquids," depending on its form.
-
Ensure Compatibility : The waste container must be chemically compatible with carboxylic acids. High-density polyethylene (HDPE) or glass containers are typically suitable.[12] Avoid metal containers, which can corrode over time.[3]
-
Container Integrity : Use only containers that are in good condition, with no cracks or leaks, and that possess a secure, screw-top lid.[13]
Step 2: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[12][13] This is a designated location at or near the point of waste generation.
-
Location : The SAA must be situated in a well-ventilated area, away from ignition sources, and ideally within secondary containment (such as a spill tray) to contain any potential leaks.[4][10]
-
Labeling : The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
Container Management : The waste container must be kept closed at all times except when adding waste.[12][13] Do not fill containers beyond 90% capacity to allow for expansion.[13]
Step 3: Storage and Volume Limits
Regulatory bodies like the EPA place strict limits on the amount of waste that can be stored in an SAA.
-
Volume Limit : A maximum of 55 gallons of hazardous waste may be stored in an SAA.[12]
-
Time Limit : Once a container is full, it must be moved from the SAA to the central storage area within three days.[13] Even if not full, containers should not be stored in the SAA for more than one year from the start date.[12]
Step 4: Arranging for Final Disposal
The final step is the transfer of the waste to a licensed disposal facility, a process typically managed by your institution's Environmental Health and Safety (EHS) office.
-
Request Pickup : Follow your institution's specific procedure to request a hazardous waste pickup. This is often done through an online portal.[14]
-
Documentation : Ensure all labeling is complete and accurate. EHS personnel will use this information to create the final shipping manifest for the disposal vendor.
-
Professional Disposal : The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) where it will be incinerated or otherwise treated in a manner compliant with all federal, state, and local regulations.
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid.
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Navigating the Safe Handling of 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid: A Guide to Personal Protective Equipment and Disposal
For Immediate Use by Laboratory Professionals: This document provides essential safety protocols and logistical guidance for the handling and disposal of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid. As a Senior Application Scientist, this guide is structured to impart not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your research endeavors.
Hazard Assessment and Risk Mitigation
1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is a compound that requires careful handling due to its potential as a skin, eye, and respiratory irritant. While specific toxicological data for this compound is not extensively available, its chemical structure—a carboxylic acid and an aromatic ether—necessitates a cautious approach. The primary risks involve exposure through inhalation of dust or aerosols, skin contact, and eye contact.
A thorough risk assessment is the cornerstone of safe laboratory practice. Before commencing any work, it is imperative to consult your institution's Environmental Health & Safety (EHS) office and review the most current Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to minimize exposure. The following provides a detailed breakdown of recommended PPE for handling 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid.
Eye and Face Protection
Minimum Requirement: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN 166 should be worn at all times in the laboratory.
Enhanced Precaution: When there is a risk of splashing or when handling larger quantities, a face shield worn over chemical safety goggles is required. This provides an additional layer of protection for the entire face.
Hand Protection
The choice of gloves is paramount, as the hands are most likely to come into direct contact with the chemical. Given the compound's dual nature as a carboxylic acid and an aromatic ether, glove selection must be deliberate.
| Glove Material | Suitability for Carboxylic Acids | Suitability for Aromatic Ethers | Recommendation for 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid |
| Nitrile | Good resistance to many weak acids.[1][2] | Poor resistance to some aromatic hydrocarbons.[1][3] | Suitable for incidental contact or handling small quantities. Regular changes are crucial. |
| Neoprene | Good resistance to organic acids.[2][4] | Fair to good resistance. | A robust choice for extended handling. |
| Butyl Rubber | Excellent resistance to a wide variety of acids.[4] | Good resistance. | Recommended for prolonged contact or when handling larger quantities. |
| Latex | Good for most water solutions of acids.[4] | Poor resistance to many organic solvents. | Not recommended due to potential for allergic reactions and inferior chemical resistance compared to other options. |
Operational Protocol for Glove Use:
-
Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears.
-
Double Gloving: For enhanced protection, consider wearing two pairs of nitrile gloves.
-
Prompt Removal: If a glove is contaminated, it must be removed immediately and replaced. Never wash and reuse disposable gloves.
-
Proper Removal Technique: To avoid skin contamination, remove gloves by peeling them off from the cuff, turning them inside out as you go.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Body Protection
A standard cotton lab coat is insufficient. A chemically resistant laboratory coat or an apron made of a material like polyethylene-coated polypropylene is necessary to protect against splashes. Ensure the coat is fully buttoned and fits properly to cover as much skin as possible. For situations with a higher risk of significant exposure, chemically resistant coveralls may be warranted.
Respiratory Protection
Respiratory protection is essential when there is a potential for generating dust or aerosols, or when working outside of a certified chemical fume hood.
Workflow for Respirator Selection and Use:
Caption: Step-by-step chemical waste disposal process.
Key Disposal Steps:
-
Waste Collection: Collect all waste containing 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid, including contaminated materials like gloves and absorbent pads, in a designated, properly labeled, and sealed container. [5]2. Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a cool, dry, well-ventilated area away from incompatible materials. [5]4. Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal. [5]
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Droppe. (2024, December 20). Choosing the Right Glove Material: Guide to Chemical Protection. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

